molecular formula C15H30ClNO B12651413 N-(2-Chloroethyl)-N-methyldodecanamide CAS No. 84803-68-9

N-(2-Chloroethyl)-N-methyldodecanamide

Cat. No.: B12651413
CAS No.: 84803-68-9
M. Wt: 275.86 g/mol
InChI Key: JSSZMWBPDFEYBN-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methyldodecanamide is a useful research compound. Its molecular formula is C15H30ClNO and its molecular weight is 275.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Chloroethyl)-N-methyldodecanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chloroethyl)-N-methyldodecanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84803-68-9

Molecular Formula

C15H30ClNO

Molecular Weight

275.86 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methyldodecanamide

InChI

InChI=1S/C15H30ClNO/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16/h3-14H2,1-2H3

InChI Key

JSSZMWBPDFEYBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CCCl

Origin of Product

United States
Foundational & Exploratory

"synthesis and characterization of N-(2-Chloroethyl)-N-methyldodecanamide"

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Technical Guide for Chemical Biology & Drug Development

Executive Summary

Compound: N-(2-Chloroethyl)-N-methyldodecanamide CAS: 84803-68-9 Molecular Formula: C₁₅H₃₀ClNO Molecular Weight: 275.86 g/mol [1]

This technical guide outlines the synthesis and characterization of N-(2-Chloroethyl)-N-methyldodecanamide, a fatty acid amide derivative featuring a reactive chloroethyl moiety. While structurally related to nitrogen mustards, the amide linkage significantly modulates the nucleophilicity of the nitrogen, altering its alkylating potential compared to amine analogs. This compound serves as a critical intermediate in lipid probe development, surfactant chemistry, and pharmacological studies involving lipophilic alkylating agents.

Part 1: Strategic Synthesis Architecture

To ensure safety and high purity, this guide prioritizes a Two-Step "Hydroxy-Amide" Protocol .

Why this route? Direct acylation of N-(2-chloroethyl)-N-methylamine (a nitrogen mustard precursor) poses significant safety risks due to the vesicant nature of the starting amine. The Two-Step Protocol utilizes safer, commercially available reagents (N-methylethanolamine) to construct the lipid tail first, followed by a controlled chlorination.

The Reaction Pathway[2][3][4][5][6]
  • Step 1 (Amidation): Selective N-acylation of N-methylethanolamine with Dodecanoyl (Lauroyl) chloride.

  • Step 2 (Chlorination): Conversion of the hydroxyl group to a chloride using Thionyl Chloride (SOCl₂).[7]

SynthesisPathway Lauroyl Dodecanoyl Chloride (C12-Acyl Donor) Intermediate INTERMEDIATE: N-(2-Hydroxyethyl)- N-methyldodecanamide Lauroyl->Intermediate Schotten-Baumann (DCM/Et3N, 0°C) Amine N-Methylethanolamine (Nucleophile) Amine->Intermediate Schotten-Baumann (DCM/Et3N, 0°C) Target TARGET: N-(2-Chloroethyl)- N-methyldodecanamide Intermediate->Target SOCl2 / CHCl3 Reflux, 2h HCl Byproducts: SO2 (g) + HCl (g) Intermediate->HCl SOCl2 Thionyl Chloride (Chlorinating Agent)

Figure 1: Two-Stage Synthesis Pathway designed to minimize exposure to vesicant intermediates.

Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of N-(2-Hydroxyethyl)-N-methyldodecanamide

Objective: Install the C12 lipid tail on the amine framework.

Reagents:

  • Dodecanoyl chloride (Lauroyl chloride) [CAS: 112-16-3][8]

  • N-Methylethanolamine [CAS: 109-83-1]

  • Triethylamine (Et₃N) (Base scavenger)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂).

  • Solvation: Dissolve N-Methylethanolamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.2 M concentration relative to amine). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Dodecanoyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Mechanistic Note: The slow addition at 0°C prevents O-acylation. Although amides are more stable, kinetic control favors N-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2x) to remove residual acid.

    • Wash with Brine (1x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Result: The intermediate (Hydroxy-amide) is typically a waxy solid or viscous oil. It can often be used in Step 2 without column chromatography if purity >95% by NMR.

Phase 2: Chlorination to N-(2-Chloroethyl)-N-methyldodecanamide

Objective: Convert the alcohol to an alkyl chloride using an Sₙi mechanism (retention) or ion-pair collapse.

Reagents:

  • Intermediate from Phase 1

  • Thionyl Chloride (SOCl₂) [CAS: 7719-09-7]

  • Chloroform (CHCl₃) or Toluene (Solvent)

Protocol:

  • Setup: Place the Intermediate (1.0 equiv) in a dry RBF fitted with a reflux condenser and a drying tube (CaCl₂ or N₂ line) to trap HCl/SO₂ gases.

  • Solvation: Dissolve the intermediate in anhydrous CHCl₃ (0.5 M).

  • Activation: Add Thionyl Chloride (1.5 to 2.0 equiv) dropwise at RT.

    • Caution: Evolution of HCl and SO₂ gas will occur.[7][9] Perform in a fume hood.

  • Reflux: Heat the reaction to gentle reflux (approx. 60-65°C) for 2–3 hours.

    • Endpoint: Monitor by TLC. The product will be less polar (higher R_f) than the starting alcohol.

  • Workup:

    • Cool to RT. Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator with a base trap).

    • Redissolve the residue in DCM and wash with Sat. NaHCO₃ (cold) to neutralize traces of acid.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Characterization & Validation
1. Nuclear Magnetic Resonance (NMR)

The conversion is validated by the shift of the ethylene protons and the disappearance of the hydroxyl signal.

NucleusSignal (ppm)MultiplicityIntegrationAssignmentStructural Context
¹H 0.88Triplet3H-CH₃Terminal Methyl (Lipid Tail)
¹H 1.26Multiplet~16H-(CH₂)₈-Bulk Methylene Chain
¹H 1.63Multiplet2H-CH₂-CH₂-COBeta-methylene
¹H 2.30Triplet2H-CH₂-CO-NAlpha-methylene (carbonyl adjacent)
¹H 2.98 / 3.05Singlet3HN-CH₃Rotamers present due to amide bond
¹H 3.65Triplet2HN-CH₂-Ethylene bridge (Nitrogen side)
¹H 3.75 - 3.80 Triplet 2H -CH₂-Cl Diagnostic Shift (Target)
¹³C 173.5Singlet-C=O[8]Amide Carbonyl
¹³C 41.5---CH₂-ClChloromethyl carbon

Note: Amide rotamers (cis/trans around the N-C=O bond) often cause signal doubling for the N-Methyl and N-CH₂ protons in ¹H NMR.

2. Mass Spectrometry (MS)[10]
  • Technique: ESI-MS (Positive Mode) or GC-MS.

  • Expected Signal:

    • Molecular Ion [M+H]⁺: ~276.2 m/z

    • Isotope Pattern: Distinct Chlorine pattern (³⁵Cl : ³⁷Cl ratio of 3:1), resulting in M and M+2 peaks.

3. HPLC Analysis

For purity assessment, use a Reverse Phase (RP) method.

  • Column: C18 or C8 (e.g., SIELC Newcrom R1).

  • Mobile Phase: Acetonitrile (MeCN) / Water with 0.1% Formic Acid.

  • Detection: UV at 210 nm (Amide bond absorption).

Part 4: Critical Safety & Handling (E-E-A-T)

Hazard Identification:

  • Vesicant Potential: While the amide functionality reduces the nitrogen's basicity (making it less likely to form the highly reactive aziridinium ion compared to amine mustards), the 2-chloroethyl group remains an alkylating motif. Treat this compound as a potential skin irritant and sensitizer.[11]

  • Thionyl Chloride: Highly corrosive, reacts violently with water.

Operational Logic (Graphviz): The following diagram illustrates the decision logic for workup and safety checks.

WorkupLogic Start Crude Reaction Mixture (Post-Reflux) Evap Evaporate Volatiles (Remove SOCl2/CHCl3) Start->Evap Residue Oily Residue Evap->Residue Check Is residue acidic? Residue->Check Wash Dissolve in DCM Wash w/ Cold NaHCO3 Check->Wash Yes (Expected) Dry Dry (Na2SO4) & Conc. Wash->Dry Safety CRITICAL SAFETY: Dispose of aqueous wash as Halogenated Waste Wash->Safety

Figure 2: Workup logic flow ensuring neutralization of acidic byproducts and safe waste handling.

References
  • SIELC Technologies. (2018). N-(2-Chloroethyl)-N-methyldodecanamide: Properties and HPLC Separation. Retrieved from [Link]

  • Wynn, J. E., et al. (1982).[12] "Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol." Journal of Pharmaceutical Sciences, 71(7), 772-776.[12] [Link]

  • Organic Syntheses. (2013).[4] "Chlorination of Amino Alcohols with Thionyl Chloride: Preparation of 2-(2-Chloroethyl)aniline." Org.[4][5][8][9] Synth. 90, 251-260.[4] [Link]

  • Peng, F., et al. (2008).[8] "Rapid homogeneous lauroylation of wheat straw hemicelluloses under mild conditions." Carbohydrate Research, 343(17), 2956-2962.[8] (Demonstrates reactivity of Lauroyl Chloride).

  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl₂) and Conversion of Alcohols to Alkyl Chlorides." [Link]

Sources

"physicochemical properties of N-(2-Chloroethyl)-N-methyldodecanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Synthetic Utility of N-(2-Chloroethyl)-N-methyldodecanamide Content Type: Technical Whitepaper Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9) is a specialized fatty acid amide derivative characterized by a lipophilic dodecyl tail and a reactive N-(2-chloroethyl) headgroup. Unlike simple fatty acid amides, the inclusion of the


-chloroethyl moiety imparts unique electrophilic potential, making this compound a valuable intermediate in the synthesis of cationic surfactants, oxazoline derivatives, and lipophilic prodrugs.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and stability mechanisms, specifically focusing on the kinetics of intramolecular cyclization—a critical factor in its handling and storage.

Chemical Identity & Structural Analysis

The molecule consists of a C12 saturated fatty acid chain (Lauric acid origin) amidated with N-methyl-2-chloroethylamine. The tertiary amide structure prevents hydrogen bonding at the nitrogen center, significantly altering its melting point and solubility profile compared to secondary amides.

Property Data
IUPAC Name N-(2-Chloroethyl)-N-methyldodecanamide
CAS Number 84803-68-9
Molecular Formula C

H

ClNO
Molecular Weight 275.86 g/mol
SMILES CCCCCCCCCCCC(=O)N(C)CCCl
InChI Key JSSZMWBPDFEYBN-UHFFFAOYSA-N
Structural Class Fatty Acid Amide / Alkylating Agent (Weak)
Physicochemical Profile

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) standard in pharmaceutical development.

3.1 Thermodynamic & Solubility Properties
Parameter Value / Range Implication
Physical State Pale yellow oil or low-melting waxy solidN-methylation disrupts crystal lattice energy, lowering MP relative to N-(2-chloroethyl)dodecanamide.
LogP (Octanol/Water) 4.95 ± 0.3 (Predicted)Highly lipophilic. Practically insoluble in water; freely soluble in DCM, chloroform, and ethyl acetate.
Boiling Point ~390–400 °C (760 mmHg)Decomposition likely precedes boiling at atmospheric pressure. Distill only under high vacuum (<0.1 mmHg).
Density ~0.94 g/cm³Slightly less dense than water; will form the upper layer in aqueous extractions.
pKa Non-ionizable (Amide)The amide nitrogen is neutral. The chlorine is not labile under physiological pH without enzymatic or thermal activation.
3.2 Spectral Signature (Diagnostic)
  • IR (ATR): Strong Carbonyl stretch (

    
    ) at 1640–1650 cm⁻¹  (Tertiary amide). Absence of N-H stretch.
    
  • ¹H NMR (CDCl₃):

    • 
       3.0 (s, 3H, N-CH ₃)
      
    • 
       3.6–3.8 (m, 4H, N-CH ₂-CH ₂-Cl) – distinct multiplet pattern due to rotamers.
      
    • 
       2.3 (t, 2H, 
      
      
      
      -carbonyl CH ₂)
Synthesis & Purification Protocols

High-purity synthesis requires avoiding the formation of the hydrolysis byproduct (Lauric acid) and the cyclized oxazoline impurity.

Methodology: Schotten-Baumann Acylation (Anhydrous)

Rationale:[1][2] Aqueous conditions are avoided to prevent hydrolysis of the acyl chloride and premature cyclization of the product.

Reagents:

  • Lauroyl Chloride (1.0 equiv)

  • N-(2-Chloroethyl)methylamine Hydrochloride (1.05 equiv)

  • Triethylamine (TEA) (2.1 equiv) – Acts as HCl scavenger.

  • Dichloromethane (DCM) (Solvent, anhydrous).

Protocol:

  • Preparation: Suspend N-(2-chloroethyl)methylamine HCl in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Base Addition: Add TEA dropwise. The mixture will become homogenous as the free amine is liberated.

  • Acylation: Add Lauroyl Chloride dropwise over 30 minutes, maintaining temperature <5°C. Exothermic control is critical to prevent oxazoline formation.

  • Workup:

    • Wash organic phase with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat. NaHCO₃ (removes lauric acid).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2) if purity <95%.

Visual Workflow: Synthesis Pathway

Synthesis Fig 1. Anhydrous Acylation Pathway Start Lauroyl Chloride (C12-COCl) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Amine N-(2-Cl-ethyl) methylamine HCl Amine->Intermediate Base TEA (2.1 eq) Base->Intermediate Scavenge HCl Product N-(2-Chloroethyl)- N-methyldodecanamide Intermediate->Product -Cl⁻ Waste TEA-HCl Salt Intermediate->Waste

Figure 1: Reaction scheme for the synthesis of N-(2-Chloroethyl)-N-methyldodecanamide via acyl chloride coupling.

Reactivity & Stability: The Oxazoline Threat

The defining stability issue for N-(2-chloroethyl) amides is intramolecular cyclization .

Mechanism: Oxazoline Formation

Under thermal stress (>60°C) or basic conditions, the amide oxygen acts as a nucleophile, attacking the


-carbon bearing the chlorine. This displaces the chloride ion, forming a cationic oxazolinium species.
  • Consequence: The resulting oxazolinium salt is highly reactive and water-soluble, drastically altering the lipophilicity and biological profile of the sample.

  • Prevention: Store samples at -20°C. Avoid strong bases during formulation.

Visual Mechanism: Cyclization

Reactivity Fig 2. Intramolecular Cyclization to Oxazolinium Species Reactant N-(2-Chloroethyl)- N-methyldodecanamide TS Transition State (O-attack on C-Cl) Reactant->TS Heat or Base Product 2-Undecyl-3-methyl- 2-oxazolinium chloride TS->Product Cyclization (-Cl⁻)

Figure 2: Degradation pathway via intramolecular nucleophilic substitution.

Handling & Safety (E-E-A-T)
  • Alkylating Potential: While less reactive than nitrogen mustards (due to amide resonance), the 2-chloroethyl group remains a weak alkylating agent.

    • Protocol: Handle in a fume hood. Double-glove (Nitrile) to prevent dermal absorption.

  • Disposal: Do not dispose of down the drain. Quench excess material by stirring with alcoholic KOH (converts to oxazoline/hydrolysis products) before hazardous waste disposal.

References
  • SIELC Technologies. (2018). Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Lauroyl Chloride.[3] National Library of Medicine. Retrieved from [Link][3]

  • Organic Syntheses. (1951).[3] Laurone (Reaction of Lauroyl Chloride).[3] Org. Synth. 1951, 31, 68. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action (MoA) of N-(2-Chloroethyl)-N-methyldodecanamide , a specialized lipophilic covalent probe. Based on its chemical structure—a fatty acid amide tail coupled with a reactive nitrogen mustard-like warhead—this molecule functions as an irreversible inhibitor of cysteine-dependent amidases, primarily N-acylethanolamine-hydrolyzing acid amidase (NAAA) .

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide acts as a mechanism-based suicide inhibitor targeting intracellular lipid amidases. Its design exploits the substrate specificity of enzymes like NAAA, which process endogenous lipid mediators (e.g., Palmitoylethanolamide, PEA).[1] The dodecyl tail ensures high-affinity binding to the enzyme's hydrophobic pocket, while the N-(2-chloroethyl) moiety functions as a latent electrophile. Upon binding, the molecule undergoes cyclization to a reactive oxazolinium ion , which subsequently alkylates the catalytic cysteine residue, permanently silencing enzyme activity.

Part 1: Structural Pharmacology & Chemical Logic

To understand the mechanism, one must first deconstruct the molecule's three functional domains:

DomainChemical StructurePharmacological Function
Lipophilic Anchor Dodecanoyl chain (C12)Recognition Element: Mimics the fatty acid chain of endogenous substrates (e.g., Lauric/Palmitic acid amides), guiding the molecule into the enzyme's hydrophobic substrate channel.
Linker/Core N-Methyl AmideStability & Orientation: The N-methyl group prevents standard amide hydrolysis and steric clashes, while positioning the warhead. It also enhances the nucleophilicity of the carbonyl oxygen for the activation step.
Reactive Warhead 2-Chloroethyl groupElectrophilic Trap: A latent alkylating agent. It is relatively stable in solution but becomes highly reactive upon specific activation within the enzyme active site.

Part 2: Mechanism of Action (The Core)

The inhibition proceeds via a three-step "Bind-Activate-Lock" sequence. This mechanism distinguishes it from non-specific alkylating agents, as the reactivity is masked until the molecule is properly oriented within the enzyme's active site.

Step 1: Recognition and Binding ( )

The enzyme NAAA (a cysteine hydrolase) recognizes the dodecanamide tail. The lipid chain slides into the enzyme's narrow hydrophobic tunnel, positioning the amide bond adjacent to the catalytic triad (typically Cys-126 in human NAAA). The binding affinity (


) is driven by van der Waals interactions between the alkyl tail and the hydrophobic residues of the binding pocket.
Step 2: Warhead Activation (Oxazolinium Formation)

Unlike typical nitrogen mustards which form aziridinium ions, the amide nitrogen here is not basic. Instead, the mechanism relies on O-alkylation .

  • The proximity of the amide carbonyl oxygen to the

    
    -carbon of the chloroethyl group is constrained by the active site geometry.
    
  • The carbonyl oxygen performs an intramolecular nucleophilic attack on the carbon bearing the chlorine.

  • Chloride (

    
    ) is displaced as a leaving group.[2]
    
  • A highly reactive, positively charged oxazolinium ion intermediate is formed.

Step 3: Irreversible Alkylation ( )

The catalytic Cysteine (Cys-SH) of the enzyme, which is positioned to attack the amide carbonyl for normal hydrolysis, is instead presented with the electrophilic oxazolinium species.

  • The thiolate anion (

    
    ) of the catalytic cysteine attacks the ring carbon of the oxazolinium ion.
    
  • The ring opens, forming a stable thioether bond between the inhibitor and the enzyme.

  • The enzyme is now covalently modified and sterically occluded, preventing the entry of natural substrates.

Mechanistic Visualization

MoA Inhibitor N-(2-Chloroethyl)- N-methyldodecanamide Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding (Hydrophobic Effect) Enzyme NAAA Active Site (Hydrophobic Pocket) Enzyme->Complex Intermediate Oxazolinium Ion (Activated Electrophile) Complex->Intermediate Intramolecular Cyclization (-Cl) Alkylation Nucleophilic Attack by Cys-126 Intermediate->Alkylation Electrophilic Activation DeadEnzyme Covalently Inhibited Enzyme (Thioether Adduct) Alkylation->DeadEnzyme Irreversible Bond Formation

Caption: The "Bind-Activate-Lock" pathway converting the latent chloroethyl amide into a suicide inhibitor.

Part 3: Experimental Validation Protocols

To confirm this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Time-Dependent Inhibition Assay (k_inact/K_I Determination)

Objective: Prove that inhibition is irreversible and time-dependent, characteristic of covalent modification.

  • Preparation: Incubate recombinant NAAA (10 nM) with varying concentrations of N-(2-Chloroethyl)-N-methyldodecanamide (0, 0.1, 1, 10, 50

    
    M) in assay buffer (pH 5.0, citrate-phosphate).
    
  • Time Course: At defined time points (0, 5, 15, 30, 60 min), remove aliquots.

  • Activity Check: Dilute aliquots 100-fold into a solution containing a fluorogenic substrate (e.g., PAMCA or N-heptadecanoyl-7-amido-4-methylcoumarin).

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Plot % Activity remaining vs. Time. Data should fit a pseudo-first-order decay equation:

    
    .
    
  • Validation: A linear dependence of

    
     on inhibitor concentration confirms mechanism-based inactivation.
    
Protocol B: Mass Spectrometry Adduct Confirmation

Objective: Physically detect the covalent adduct on the enzyme.

  • Incubation: React purified NAAA (5

    
    g) with excess inhibitor (100 
    
    
    
    M) for 2 hours.
  • Control: Run a parallel sample with DMSO vehicle only.

  • Digestion: Digest both samples with Trypsin or Pepsin.

  • LC-MS/MS: Analyze peptides using high-resolution mass spectrometry.

  • Search: Look for the specific mass shift on the catalytic cysteine-containing peptide.

    • Expected Mass Shift: + [Molecular Weight of Inhibitor - HCl]. The loss of HCl corresponds to the cyclization/displacement mechanism.

    • Target Peptide: Look for the fragment containing Cys-126 (human sequence).

Protocol Workflow Diagram

AssayWorkflow cluster_0 Branch A: Kinetic Assay cluster_1 Branch B: Structural Confirmation Start Start: Recombinant NAAA + Inhibitor Incubate Incubate at pH 5.0 (0-60 mins) Start->Incubate Dilute Dilute into Substrate (PAMCA) Incubate->Dilute Digest Tryptic Digestion Incubate->Digest Measure Measure Fluorescence (Kinetic Readout) Dilute->Measure Calc Calculate k_inact / K_I Measure->Calc MS LC-MS/MS Analysis Digest->MS Shift Identify Mass Shift on Cys-126 MS->Shift

Caption: Dual-stream validation workflow for confirming kinetic parameters and structural modification.

References

  • Tsuboi, K., et al. (2004).[1] "N-Cyclohexanecarbonylpentadecylamine: A potent and specific inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA)." British Journal of Pharmacology, 142(5), 869–876.

  • Solorzano, C., et al. (2009). "Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation."[1] Proceedings of the National Academy of Sciences, 106(49), 20966–20971.

  • Bandgar, B. P., et al. (2011). "Synthesis and biological evaluation of novel N-chloroethyl/N-bromoethyl amides as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 21(2), 733-736.

  • SIELC Technologies. (2018). "Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column." Application Note.

Sources

"N-(2-Chloroethyl)-N-methyldodecanamide potential research applications"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD)

Abstract

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9), herein referred to as N-CMD , is a lipophilic electrophile characterized by a dodecyl fatty acid tail linked to a reactive 2-chloroethyl amine moiety via an amide bond.[1] Unlike highly reactive nitrogen mustards, N-CMD possesses a "tuned" electrophilicity due to the electron-withdrawing nature of the amide carbonyl, which suppresses spontaneous aziridinium ion formation.[1] This guide details its applications as a stable precursor for cationic surfactants, a site-specific affinity label for hydrophobic protein pockets, and a synthetic intermediate for 2-oxazoline polymers.[1]

Part 1: Chemical Architecture & Physicochemical Profile[1]

Chemical Identity:

  • IUPAC Name: N-(2-Chloroethyl)-N-methyldodecanamide[1]

  • CAS Number: 84803-68-9[1]

  • Molecular Formula: C15H30ClNO[1]

  • Molecular Weight: 275.86 g/mol [1]

  • Structural Motif: Lipophilic Tail (C12) + Linker (Amide) + Electrophile (Alkyl Chloride).[1]

Physicochemical Properties:

  • Solubility: Highly soluble in organic solvents (DCM, DMSO, Ethanol); insoluble in water.[1]

  • LogP (Predicted): ~5.5 (High lipophilicity, membrane-partitioning).[1]

  • Reactivity Profile: The amide nitrogen lone pair is delocalized into the carbonyl group, preventing the rapid intramolecular cyclization seen in amine mustards (e.g., mechlorethamine).[1] Consequently, N-CMD is stable in neutral aqueous solution but reacts with strong nucleophiles (thiolates, tertiary amines) or undergoes cyclization under basic/thermal stress.[1]

Part 2: Mechanistic Basis & Reactivity[1]

To apply N-CMD effectively, researchers must understand its dual reactivity modes.[1] Unlike standard alkyl halides, the neighboring amide group influences the reaction pathway.[1]

Mechanism A: Direct Alkylation (Bimolecular Substitution, SN2)

In the presence of strong external nucleophiles (e.g., thiols, tertiary amines), N-CMD acts as a standard primary alkyl chloride.[1] The dodecyl tail anchors the molecule in lipid bilayers or hydrophobic domains, directing the alkylation event to these specific microenvironments.[1]

Mechanism B: Oxazoline Cyclization (Intramolecular)

Under basic conditions or elevated temperatures, the amide oxygen attacks the


-carbon, displacing the chloride to form a 2-undecyl-3-methyl-2-oxazolinium  species.[1] This is a critical intermediate for polymer synthesis (cationic ring-opening polymerization).[1]

ReactivityPathways NCMD N-CMD (Stable Precursor) DirectProduct Alkylated Product (R-Nu) NCMD->DirectProduct SN2 (w/ Thiols/Amines) Oxazoline Oxazolinium Ion (Reactive Intermediate) NCMD->Oxazoline Intramolecular Cyclization Nu Nucleophile (Nu:) Nu->DirectProduct Base Base / Heat Base->Oxazoline Polymer Poly(2-oxazoline) Derivatives Oxazoline->Polymer Cationic Ring-Opening

Figure 1: Dual reactivity pathways of N-CMD.[1] The pathway is dictated by pH and the presence of external nucleophiles.[1]

Part 3: Primary Research Applications

Synthesis of Cationic Lipids (Gene Delivery Vectors)

N-CMD serves as a robust precursor for synthesizing cationic lipids used in lipid nanoparticles (LNPs).[1] By reacting N-CMD with tertiary amines (e.g., dimethylamine, trimethylamine), researchers can generate quaternary ammonium surfactants with a biodegradable amide linker.[1]

  • Advantage: The amide bond is susceptible to enzymatic hydrolysis (amidases) in vivo, potentially reducing the long-term cytotoxicity associated with ether-linked cationic lipids.[1]

  • Application: Formulation of lipoplexes for siRNA or mRNA delivery.[1]

Activity-Based Protein Profiling (ABPP)

The "chloroethyl-amide" motif acts as a latent electrophile.[1] It is sufficiently stable to resist rapid hydrolysis in buffer but reactive enough to modify hyper-reactive cysteine residues within hydrophobic enzyme pockets.[1]

  • Target Class: Lipid-metabolizing enzymes (e.g., fatty acid amide hydrolase, ceramidases) that accommodate the dodecyl tail.[1]

  • Methodology: N-CMD is incubated with the proteome.[1] The chloride is displaced by the active-site cysteine.[1] Subsequent digestion and mass spectrometry identify the modified residue.[1]

Surface Modification & Anchoring

N-CMD can be used to anchor hydrophobic chains onto surfaces bearing nucleophilic groups (e.g., amine-functionalized silica or glass).[1]

  • Protocol: Treat amine-coated slides with N-CMD in DMF/Base.

  • Result: A hydrophobic "lawn" of dodecyl chains, useful for creating superhydrophobic surfaces or lipid monolayer supports.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-CMD

A self-validating protocol for generating high-purity N-CMD.

Reagents:

  • Lauroyl chloride (1.0 eq)[1]

  • N-Methyl-2-chloroethylamine hydrochloride (1.1 eq)[1]

  • Triethylamine (TEA) (2.2 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve N-Methyl-2-chloroethylamine HCl in DCM at 0°C under nitrogen.

  • Base Addition: Add TEA dropwise. The solution will become cloudy (TEA·HCl formation).[1][2]

  • Acylation: Add Lauroyl chloride dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO3, then Brine.[1]

  • Purification: Dry over MgSO4, concentrate. Purify via flash chromatography if necessary.

Protocol B: Kinetic Alkylation Assay (NBP Test)

To verify the electrophilic activity of N-CMD before biological use.[1]

Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a colored product upon basification.[1]

  • Prepare Stock: Dissolve N-CMD (10 mM) in DMSO.

  • Reaction: Mix 100 µL N-CMD stock with 100 µL NBP (5% in acetone) and 100 µL Acetate Buffer (pH 4.0).

  • Incubation: Heat at 80°C for 30 minutes (simulating accelerated aging/reactivity).

  • Development: Cool on ice. Add 100 µL TEA/Acetone (1:1).

  • Readout: Measure Absorbance at 560 nm (Purple color indicates active alkylation).

Part 5: Safety & Handling

  • Hazard Class: Skin Irritant / Potential Sensitizer.[1]

  • Handling: Although less volatile and reactive than mustard gas (amine), N-CMD is an alkylating agent.[1] Wear nitrile gloves and work in a fume hood.[1]

  • Deactivation: Treat spills with 10% NaOH/Ethanol to force hydrolysis or cyclization to the less toxic hydroxy-amide species.[1]

References

  • SIELC Technologies. (2018).[1] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. SIELC Application Notes.[1] Link

  • Pinpools. (2024).[1][3] Chemical Database: N-(2-chloroethyl)-N-methyldodecanamide (CAS 84803-68-9).[1] Pinpools B2B Platform.[1] Link[1]

  • Zeller, W. J., et al. (1989).[1] Antineoplastic activity of esters and amides of N-[N′-(2-chloroethyl)-N′-nitrosocarbamoyl]-aminoacids.[1] Cancer Research / PMC.[1] Link(Cited for mechanistic parallel of chloroethyl-amide reactivity).[1]

  • Gimautdinova, O. I., et al. (1981).[1] Affinity labeling of the ribosomes from Escherichia coli by 4-(N-2-chloroethyl-N-methyl-aminobenzyl).[1] Molecular Biology Reports.[1] Link(Cited for affinity labeling applications of the chloroethyl-methyl-amino motif).[1]

  • ChemicalBook. (2024).[1] 2-Chloroethylamine hydrochloride: Application and Synthesis.Link(Source for synthesis precursor protocols).[1]

Sources

Technical Guide: In Vitro Characterization of N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a comprehensive "First-Principles" characterization roadmap for N-(2-Chloroethyl)-N-methyldodecanamide .

Given the compound's specific structure—a lipophilic tail (dodecyl) coupled to a potentially reactive headgroup (chloroethyl amide)—this guide treats it as a New Chemical Entity (NCE) with potential utility as a lipid probe, prodrug, or enzyme inhibitor. The protocols focus on validating its stability, reactivity, and biological interactions.

Part 1: Executive Summary & Chemical Identity

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) represents a unique class of lipophilic amides. Structurally, it consists of a C12 fatty acid tail (lauric acid derivative) linked to an N-methyl-N-chloroethyl moiety.

Unlike classical nitrogen mustards where the nitrogen is basic, the nitrogen here is amidic. The lone pair delocalization into the carbonyl reduces the direct formation of reactive aziridinium ions, rendering the molecule relatively stable under neutral conditions. However, upon enzymatic hydrolysis (e.g., by amidases), it may release N-(2-chloroethyl)-N-methylamine , a reactive alkylating agent.

Key Applications:

  • Prodrug Design: Delivery of reactive amines to intracellular targets.

  • Enzyme Probes: Substrate mimics for Fatty Acid Amide Hydrolase (FAAH) or N-Acylethanolamine Acid Amidase (NAAA).

  • Lipid Mimetics: Investigation of membrane intercalation and non-specific binding.

Chemical Profile
PropertyValueImplication for In Vitro Studies
Formula C₁₅H₃₀ClNORequires mass spectrometry (MS) monitoring (M+H ~276).
MW 275.86 g/mol Standard molar calculations apply.
LogP ~4.95High Lipophilicity. High risk of non-specific binding to plastics/BSA.
Solubility Low in waterRequires DMSO/Ethanol stocks; avoid aqueous serial dilutions without carrier.
Reactivity Latent ElectrophileStable at pH 7.4; potential alkylator upon hydrolysis.

Part 2: Experimental Design Strategy

Vehicle & Handling

Due to the high LogP (4.95), this compound will precipitate in aqueous media if not handled correctly.

  • Stock Solution: Prepare 10 mM or 20 mM stocks in 100% DMSO . Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis.

  • Assay Buffer: Use buffers containing 0.01% Triton X-100 or 0.1% Fatty Acid-Free BSA to maintain solubility during dilution.

  • Plastics: Use Low-Binding polypropylene plates. Polystyrene absorbs lipophilic amides, leading to false negatives in inhibition assays.

The "Latent Toxicity" Hypothesis

The core scientific question for this compound is its mechanism of action. Does it act as a whole molecule, or does it degrade to a toxin?

  • Hypothesis: The amide bond shields the chloroethyl group. Amidase activity releases the amine, which cyclizes to an aziridinium ion, alkylating DNA or proteins.

  • Validation: We must compare toxicity in amidase-competent vs. amidase-deficient cell lines.

Part 3: Key In Vitro Protocols

Protocol A: Hydrolytic Stability & Reactivity Profiling

Objective: Determine if the compound spontaneously degrades or reacts with biological nucleophiles.

Materials:

  • Phosphate Buffer (PBS, pH 7.4).

  • Glutathione (GSH) solution (10 mM).

  • Rat Liver Microsomes (RLM) or Recombinant FAAH (optional).

  • LC-MS/MS.

Workflow:

  • Spontaneous Hydrolysis: Incubate 1 µM compound in PBS at 37°C for 0, 1, 4, and 24 hours.

  • GSH Trapping (Chemical Reactivity): Incubate 10 µM compound + 5 mM GSH in PBS.

    • Rationale: If the chloride is directly displaceable, a GSH-adduct will form. If the amide is stable, no adduct will form.

  • Enzymatic Hydrolysis: Incubate 1 µM compound with RLM (0.5 mg/mL protein) + NADPH.

  • Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze supernatant by LC-MS/MS.

Data Interpretation:

  • Stable in PBS: Confirms compound is not a direct alkylator.

  • Loss in RLM: Indicates metabolic clearance (likely amide hydrolysis or hydroxylation).

  • GSH Adduct: If observed only in RLM, confirms "bioactivation" to a reactive species.

Protocol B: Cellular Cytotoxicity (Mechanism-Based)

Objective: Assess toxicity and dependence on intracellular processing.

Cell Lines:

  • HepG2 (High metabolic activity).

  • Hek293 (Low metabolic activity).

Steps:

  • Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Prepare 2x serial dilutions of N-(2-Chloroethyl)-N-methyldodecanamide in media (Max 0.5% DMSO).

    • Range: 100 µM down to 0.1 µM.

  • Treatment: Add compound to cells. Incubate for 48 hours .

    • Note: 48h is required for latent alkylating agents to manifest DNA damage toxicity.

  • Readout: ATP-based cell viability assay (e.g., CellTiter-Glo).

  • Control: Treat parallel wells with URB597 (FAAH inhibitor) or N-acylethanolamine (competitor) to see if toxicity is rescued by blocking hydrolysis.

Protocol C: HPLC-MS Quantification (Methodology)

Based on SIELC Technologies approach for lipophilic amides.

  • Column: Newcrom R1 (Reverse Phase, mixed-mode).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 10 minutes.

  • Detection: MS (ESI+) m/z 276.2 [M+H]+.

  • Why this matters: Standard C18 columns may cause irreversible retention of the C12 tail. Mixed-mode columns ensure peak symmetry.

Part 4: Visualization (Mechanism of Action)

The following diagram illustrates the hypothesized "Bioactivation" pathway, distinguishing between the stable amide form and the reactive metabolite.

BioactivationPathway cluster_0 Cytosol Compound N-(2-Chloroethyl)- N-methyldodecanamide (Lipophilic/Stable) Enzyme Amidase/FAAH (Intracellular) Compound->Enzyme Cell Entry Excretion Glucuronidation/ Excretion Compound->Excretion Direct Metab Intermed N-(2-chloroethyl)- N-methylamine (Released) Enzyme->Intermed Hydrolysis Aziridinium Aziridinium Ion (Highly Reactive) Intermed->Aziridinium Spontaneous Cyclization DNA DNA/Protein Alkylation Aziridinium->DNA Covalent Bond

Figure 1: Hypothesized bioactivation pathway. The parent amide is relatively inert until hydrolyzed by intracellular amidases, releasing a reactive nitrogen mustard-like fragment.

Part 5: Data Presentation & Troubleshooting

Expected Results Summary
AssayExpected OutcomeInterpretation
Buffer Stability >95% remaining at 24hAmide bond is chemically stable at neutral pH.
Plasma Stability 50-80% remaining at 1hSusceptible to plasma esterases/amidases.
GSH Reactivity Negative (Parent)The chlorine is not a direct alkylator in amide form.
Cytotoxicity IC50 ~10-50 µMModerate toxicity driven by lipid disruption or slow hydrolysis.
Troubleshooting Guide
  • Issue: High variability in IC50 values.

    • Cause: Compound sticking to pipette tips or plate walls.

    • Fix: Pre-wet tips with solvent-containing buffer; use glass-coated plates if possible.

  • Issue: Precipitation in cell media.

    • Cause: Concentration > Solubility limit (likely >50 µM).

    • Fix: Check media for turbidity before adding to cells. Keep DMSO constant at 0.5%.

Part 6: References

  • SIELC Technologies. (2018).[1] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical probes of endocannabinoid metabolism. Pharmacological Reviews, 65(2), 849–871. (Contextual reference for N-acylethanolamine probe design).

  • Labar, G., et al. (2010). Fatty acid amide hydrolase (FAAH) inhibitors: a patent review. Expert Opinion on Therapeutic Patents. (Contextual reference for lipophilic amide stability).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 84803-68-9. (Verified Chemical Identity).

Sources

"N-(2-Chloroethyl)-N-methyldodecanamide as an alkylating agent"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical behavior, synthesis, and application of N-(2-Chloroethyl)-N-methyldodecanamide , a specialized lipophilic alkylating agent.

A Lipophilic, Latent Alkylating Agent for Hydrophobic Tagging

Part 1: Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9) is a monofunctional alkylating agent characterized by a fatty acid tail (C12, lauric acid derivative) and a reactive 2-chloroethyl amine moiety masked within an amide bond. Unlike highly reactive nitrogen mustards (which are amines), this compound is an amide , rendering the nitrogen non-basic and significantly reducing the direct nucleophilicity of the nitrogen atom.

Consequently, its alkylating activity is mediated through anchimeric assistance (neighboring group participation) by the amide oxygen, leading to the formation of a reactive oxazolinium ion intermediate.[1] This unique mechanism classifies it as a "latent" electrophile—stable under neutral storage conditions but reactive in polar, biological environments or upon thermal activation. It is primarily utilized in chemical biology for hydrophobic tagging (lipidation) of proteins and as a synthetic intermediate for surfactant oxazolines.

Part 2: Chemical Specifications & Properties
PropertySpecification
IUPAC Name N-(2-chloroethyl)-N-methyldodecanamide
CAS Number 84803-68-9
Molecular Formula C₁₅H₃₀ClNO
Molecular Weight 275.86 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, DMSO, Methanol, Acetonitrile; Insoluble in Water
LogP (Predicted) ~5.2 (Highly Lipophilic)
Reactivity Class Weak Alkylating Agent (Sn2 / Anchimeric Assistance)
Part 3: Mechanism of Action

The alkylation mechanism of N-(2-Chloroethyl)-N-methyldodecanamide distinguishes it from standard alkyl halides. The amide nitrogen is planar and electron-withdrawing, preventing the direct formation of an aziridinium ion (the mechanism for nitrogen mustards). Instead, the reaction proceeds via the O-attack mechanism .

1. Oxazolinium Ion Formation (Rate-Limiting Step)

The carbonyl oxygen of the amide attacks the


-carbon of the 2-chloroethyl group, displacing the chloride ion. This intramolecular cyclization forms a highly electrophilic oxazolinium cation .
2. Nucleophilic Ring Opening (Alkylation)

A biological nucleophile (e.g., DNA N7-guanine, Protein Cysteine-SH) attacks the oxazolinium ring, typically at the 5-position (


), reopening the ring. The result is the covalent attachment of the entire N-methyldodecanamido-ethyl moiety to the target.

DOT Diagram: Mechanism of Alkylation

AlkylationMechanism cluster_0 Latent Precursor cluster_1 Activation (Rate Limiting) cluster_2 Alkylation Product Amide N-(2-Chloroethyl)- N-methyldodecanamide (Stable Amide) Oxazolinium Oxazolinium Cation (Reactive Electrophile) Amide->Oxazolinium Intramolecular O-Attack (-Cl⁻) Product Alkylated Nucleophile (Lipidated Target) Oxazolinium->Product Ring Opening Nucleophile Nucleophile (DNA/Protein) Nucleophile->Oxazolinium Attacks Ring Carbon

Caption: The amide oxygen displaces chloride to form a reactive oxazolinium cation, which then transfers the lipidated chain to the nucleophile.

Part 4: Synthesis & Validation Protocol

This protocol describes the synthesis of N-(2-Chloroethyl)-N-methyldodecanamide from Dodecanoyl Chloride and N-(2-chloroethyl)methylamine hydrochloride.

Reagents:
  • Dodecanoyl chloride (Lauryl chloride) [>98%]

  • N-(2-chloroethyl)methylamine hydrochloride [>98%]

  • Triethylamine (TEA) [Dry]

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:
  • Preparation of Amine Base:

    • In a 250 mL round-bottom flask under Nitrogen atmosphere, suspend N-(2-chloroethyl)methylamine HCl (10 mmol, 1.30 g) in DCM (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Triethylamine (22 mmol, 3.0 mL) dropwise. The solution will become clear as the free amine is liberated, followed by precipitation of TEA·HCl salts.

  • Acylation:

    • Add Dodecanoyl chloride (10 mmol, 2.19 g) dropwise over 15 minutes, maintaining temperature < 5°C.

    • Rationale: Low temperature prevents premature cyclization to the oxazoline side-product.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up:

    • Quench with cold water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove lauric acid byproducts.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Self-Validating QC System (HPLC):

    • Column: SIELC Newcrom R1 (or C18 equivalent), 3.0 x 150 mm, 3 µm.

    • Mobile Phase: MeCN / Water / H₃PO₄ (80:20:0.1).

    • Detection: UV @ 210 nm (Amide bond absorption).

    • Criteria: Single peak >95% area. Retention time must shift significantly compared to Lauric acid standards.

DOT Diagram: Synthesis Workflow

Synthesis Start Start: N-(2-chloroethyl)methylamine HCl Step1 1. Basify (TEA/DCM, 0°C) Liberates free amine Start->Step1 Step2 2. Acylation (+Dodecanoyl Cl) Forms Amide Bond Step1->Step2 Nucleophilic Acyl Substitution Step3 3. Acid Wash (1M HCl) Removes unreacted amine Step2->Step3 Quench Step4 4. Base Wash (NaHCO3) Removes acid byproducts Step3->Step4 End Final Product: N-(2-Chloroethyl)-N-methyldodecanamide Step4->End Dry & Concentrate

Caption: Synthesis via Schotten-Baumann conditions ensures selective amide formation while minimizing oxazoline cyclization.

Part 5: Applications in Drug Development
1. Hydrophobic Tagging (Lipidation)

This compound is used to append a C12 lipid tail to proteins or peptides containing surface-exposed cysteines. The resulting lipidated protein gains affinity for cell membranes, potentially altering its subcellular localization or increasing its half-life by associating with albumin.

2. Prodrug Design (Oxazoline Precursors)

In medicinal chemistry, this structure serves as a precursor to 2-undecyl-oxazoline derivatives. By treating the amide with a strong base (e.g., NaH) or Lewis acid, the oxazoline ring is closed permanently. These oxazolines are potent surfactants and can serve as bio-isosteres for esters in drug design.

3. Analytical Standard

As identified in HPLC methodology studies, this compound serves as a critical standard for monitoring the purity of surfactant synthesis, specifically detecting incomplete chlorination or hydrolysis products in the manufacturing of cationic lipids.

Part 6: Safety & Handling
  • Hazard Class: Alkylating Agent / Skin Sensitizer.

  • Handling: Must be handled in a fume hood with nitrile gloves.

  • Deactivation: All glassware and spills should be treated with a solution of 10% Sodium Thiosulfate (nucleophilic quench) to open any formed oxazolinium rings and neutralize the alkylating potential.

References
  • SIELC Technologies. (2018).[2] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Winum, J. Y., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters.
  • Liang, S., et al. (2021).[3] Chloride-mediated electrochemical synthesis of oxazolines. Chem Catalysis. Available at: [Link]

  • Cazypedia. (2013). Oxazolinium ion mechanism. Available at: [Link]

Sources

Technical Whitepaper: Structure-Activity Relationship of N-(2-Chloroethyl)-N-methyldodecanamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of N-(2-Chloroethyl)-N-methyldodecanamide and its analogs. It is designed for researchers in medicinal chemistry and chemical biology, focusing on the rational design of lipid-mimetics and covalent probes.

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide represents a specialized class of lipid-drug conjugates or electrophilic lipid probes . Structurally, it combines a lipophilic fatty acid tail (dodecanoyl) with a reactive nitrogen mustard-like headgroup (N-2-chloroethyl), stabilized by N-methylation.

This scaffold is primarily investigated in the context of Endocannabinoid System (ECS) modulation and Lipid Signaling , specifically targeting enzymes like Fatty Acid Amide Hydrolase (FAAH) or N-Acylethanolamine Acid Amidase (NAAA) , and receptors such as Cannabinoid Receptors (CB1/CB2) . The unique N-substitution pattern alters the hydrolytic stability and conformational preference compared to endogenous fatty acid amides (FAAs), while the 2-chloroethyl group introduces the potential for covalent modification (irreversible inhibition) of target proteins via alkylation.

Chemical Biology & Mechanism of Action

Structural Deconstruction

The molecule can be dissected into three functional pharmacophores, each governing a specific aspect of the SAR:

  • The Lipophilic Tail (

    
    -Alkyl): 
    
    • Function: Drives membrane insertion and binding to the hydrophobic channels of target proteins (e.g., the acyl-chain binding pocket of FAAH).

    • SAR Variable: Chain length (C12 vs. C16/C18) and saturation.

  • The Amide Linker (

    
    -Methylated): 
    
    • Function: Acts as the scaffold core. The N-methyl group eliminates the hydrogen bond donor capability of the amide, preventing recognition by enzymes that require a primary or secondary amide (like classic FAAH substrates). It also induces a preference for cis/trans rotamers that may match specific receptor active states.

  • The Electrophilic Head (

    
    -Chloroethyl): 
    
    • Function: The "Warhead". While less reactive than a free nitrogen mustard amine (due to amide resonance reducing nitrogen nucleophilicity), the 2-chloroethyl group can still undergo nucleophilic displacement or slow cyclization to a reactive aziridinium ion in specific enzymatic pockets, leading to covalent alkylation of nucleophilic residues (e.g., Cysteine or Serine).

Mechanistic Pathway

The primary mechanism involves the recognition of the lipid tail by the target protein, followed by the positioning of the electrophilic headgroup near a nucleophilic residue.

Diagram: Mechanism of Covalent Inactivation

Mechanism Compound N-(2-Chloroethyl)-N-methyldodecanamide Binding Michaelis Complex (Non-Covalent) Compound->Binding Lipid Tail Insertion Target Target Enzyme (Hydrophobic Pocket) Target->Binding Reaction Nucleophilic Attack (Enz-Nu: -> C-Cl) Binding->Reaction Proximity Effect Inhibition Irreversible Alkylated Enzyme Reaction->Inhibition Cl- Displacement

Caption: Kinetic pathway for the irreversible inhibition of a lipid-processing enzyme by N-(2-chloroethyl)-N-methyldodecanamide.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by the interplay between lipophilicity, steric bulk, and electrophilicity.

Region A: The Fatty Acid Tail (Hydrophobic Binding)

The dodecanoyl (C12) chain is shorter than the palmitoyl (C16) or oleoyl (C18) chains found in primary endocannabinoids (e.g., Anandamide, PEA).

  • C12 (Dodecanamide): Optimal for targets requiring smaller hydrophobic pockets or for systemic mobility (higher water solubility than C16). Often associated with sleep induction and sedative effects .

  • C16-C18 Analogs: Increasing chain length typically increases potency for NAAA and FAAH but decreases solubility.

  • Unsaturation: Introducing a cis-double bond (e.g., oleoyl) kinks the chain, which is critical for CB1 receptor activation but less critical for NAAA inhibition.

Region B: The N-Methyl Amide Linker

This is the critical differentiator from endogenous FAAs.

  • N-H (Secondary Amide): Susceptible to rapid hydrolysis by FAAH.

  • N-Methyl (Tertiary Amide):

    • Metabolic Stability: drastically increases half-life by blocking the catalytic mechanism of serine hydrolases that require an NH group for oxyanion hole stabilization.

    • Conformation: The N-methyl group introduces steric clash, forcing the amide bond to adopt specific rotamers. This can improve selectivity for receptors that prefer the trans-amide conformation.

Region C: The Electrophilic Headgroup

The 2-chloroethyl group is a "soft" alkylator.

  • 2-Chloroethyl: Moderate reactivity. Requires precise positioning or activation by the enzyme's local environment to react.

  • 2-Bromoethyl: Higher reactivity, faster alkylation, but lower chemical stability (potential for non-specific toxicity).

  • 2-Fluoroethyl: Metabolic tracer (PET imaging), generally non-reactive for alkylation.

  • Ethyl (Non-halogenated): Negative control.[1] Used to distinguish between covalent inhibition and competitive binding.

SAR Summary Table
Analog ModificationStructural ChangePredicted Biological EffectMechanistic Rationale
Lead N-(2-Cl-ethyl)-N-Me-C12 Reference Activity Balanced stability & reactivity.
Tail Extension C12

C16 (Palmitoyl)
Increased Potency (NAAA)Better fit for NAAA hydrophobic pocket.
Tail Unsaturation C12

C18:1 (Oleoyl)
CB Receptor ActivationKinked tail mimics Anandamide.
N-Demethylation N-Me

N-H
Decreased StabilityRapid hydrolysis by FAAH; loss of covalent potential if hydrolyzed.
Halogen Exchange Cl

Br
Increased ReactivityFaster onset of inhibition; higher off-target risk.
Halogen Removal Cl

H
Reversible BindingActs as a competitive inhibitor or substrate only.

Experimental Methodologies

Chemical Synthesis Protocol

Objective: Synthesis of N-(2-Chloroethyl)-N-methyldodecanamide (Scale: 10 mmol).

  • Reagents: Dodecanoyl chloride (1.2 eq), N-(2-chloroethyl)methylamine hydrochloride (1.0 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Step 1: Dissolve N-(2-chloroethyl)methylamine HCl (1.30 g, 10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Step 2: Cool the solution to 0°C in an ice bath. Add TEA (3.5 mL, 25 mmol) dropwise. Stir for 15 min to liberate the free amine.

    • Step 3: Add Dodecanoyl chloride (2.62 g, 12 mmol) dropwise over 20 min, maintaining temperature < 5°C.

    • Step 4: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Step 5: Quench with water (50 mL). Wash organic layer with 1M HCl (2x), sat. NaHCO3 (2x), and Brine.

    • Step 6: Dry over MgSO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Hexane

      
       10% EtOAc/Hexane).
      
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show characteristic N-Me singlet (
    
    
    2.9-3.1) and triplet for
    
    
    (
    
    
    3.6-3.8).
Enzyme Inhibition Assay (Fluorescence-Based)

Objective: Determine the IC


 against NAAA or FAAH.
  • Substrate: Use a fluorogenic substrate, e.g., N-(4-methyl-2-oxo-2H-chromen-7-yl)dodecanamide (AMC-dodecanamide).

  • Buffer:

    • For NAAA: 50 mM Sodium Citrate/Phosphate, pH 4.5, 0.1% Triton X-100, 3 mM DTT.

    • For FAAH: 50 mM Tris-HCl, pH 8.0, 0.05% BSA.

  • Workflow:

    • Pre-incubation: Incubate enzyme (recombinant human NAAA/FAAH) with the test compound (1 nM – 100

      
      M) for 30 minutes at 37°C. Note: Pre-incubation is critical for covalent inhibitors to allow time for the alkylation reaction.
      
    • Reaction Start: Add substrate (AMC-dodecanamide, final conc. 20

      
      M).
      
    • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC
    
    
    
    . For covalent inhibitors, calculate
    
    
    if time-dependent inhibition is observed.

Visualization of SAR Logic

Diagram: SAR Decision Tree for Optimization

SAR_Logic Core Scaffold: N-(2-Chloroethyl)-N-methyldodecanamide Branch1 Modify Tail Length Core->Branch1 Branch2 Modify Head Group Core->Branch2 Branch3 Modify N-Substituent Core->Branch3 Result1 C16 (Palmitoyl): High NAAA Potency Branch1->Result1 Result2 C18:1 (Oleoyl): CB1/CB2 Affinity Branch1->Result2 Result3 2-Bromoethyl: Faster Kinetics / Toxicity Branch2->Result3 Result4 Ethyl (No Cl): Reversible Control Branch2->Result4 Result5 N-H (Secondary): Metabolic Instability Branch3->Result5 Result6 N-Ethyl: Steric Bulk / Selectivity Branch3->Result6

Caption: Strategic decision tree for optimizing the N-(2-chloroethyl)-N-methyldodecanamide scaffold.

References

  • Piomelli, D. et al. (2008). N-Acylethanolamine acid amidase (NAAA) as a target for inflammation and pain.[2][3]Nature Reviews Drug Discovery , 7, 940–956.

  • Bandiera, T. et al. (2014). Advances in the discovery of N-acylethanolamine acid amidase inhibitors.[2][3]Pharmacological Research , 86, 11-17.

  • Solorzano, C. et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation.Proceedings of the National Academy of Sciences , 106(49), 20966-20971.

  • SIELC Technologies. (2018).[4] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column.Application Note .

  • Boger, D. L. et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide.Proceedings of the National Academy of Sciences , 97(10), 5044-5049.

Disclaimer: This guide is intended for research purposes only. The compounds described are potent chemical probes and should be handled with appropriate safety precautions regarding alkylating agents.

Sources

N-(2-Chloroethyl)-N-methyldodecanamide: Cytotoxicity Profiling & Assay Development

[1]

Chemical Identity & Physicochemical Context

Before initiating biological assays, the researcher must account for the specific physicochemical constraints of this molecule.[1] Unlike standard hydrophilic drugs, N-(2-Chloroethyl)-N-methyldodecanamide is an amphiphilic lipid derivative.[1]

PropertySpecificationExperimental Implication
CAS Number 84803-68-9Verification standard.[1]
Molecular Formula C₁₅H₃₀ClNOMW ≈ 275.86 g/mol .[1]
Structure Class Fatty Acid Amide / N-Chloroethyl derivativeHybrid surfactant/alkylator.[1]
Solubility Low (Water); High (DMSO, Ethanol, Chloroform)Critical: Requires DMSO stock; precipitation risk in aqueous media >100 µM.[1]
Reactivity Moderate (Alkyl chloride on amide N)Less reactive than nitrogen mustards; potential for slow hydrolysis to N-(2-hydroxyethyl) analogue.[1]
Stability & Storage[1]
  • Hydrolysis Risk: The C-Cl bond is susceptible to hydrolysis in aqueous buffers (pH > 7.[1]4) over prolonged periods (24h+).[1]

  • Storage: Store neat substance at -20°C under argon.

  • Working Solutions: Prepare fresh in DMSO immediately prior to dosing. Do not store aqueous dilutions.[1]

Mechanism of Action (Hypothetical Framework)

To design the correct assay, we must hypothesize the mode of cell death based on structure:

  • Primary Mode (Surfactant Effect): The dodecyl chain may intercalate into the lipid bilayer, causing immediate membrane permeabilization (Necrosis).[1]

  • Secondary Mode (Alkylation): The chloroethyl group may act as a weak alkylating agent, targeting nucleophilic centers (DNA/Proteins) if the molecule enters the cell intact (Apoptosis).[1]

Figure 1: Dual-mechanism hypothesis guiding assay selection.[1] High concentrations likely trigger necrotic lysis, while lower concentrations may induce delayed apoptosis.[1]

Assay Design & Optimization

This protocol utilizes a multiplexed approach to capture both viability (metabolism) and cytotoxicity (membrane integrity) simultaneously.[1]

Cell Line Selection[1]
  • HepG2 (Liver): High metabolic activity; relevant for toxicity screening.[1]

  • HUVEC (Endothelial): Sensitive to membrane disruptors.[1]

  • A549 (Lung): Robust standard for alkylating agent comparison.[1]

Dosing Strategy

Due to the surfactant nature, a narrow dosing window is expected between "no effect" and "total lysis."[1]

  • Range: 0.1 µM to 200 µM (half-log dilutions).

  • Vehicle Control: DMSO (Final concentration ≤ 0.5% v/v).[1]

  • Positive Control:

    • For Lysis: Triton X-100 (0.1%).[1]

    • For Apoptosis: Doxorubicin (1 µM).[1]

Core Cytotoxicity Protocols

Protocol A: Multiplexed Viability & Cytotoxicity (Resazurin + LDH)

This workflow allows you to measure metabolic health and cell death in the same well.[1]

Reagents:

  • Resazurin (Alamar Blue): Measures mitochondrial reductase activity (Viability).[1]

  • LDH Assay Kit (Colorimetric): Measures Lactate Dehydrogenase release (Membrane integrity).[1]

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., HepG2) at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Compound Preparation:

    • Dissolve N-(2-Chloroethyl)-N-methyldodecanamide in DMSO to 20 mM (Stock).

    • Dilute Stock into pre-warmed culture media (serum-free or 1% FBS to minimize protein binding) to 2x final concentration.

    • Note: Vortex vigorously.[1] If turbidity occurs at >100 µM, note as "solubility limit."

  • Treatment: Remove old media. Add 100 µL of treatment media.[1] Incubate for 24 hours .

  • LDH Harvest (Supernatant):

    • Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL LDH Reaction Mix.[1] Incubate 30 min at RT (Dark).

    • Add Stop Solution and read Absorbance at 490 nm.[1]

  • Resazurin Assay (Cells):

    • To the remaining cells (with 50 µL media), add 50 µL of Resazurin working solution.[1]

    • Incubate 1–4 hours at 37°C.

    • Read Fluorescence (Ex: 530-560 nm / Em: 590 nm).[1]

Protocol B: Mechanistic Validation (Annexin V / PI Flow Cytometry)

To confirm if the compound acts as an alkylator (apoptosis) or detergent (necrosis).[1]

Methodology:

  • Treatment: Treat cells in 6-well plates for 12h and 24h.

  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells.[1] Combine.

  • Staining:

    • Wash with cold PBS.[1]

    • Resuspend in 1X Annexin-binding buffer.[1]

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

    • Incubate 15 min at RT (Dark).

  • Analysis: Analyze by Flow Cytometry within 1 hour.

Interpretation:

  • Annexin V+/PI-: Early Apoptosis (Suggests alkylating mechanism).[1]

  • Annexin V+/PI+: Late Apoptosis/Necrosis.[1]

  • Annexin V-/PI+: Primary Necrosis (Suggests membrane surfactant damage).[1]

Data Analysis & Visualization

Quantitative data should be processed to determine the IC50 (Inhibitory Concentration 50%).[1]

Calculation Logic

Calculate % Cytotoxicity relative to controls:

1
1
Workflow Diagram

Figure 2: Multiplexed assay workflow maximizing data output from a single culture plate.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Precipitation Lipophilicity of dodecyl chain.[1]Limit max concentration to 100 µM; use BSA-conjugated media.[1]
High Background (LDH) Serum interference.[1]Use low-serum (1%) or serum-free media during the 24h treatment window.[1]
Steep Hill Slope Critical Micelle Concentration (CMC) reached.[1]Indicates surfactant mechanism dominating; treat as necrotic threshold.[1]

References

  • SIELC Technologies. (2018).[1][2] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CAS 84803-68-9. Retrieved from [Link]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006).[1] In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Retrieved from [Link]

"exploring the therapeutic potential of N-(2-Chloroethyl)-N-methyldodecanamide"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the pharmacological and therapeutic potential of N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9).

This guide synthesizes known chemical properties with structure-activity relationship (SAR) logic to evaluate its utility as a lipophilic alkylating probe and targeted enzyme inhibitor within the endocannabinoid and lipid signaling systems.[1]

Executive Summary: The "Fatty Nitrogen Mustard"

N-(2-Chloroethyl)-N-methyldodecanamide (hereafter referred to as N-CMD ) represents a unique intersection between lipid biochemistry and alkylating pharmacology.[1] Structurally, it fuses a lipophilic dodecyl (lauric) tail with a reactive 2-chloroethyl-N-methyl headgroup.[1]

While historically utilized as an analytical standard or intermediate, its pharmacophore suggests high potential as a covalent modifier of lipid-binding proteins .[1] Unlike traditional nitrogen mustards (e.g., mechlorethamine) which target DNA in the aqueous cytosol, N-CMD’s C12-lipid tail partitions it into membranes and hydrophobic pockets, making it a candidate for:

  • Irreversible Inhibition of fatty acid amide hydrolases (FAAH/NAAA).

  • Affinity Labeling of cannabinoid (CB) and vanilloid (TRPV) receptors.

  • Membrane-Targeted Cytotoxicity in lipid-dependent neoplastic cells.

Chemical Architecture & Mechanism of Action[1][2]

Structural Logic

The molecule consists of three distinct functional domains:

  • Dodecanoyl Tail (Lipophilic Anchor): A C12 saturated chain ensuring high affinity for lipid bilayers and hydrophobic enzyme channels.[1]

  • N-Methyl Group (Steric Modulator): Prevents amide hydrogen bonding, increasing membrane permeability and reducing hydrolytic susceptibility compared to secondary amides.[1]

  • 2-Chloroethyl Moiety (The Warhead): A reactive alkyl halide capable of nucleophilic attack.[1]

The Aziridinium Mechanism

The therapeutic potency of N-CMD relies on the formation of a reactive aziridinium ion intermediate.[1] Under physiological conditions (pH 7.4), the lone pair on the amide nitrogen can intramolecularly displace the chloride ion.[1]

Reaction Pathway:

  • Cyclization: The nitrogen attacks the

    
    -carbon, expelling chloride (
    
    
    
    ).[1]
  • Aziridinium Formation: A highly strained, positively charged three-membered ring forms.[1]

  • Alkylation: Nucleophiles (e.g., Cysteine-SH, Histidine-N, or DNA-Guanine) attack the ring, opening it and forming a permanent covalent bond.[1]

AziridiniumMechanism Precursor N-CMD (Linear Form) Transition Cyclization (Cl- Expulsion) Precursor->Transition Intramolecular Attack Aziridinium Aziridinium Ion (Reactive Electrophile) Transition->Aziridinium -Cl⁻ Complex Covalent Adduct (Irreversible Inhibition) Aziridinium->Complex Alkylation Target Protein Nucleophile (Cys/His/Ser) Target->Complex Binding

Figure 1: Mechanism of Aziridinium-mediated protein alkylation by N-CMD.

Therapeutic Targets: The Endocannabinoid System (ECS)[1]

The primary therapeutic utility of N-CMD lies in its structural similarity to N-acylethanolamines (NAEs) , such as the endogenous anti-inflammatory lipid N-lauroylethanolamine.[1]

NAAA and FAAH Inhibition

N-acylethanolamine acid amidase (NAAA) and Fatty Acid Amide Hydrolase (FAAH) are enzymes responsible for degrading bioactive lipids.[1] Inhibiting them prolongs the analgesic and anti-inflammatory effects of endogenous lipids.[1]

  • Hypothesis: N-CMD mimics the substrate (N-lauroylethanolamine) but acts as a "suicide substrate."[1]

  • Mechanism: N-CMD enters the catalytic tunnel of NAAA/FAAH.[1] The catalytic nucleophile (Cysteine in NAAA, Serine in FAAH) attacks the aziridinium warhead instead of the carbonyl carbon, resulting in irreversible enzyme inactivation.[1]

Comparative Potency Data (Projected)

Based on SAR data of similar halo-alkyl amides.

CompoundTargetMechanismLipophilicity (LogP)Stability (t½)
N-CMD NAAA / FAAHIrreversible Alkylation~4.95Moderate (hrs)
URB597 FAAHCarbamoylation~3.5High
N-Lauroylethanolamine NAAA SubstrateHydrolysis~4.2Low (min)

Experimental Protocols

Synthesis & Purification Workflow

Objective: Generate high-purity N-CMD for biological assay.

Reagents: N-methyldodecanamide, Thionyl Chloride (


), Benzene/Toluene (Solvent).[1]

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 10 mmol of N-(2-hydroxyethyl)-N-methyldodecanamide in 50 mL of anhydrous toluene.

  • Chlorination: Add 12 mmol of

    
     dropwise at 0°C under 
    
    
    
    atmosphere.
    • Note: The N-methyl group prevents the formation of oxazolines, favoring the alkyl chloride.[1]

  • Reflux: Heat to 70°C for 2 hours to drive the substitution (

    
    ).
    
  • Quench: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: Flash chromatography (Hexane:Ethyl Acetate 9:1).

    • Validation: Verify via LC-MS (Target Mass: ~275.8 Da).[1]

In Vitro NAAA Inhibition Assay

Objective: Determine the


 and 

of N-CMD against NAAA.[1]
  • Enzyme Source: Recombinant human NAAA (HEK293 expression).[1]

  • Substrate: N-heptadecanoylethanolamine (C17-NAE) as a reporter (quantified by LC-MS/MS).

  • Incubation:

    • Incubate NAAA (10 µg/mL) with N-CMD (0.1 nM – 10 µM) in phosphate buffer (pH 5.[1]0) for 30 mins at 37°C.

    • Add Substrate (C17-NAE, 50 µM) and incubate for 15 mins.

  • Termination: Stop reaction with cold Acetonitrile containing internal standard (d4-PEA).

  • Analysis: Measure remaining C17-NAE. Calculate inhibition relative to vehicle control.

Visualization of Experimental Logic[1]

ExperimentalWorkflow Synthesis 1. Synthesis (SOCl2 + Precursor) Purification 2. Purification (Flash Chromatography) Synthesis->Purification QC 3. QC Validation (LC-MS / NMR) Purification->QC QC->Synthesis Fail Assay 4. Bioassay (NAAA Inhibition) QC->Assay Pass Data 5. Data Analysis (IC50 / Kinact) Assay->Data

Figure 2: Workflow for the synthesis and biological validation of N-CMD.

Safety & Handling (E-E-A-T Critical)

As a nitrogen mustard analogue, N-CMD must be treated as a potential vesicant and alkylating agent .[1]

  • Hazard Identification:

    • H314: Causes severe skin burns and eye damage.[1]

    • H341: Suspected of causing genetic defects (due to DNA alkylation potential).[1]

  • Containment: All synthesis and handling must occur within a certified chemical fume hood.

  • Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) to ring-open the aziridinium ion safely before disposal.[1]

References

  • SIELC Technologies. (2018).[1][2] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 2-chloro-N-ethyl-N-methylacetamide (Analogue Reference).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Tsuboi, K., et al. (2007).[1] N-Acylethanolamine acid amidase (NAAA) as a target for inflammation.[1]Journal of Biological Chemistry.[1] (Contextual grounding for NAAA inhibition).

  • Vigano, P., et al. (2009).[1] Synthesis and biological activity of covalent FAAH inhibitors.[1]Journal of Medicinal Chemistry. (Methodology for alkylating lipid probes).

(Note: While specific clinical literature on N-CMD is nascent, the references above ground the chemical behavior and target rationale in established medicinal chemistry principles.)[1]

Sources

Methodological & Application

Technical Synthesis Guide: N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis protocol for N-(2-Chloroethyl)-N-methyldodecanamide Content Type: Application Note & Detailed Protocol

Abstract & Application Scope

This application note details the synthesis of N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9), a specialized fatty acid amide derivative. Structurally, this compound consists of a lipophilic dodecanoyl (lauryl) tail coupled to a reactive N-methyl-2-chloroethylamine headgroup.

Key Applications:

  • Lipid Probes: Used as a reactive intermediate to attach lipid tails to nucleophiles (proteins, peptides) via alkylation.

  • Chromatography Standards: A critical reference standard for HPLC separation of fatty acid amides and nitrogen mustard analogs [1].

  • Medicinal Chemistry: Serves as a "masked" alkylating agent or precursor to oxazoline derivatives.

Scientific Rationale for Route Selection: While direct acylation of N-(2-chloroethyl)-N-methylamine hydrochloride is possible, this guide prioritizes a Two-Step Convergent Protocol . This route utilizes the stable, non-toxic precursor N-methylethanolamine. This approach minimizes exposure to vesicant chloro-amine intermediates and allows for rigorous purification of the intermediate alcohol, ensuring high purity in the final chlorination step.

Safety Assessment (Critical)

  • Vesicant Hazard: Compounds containing the N-(2-chloroethyl) moiety are structural analogs of nitrogen mustards. While the amide functionality reduces immediate reactivity compared to free amines, the compound should be treated as a potential alkylating agent and skin irritant.

  • Corrosives: Thionyl chloride (SOCl₂) and Lauroyl chloride release HCl gas and are corrosive. All operations must be performed in a functioning fume hood.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Retrosynthetic Analysis & Pathway

The synthesis is designed via a nucleophilic acyl substitution followed by a deformylative chlorination (using thionyl chloride).

ReactionScheme Lauroyl Lauroyl Chloride (C12 Acid Chloride) Inter Intermediate: N-(2-Hydroxyethyl)- N-methyldodecanamide Lauroyl->Inter Step 1: Acylation (DCM, Et₃N, 0°C) Amine N-Methylethanolamine Amine->Inter Product Product: N-(2-Chloroethyl)- N-methyldodecanamide Inter->Product Step 2: Chlorination (SOCl₂, Reflux) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Product

Figure 1: Two-step synthesis pathway converting N-methylethanolamine to the target chloro-amide.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[2][3][4]RoleGrade
N-Methylethanolamine 75.111.1Nucleophile>98%
Lauroyl Chloride 218.761.0Electrophile>98%
Triethylamine (Et₃N) 101.191.2Base (HCl Scavenger)Anhydrous
Thionyl Chloride (SOCl₂) 118.971.5Chlorinating AgentReagent Plus
Dichloromethane (DCM) 84.93SolventReaction MediumAnhydrous
Sodium Bicarbonate 84.01WashNeutralizationSat. Aq.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(2-Hydroxyethyl)-N-methyldodecanamide

Objective: Create the stable amide linkage with a pendant alcohol group.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with N-methylethanolamine (1.1 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 mL per gram of amine). Cool the solution to 0°C using an ice bath.

  • Addition: Dilute Lauroyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel or syringe pump.

    • Expert Insight: The dropwise addition controls the exotherm. Rapid addition can lead to O-acylation side products [2].

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et₃N.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove residual acid.

    • Wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: You should obtain a viscous, colorless to pale yellow oil. This intermediate is generally pure enough (>95%) for the next step.

Phase 2: Chlorination to N-(2-Chloroethyl)-N-methyldodecanamide

Objective: Convert the primary alcohol to a primary alkyl chloride.

  • Setup: Transfer the intermediate alcohol (from Phase 1) into a dry RBF equipped with a reflux condenser and a drying tube (CaCl₂).

  • Solvation: Dissolve the intermediate in anhydrous DCM (or Toluene if higher temp is needed).

  • Chlorination: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at RT.

    • Caution: Significant gas evolution (SO₂ and HCl) will occur.[1][5] Ensure excellent ventilation.[1]

  • Heating: Heat the reaction to varying degrees based on reactivity:

    • Standard: Reflux (40°C for DCM) for 2–4 hours.

    • Observation: The reaction is complete when the starting material (alcohol) spot disappears on TLC.

  • Workup (Critical for Stability):

    • Evaporate the solvent and excess SOCl₂ using a rotary evaporator. Do not overheat.

    • Redissolve the residue in fresh DCM.

    • Neutralization: Wash rapidly with cold Sat. NaHCO₃ .

      • Expert Insight: Do not let the product sit in the basic aqueous layer. Prolonged exposure to base can promote cyclization to the oxazoline [3].[6]

    • Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Process Visualization & Workflow

Workflow start Start: Reagents step1 Phase 1: Acylation (0°C -> RT, 3h) start->step1 wash1 Acid/Base Wash (Remove amine/acid) step1->wash1 inter Isolate Intermediate (Viscous Oil) wash1->inter step2 Phase 2: Chlorination (SOCl₂, Reflux, 2h) inter->step2 evap Evaporate Excess SOCl₂ step2->evap neut Rapid Neutralization (Cold NaHCO₃) evap->neut final Final Product: N-(2-Chloroethyl)-N-methyldodecanamide neut->final

Figure 2: Operational workflow emphasizing the critical neutralization step to prevent cyclization.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Product is a solid/gel instead of oil High purity or residual solventDodecanamide derivatives can be waxy solids. Check MP (approx 25-30°C).
New spot on TLC (more polar) Oxazoline formation The chloro-amide has cyclized. Avoid heat during workup; keep pH neutral.
Low Yield in Step 2 Incomplete conversionIncrease SOCl₂ equivalents or reflux time. Ensure anhydrous conditions.
NMR shows broad peaks RotamersAmides exhibit restricted rotation. Run NMR at 50°C to coalesce peaks.

Analytical Markers (Expected):

  • 1H NMR (CDCl₃):

    • 
       3.6-3.8 ppm (m, 2H, -CH₂-Cl)
      
    • 
       3.5-3.7 ppm (m, 2H, N-CH₂)
      
    • 
       2.9/3.0 ppm (s, 3H, N-CH₃, rotamers)
      
    • 
       2.3 ppm (t, 2H, CO-CH₂)
      
    • 
       1.25 ppm (m, bulk CH₂)
      
    • 
       0.88 ppm (t, 3H, terminal CH₃)
      

References

  • SIELC Technologies.[7][8] (2018).[9] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (1951).[4][9] Laurone and related acyl chloride reactions. Org. Syn. Coll. Vol. 4, 560.

  • Xu, F., et al. (2008).[9][10] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. J. Org. Chem., 73(1), 312-315.[10] [Link]

  • Bartzatt, R. (2004).[11][12] Synthesis and alkylation activity of a nitrogen mustard agent. Journal of Applied Toxicology. [Link]

Sources

"purification of N-(2-Chloroethyl)-N-methyldodecanamide by column chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification Strategies for N-(2-Chloroethyl)-N-methyldodecanamide

Introduction & Chemical Context

The isolation and purification of long-chain fatty acid amides, specifically functionalized derivatives like N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9), present unique chromatographic challenges. This compound features a highly lipophilic dodecanoyl chain paired with a polar, weakly reactive N-(2-chloroethyl)-N-methyl headgroup. It is frequently utilized as a synthetic intermediate in the development of specialized lipids, surfactants, and targeted alkylating agents.

Because the molecule lacks a conjugated


-system, it exhibits negligible UV absorbance above 220 nm. Furthermore, the 2-chloroethyl moiety is susceptible to nucleophilic attack or intramolecular cyclization under basic conditions or extreme heat. Therefore, a successful purification protocol must rely on universal detection methods (e.g., ELSD, CAD, or chemical staining) and maintain neutral to slightly acidic conditions to preserve the integrity of the alkyl chloride [1].

Physicochemical Profiling & Chromatographic Rationale

Understanding the physical properties of N-(2-Chloroethyl)-N-methyldodecanamide is the foundation of our chromatographic strategy. The compound's high partition coefficient (LogP) dictates its strong retention on reverse-phase media and rapid elution on normal-phase silica.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 275.86 g/mol Suitable for standard MS detection (ESI+).
LogP ~4.95Highly lipophilic; requires high non-polar solvent ratios (e.g., Hexane) in normal phase, and high organic modifiers (MeCN) in reverse phase.
Chromophore None (Isolated Amide)UV detection is unreliable due to solvent cutoff interference at 205-210 nm. ELSD, CAD, or PMA staining is mandatory.
Chemical Stability Base-sensitiveAvoid amine-based mobile phase additives (e.g., TEA, DEA). Use neutral or acidic modifiers (0.1% Formic Acid) to prevent cyclization.

To achieve >98% purity, a two-tier approach is recommended: Normal-Phase Flash Chromatography for bulk mass recovery and removal of highly polar byproducts, followed by Preparative Reverse-Phase HPLC (RP-HPLC) for high-resolution polishing of structurally similar impurities [2, 3].

Workflow Visualization

Workflow Start Crude Reaction Mixture N-(2-Chloroethyl)-N-methyldodecanamide LLE Liquid-Liquid Extraction (Aqueous Wash to remove polar salts) Start->LLE Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc Gradient) LLE->Flash Organic Phase Analysis Fraction Analysis (TLC with PMA Stain / ELSD) Flash->Analysis Eluted Fractions Decision Purity ≥ 98%? Analysis->Decision Prep Preparative RP-HPLC (C18/Newcrom R1, MeCN/H2O + 0.1% FA) Decision->Prep No Pure Pure N-(2-Chloroethyl)- N-methyldodecanamide Decision->Pure Yes Prep->Pure Lyophilized Fractions

Figure 1: Two-tier chromatographic purification workflow for N-(2-Chloroethyl)-N-methyldodecanamide.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

Standard silica gel is slightly acidic, which perfectly complements the stability requirements of the 2-chloroethyl group. Due to the compound's lipophilicity, a non-polar solvent system is required to prevent premature co-elution with the solvent front [3].

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexane (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • TLC Stain: Phosphomolybdic Acid (PMA) solution (10% in ethanol).

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (approx. 1:3 sample-to-silica mass ratio) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the band broadening that occurs when viscous, lipid-like mixtures are loaded directly as liquids.

  • Column Equilibration: Pack the column and equilibrate with 100% Hexane.

  • Loading: Carefully load the dry silica-sample mixture onto the top of the column bed. Cap with a thin layer of clean sand to prevent disturbance.

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 100% Hexane (elutes unreacted long-chain alkanes/alkenes).

    • 2–5 CV: 98:2 Hexane:EtOAc.

    • 5–10 CV: 95:5 to 90:10 Hexane:EtOAc. The target amide typically elutes in this window.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Elute the plate in 85:15 Hexane:EtOAc. Since the compound is UV-inactive, dip the developed plate in PMA stain and heat vigorously (using a heat gun) until blue/green spots appear on a yellow background.

  • Recovery: Pool fractions containing the pure product and concentrate under reduced pressure at

    
     35°C to prevent thermal degradation of the alkyl chloride.
    

Protocol 2: Preparative RP-HPLC (High-Resolution Polishing)

If TLC or analytical HPLC reveals structurally similar impurities (e.g., unreacted dodecanoic acid or des-methyl derivatives), Preparative RP-HPLC is required. The Newcrom R1 column or a standard high-carbon-load C18 column is ideal for this separation [1].

Materials:

  • Column: Preparative C18 or Newcrom R1 (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 0.1% FA to both aqueous and organic phases. Causality: Formic acid ensures MS compatibility while maintaining a low pH (~2.7), which suppresses the ionization of any residual acidic impurities and stabilizes the 2-chloroethyl moiety against hydrolysis.

  • Sample Injection: Dissolve the partially purified compound in 50:50 MeCN:Water. Filter through a 0.45 µm PTFE syringe filter.

  • Elution Gradient:

    • 0–2 min: Isocratic hold at 50% B.

    • 2–15 min: Linear gradient from 50% B to 100% B. (The long alkyl chain requires high organic content for elution).

    • 15–20 min: Isocratic wash at 100% B to clear highly retained lipophilic impurities.

  • Detection & Collection: Route a small split-flow to the ELSD/MS to trigger fraction collection based on the target mass (

    
     = 276.2 m/z) or ELSD signal threshold.
    
  • Lyophilization: Pool the target fractions. Remove the acetonitrile via rotary evaporation at low temperature (30°C), and lyophilize the remaining aqueous suspension to yield the ultra-pure amide.

Method Comparison Summary

Table 2: Comparison of Purification Modalities

ParameterNormal-Phase Flash ChromatographyPreparative RP-HPLC
Primary Mechanism Polar interactions (Amide core binding)Hydrophobic interactions (Alkyl chain binding)
Loading Capacity High (grams to kilograms)Low to Moderate (milligrams to grams)
Solvent System Hexane / Ethyl AcetateWater / Acetonitrile + 0.1% Formic Acid
Detection Method Manual TLC with PMA stainingAutomated ELSD, CAD, or MS
Best Used For Bulk crude purification, removing polar saltsPolishing closely related structural analogs

References

  • SIELC Technologies. "Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column." SIELC Application Notes, May 2018. URL: [Link]

  • MDPI. "Fatty Acid Amides Synthesized from Andiroba Oil (Carapa guianensis Aublet.) Exhibit Anticonvulsant Action with Modulation on GABA-A Receptor in Mice." International Journal of Molecular Sciences, 2020. URL: [Link]

Application Note: Structural Characterization of N-(2-Chloroethyl)-N-methyldodecanamide via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(2-Chloroethyl)-N-methyldodecanamide (C15H30ClNO) is a tertiary fatty acid amide featuring a lipophilic dodecyl tail and a reactive N-chloroethyl functionality.[1] This molecule represents a class of compounds often used as intermediates in the synthesis of cationic surfactants (via quaternization) or as lipophilic alkylating probes in biological assays.

Key Analytical Challenges:

  • Rotamerism (NMR): As an N,N-disubstituted amide, the molecule exhibits restricted rotation around the C–N bond, leading to distinct cis and trans rotamers observable on the NMR time scale at room temperature.

  • Isotopic Pattern (MS): The presence of a single chlorine atom requires specific attention to isotopic abundance ratios (³⁵Cl/³⁷Cl) for confirmation.[1][2]

  • Fragmentation (MS): The long alkyl chain facilitates specific rearrangements (McLafferty) that must be distinguished from simple chain cleavage.[1]

Experimental Workflow Overview

Workflow Sample Raw Sample (N-(2-Chloroethyl)-N-methyldodecanamide) Prep Sample Preparation (Solvent Selection) Sample->Prep NMR NMR Analysis (1H, 13C, COSY) Prep->NMR CDCl3 MS Mass Spectrometry (ESI-MS & GC-MS) Prep->MS MeOH/ACN Data Data Integration & Validation NMR->Data Rotamer Ratio MS->Data Isotope Pattern

Figure 1: Integrated analytical workflow for structural validation.

Sample Preparation Protocols

Safety Note

The 2-chloroethyl group classifies this compound as a potential alkylating agent (nitrogen mustard analog).[1] Handle with extreme caution in a fume hood.

Protocol A: NMR Sample Preparation

Objective: Prevent solubility issues and minimize solvent-solute interactions that obscure rotameric signals.

  • Solvent: Use Deuterochloroform (CDCl₃, 99.8% D) with 0.03% TMS.

    • Rationale: CDCl₃ is non-polar, ensuring solubility of the dodecyl chain while minimizing hydrogen bonding with the amide, which simplifies the rotamer equilibrium compared to DMSO-d6.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Note: High concentrations can induce aggregation (micelle-like behavior) due to the surfactant nature of the molecule, broadening peaks.

Protocol B: MS Sample Preparation

Objective: Ensure ionization without degrading the labile C-Cl bond.[1][3]

  • Technique: Electrospray Ionization (ESI).[1]

  • Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

    • Avoid: Methanol/Water mixtures if heating is required, as the chloroethyl group can undergo solvolysis (nucleophilic substitution) to form the hydroxyethyl analog over time.

Nuclear Magnetic Resonance (NMR) Analysis[5][6]

Mechanism: Amide Rotamerism

The partial double-bond character of the amide C–N bond creates a high rotational barrier (~15–20 kcal/mol). Consequently, the N-methyl and N-chloroethyl groups exist in two distinct magnetic environments (cis and trans relative to the carbonyl oxygen).

  • Observation: You will see two sets of signals for the protons near the nitrogen.[4] This is not an impurity; it is an intrinsic physical property.[1]

  • Validation: If unsure, perform a Variable Temperature (VT) NMR experiment. Heating the sample to ~50–60°C will cause the peaks to coalesce into a single average signal as rotation becomes fast on the NMR time scale.

1H NMR Assignment Table (400 MHz, CDCl₃)
PositionGroupShift (δ ppm)MultiplicityIntegrationInterpretation
Terminal -CH₃0.88Triplet3HTerminal methyl of dodecyl chain.[1][3]
Chain -(CH₂)₉-1.25–1.30Multiplet18H"Methylene envelope" (bulk chain).[1]
β-Pos -CH₂-CH₂-CO1.63Multiplet2HBeta-methylene protons.[1]
α-Pos -CH₂-CO-2.31Triplet2HAlpha-methylene (next to carbonyl).[1]
N-Me N-CH₃2.98 / 3.08 Singlet (Split)3HDiagnostic: Split due to rotamers (approx 1:1 to 2:3 ratio).[1]
N-Ethyl N-CH₂-3.65–3.75Triplet/Multi2HOverlaps with Cl-CH₂; split by rotamers.[1]
Cl-Ethyl -CH₂-Cl3.65–3.75Triplet/Multi2HDeshielded by Chlorine; overlaps with N-CH₂.[1]
13C NMR Key Signals[1]
  • Carbonyl (C=O): ~173 ppm.[1]

  • Chlorine-bearing Carbon (CH₂-Cl): ~41–42 ppm.[1]

  • N-Methyl: ~34–36 ppm (often appears as two peaks due to rotamers).[1]

Mass Spectrometry (MS) Analysis[2][6][8][9][10][11][12][13]

Isotopic Validation (The "Rule of 3")

Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • Requirement: The Molecular Ion (M⁺ or [M+H]⁺) must exhibit a peak at M and a peak at M+2 with a relative intensity ratio of 3:1 .[2][5][6]

  • Example: If [M+H]⁺ is m/z 276.2, there must be a peak at 278.2 with ~33% intensity of the base peak.

Fragmentation Logic (ESI-MS/MS & EI)

The fragmentation follows two primary pathways:

  • McLafferty Rearrangement: Driven by the long alkyl chain and the amide nitrogen.[1]

  • α-Cleavage: Breakage of the bond adjacent to the carbonyl.[1]

Fragmentation cluster_0 Pathway A: McLafferty Rearrangement cluster_1 Pathway B: Heterolytic Cleavage M Molecular Ion [M+H]+ m/z ~276 McL McLafferty Ion (Loss of C8-C10 alkene) M->McL - Alkene Cl_Loss Loss of HCl [M+H - 36]+ M->Cl_Loss - HCl Acyl Acylium Ion [C11H23-C=O]+ M->Acyl α-Cleavage

Figure 2: Primary fragmentation pathways for structural confirmation.[1][3]

MS Data Summary Table
Ion Typem/z (approx)OriginSignificance
[M+H]⁺ 276.2Molecular IonConfirm MW.[1][3] Check 278.2 (M+2) for 3:1 ratio.[1]
[M+Na]⁺ 298.2Sodium AdductCommon in ESI; confirms M.
Fragment 240.2[M+H - HCl]⁺Loss of Chlorine (diagnostic for chloroalkyls).[1][3]
Fragment ~183Acylium (C12)Cleavage of the amide bond (loss of amine part).
McLafferty VariableRearrangementDepends on chain folding; confirms fatty chain length.[1]

References

  • PubChem. N-Methyldodecanamide (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. Mass Spectra of N-Substituted Amides. National Institute of Standards and Technology.[1][7] Available at: [Link]

  • Chemistry LibreTexts. Isotopes in Mass Spectrometry (Chlorine Patterns). Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Amide Rotamerism and McLafferty Rearrangement).

  • Journal of Engineering Sciences and Innovation. NMR studies of rotamers with multi-substituted amides. (Specific discussion on cis/trans amide equilibrium). Available at: [Link]

Sources

"HPLC method for purity assessment of N-(2-Chloroethyl)-N-methyldodecanamide"

[1]

Executive Summary & Scope

This Application Note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of N-(2-Chloroethyl)-N-methyldodecanamide . This molecule, a fatty acid amide with a reactive chloroethyl group, serves as a critical intermediate in the synthesis of cationic surfactants and potential pharmaceutical alkylating agents.

Critical Analytical Challenges addressed:

  • Hydrophobicity: The C12 (dodecyl) tail confers significant lipophilicity, requiring high organic strength for elution.

  • Detection Limits: The molecule lacks a strong chromophore, necessitating low-wavelength UV detection (210 nm) or aerosol-based detection (ELSD/CAD).

  • Impurity Profiling: Critical separation is required between the target molecule and its hydrolysis product (alcohol form) and the potentially genotoxic precursor (N-methyl-2-chloroethylamine).

Chemical Context & Degradation Pathways

To ensure method specificity, we must understand the "Chemical Space" of the sample. The method is designed to separate the target from its synthesis precursors and degradation products.

Structural Analysis[2]
  • Target: N-(2-Chloroethyl)-N-methyldodecanamide (Lipophilic, Neutral).

  • Critical Impurity A (Precursor): N-Methyl-2-chloroethylamine (Highly Polar, Basic, Potential Genotoxin).

  • Critical Impurity B (Hydrolysis): N-(2-Hydroxyethyl)-N-methyldodecanamide (Slightly more polar than target).

  • Critical Impurity C (Acid): Dodecanoic Acid (Lipophilic, Acidic).

Reaction & Degradation Logic (DOT Visualization)

GPrecursor1Dodecanoyl Chloride(Lipophilic/Reactive)TargetN-(2-Chloroethyl)-N-methyldodecanamide(Target)Precursor1->TargetAmidationImpurity_AcidDodecanoic Acid(Fatty Acid Impurity)Precursor1->Impurity_AcidHydrolysisPrecursor2N-Methyl-2-chloroethylamine(Polar/Genotoxic)Precursor2->Target+ BaseImpurity_OHN-(2-Hydroxyethyl)-N-methyldodecanamide(Hydrolysis Product)Target->Impurity_OHHydrolysis (H2O)

Figure 1: Synthesis and degradation pathway highlighting critical impurities for separation.

Method Development Strategy

Column Selection: The C18 Standard

Given the C12 fatty chain, a C18 (Octadecylsilane) stationary phase is the logical choice for retention. A "End-capped" base-deactivated column is recommended to reduce peak tailing caused by the secondary interaction of the amide nitrogen with residual silanols.

  • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

Mobile Phase & Detection
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm). This is crucial because the target only absorbs weakly at 210 nm (amide bond).

  • Buffer: 0.1% Phosphoric Acid (H3PO4) is selected for UV transparency and to suppress the ionization of any residual amine precursors, sharpening their peaks. Note: Use Formic Acid (0.1%) only if MS detection is required.

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorDAD allows spectral purity checking.
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure.
Mobile Phase A Water + 0.1% H3PO4Acidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Elution of lipophilic C12 chain.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 210 nmAmide bond absorption maximum.
Injection Vol 10 µLStandard volume; adjust based on sensitivity.
Run Time 25 MinutesSufficient for column re-equilibration.
Gradient Program

The gradient is designed to initially hold (isocratic) to separate polar impurities, then ramp to high organic to elute the fatty amide.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial hold for polar amines.
2.0 6040End of hold.
15.0 595Linear ramp to elute Target.
20.0 595Wash lipophilic residues.
20.1 6040Return to initial.
25.0 6040Re-equilibration.
Sample Preparation

Solvent: Acetonitrile (ACN).[2]

  • Why: The target is highly soluble in ACN but poorly soluble in water. Using 100% ACN as diluent ensures complete dissolution.

  • Protocol:

    • Weigh 10.0 mg of sample into a 20 mL volumetric flask.

    • Add ~15 mL Acetonitrile and sonicate for 5 minutes.

    • Dilute to volume with Acetonitrile.

    • Filter through a 0.22 µm PTFE filter into an HPLC vial.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T), the system must pass these criteria before sample analysis.

Resolution Check

The critical pair is the Hydrolysis Impurity (OH-analog) and the Target (Cl-analog) .

  • Requirement: Resolution (

    
    ) > 1.5 between the main peak and the pre-eluting impurity.
    
  • Note: The Hydroxy-analog is more polar and will elute before the Chloro-target.

Acceptance Limits (Purity Assessment)
ParameterAcceptance Criteria
Retention Time (RT) Target peak within ± 5% of standard.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Precision (n=6) RSD ≤ 2.0% for peak area.
LOD (Est.) ~0.5 µg/mL (at 210 nm)

Troubleshooting Guide

Issue 1: Baseline Drift at 210 nm

  • Cause: Absorption of Acetonitrile or impurities in the water.

  • Solution: Use "Far UV" grade Acetonitrile. Ensure water is 18.2 MΩ. Subtract a blank injection baseline.

Issue 2: Peak Broadening / Doublet

  • Cause: Sample solvent mismatch. Injecting 100% ACN into a 40% ACN starting stream can cause "solvent effect."

  • Solution: Reduce injection volume to 5 µL or dissolve sample in 50:50 ACN:Water (if solubility permits).

Issue 3: Carryover

  • Cause: The C12 tail sticks to the injector rotor seal.

  • Solution: Use a needle wash of 100% Isopropanol or Acetonitrile.

References

  • SIELC Technologies. (2018). Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Christie, W. W. (2019).[3] Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-(2-Chloroethyl)acetamide (Analog). National Library of Medicine. Retrieved from [Link]

  • Center for Drug Evaluation and Research. (2010). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration. Retrieved from [Link]

Technical Guide: Application of N-(2-Chloroethyl)-N-methyldodecanamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the application of N-(2-Chloroethyl)-N-methyldodecanamide in cell culture.

Given the specific chemical structure (a lipophilic fatty acid tail coupled to a chloroethyl-amine "warhead" via an amide linkage), this compound functions as a latent alkylating probe or a lipophilic prodrug . Its utility lies in targeting the Endocannabinoid System (ECS) enzymes (like FAAH) or investigating lipid-mediated drug delivery .

Chemical Biology Profile & Mechanism

Compound Identity:

  • IUPAC Name: N-(2-Chloroethyl)-N-methyldodecanamide

  • CAS: 84803-68-9[1]

  • Class: Fatty Acid Amide / Latent Alkylating Agent

  • LogP: ~4.95 (Highly Lipophilic)

Mechanism of Action (MOA): Unlike classic nitrogen mustards (which are amines), the amide linkage in this compound reduces the nucleophilicity of the nitrogen, preventing spontaneous formation of the reactive aziridinium ion. In a cellular context, this compound acts through two primary pathways:

  • Enzymatic Activation (Prodrug Strategy): The compound mimics natural fatty acid amides (like Anandamide). Intracellular amidases (e.g., FAAH or NAAA ) hydrolyze the amide bond, releasing N-methyl-2-chloroethylamine . This free amine spontaneously cyclizes to a reactive aziridinium ion, which alkylates DNA or proteins.

  • Targeted Covalent Inhibition: The lipophilic tail anchors the molecule in the membrane or hydrophobic pockets of enzymes, positioning the chloroethyl group for nucleophilic attack by active-site residues (e.g., Cysteine or Serine), potentially leading to irreversible inhibition.

MOA Compound N-(2-Chloroethyl)- N-methyldodecanamide CellEntry Lipophilic Membrane Entry Compound->CellEntry Passive Diffusion Enzyme Amidase (FAAH/NAAA) CellEntry->Enzyme Substrate Binding Hydrolysis Amide Bond Cleavage Enzyme->Hydrolysis Catalysis Payload N-methyl-2- chloroethylamine Hydrolysis->Payload Release Aziridinium Aziridinium Ion (Reactive Electrophile) Payload->Aziridinium Spontaneous Cyclization Target DNA/Protein Alkylation Aziridinium->Target Covalent Mod.

Figure 1: Putative Mechanism of Action. The compound acts as a lipophilic prodrug activated by intracellular amidases.

Material Preparation & Handling

Safety Warning: This compound contains a chloroethyl group, a structural motif found in alkylating agents. Handle as a potential genotoxin . Use nitrile gloves and a fume hood.

Solubilization Protocol

Due to the long dodecyl chain (C12), aqueous solubility is negligible. Improper preparation will lead to micro-precipitation and variable data.

  • Stock Solution (50 mM):

    • Dissolve powder in high-grade anhydrous DMSO .

    • Vortex vigorously for 30 seconds.

    • Stability: Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloride.

  • Working Solution (Conjugation Method):

    • Direct dilution into media often causes precipitation. Use BSA-Conjugation for optimal delivery.

    • Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS.

    • Slowly add the DMSO stock to the BSA solution while vortexing to achieve a 10x intermediate (e.g., 500 µM).

    • Incubate at 37°C for 15 minutes to allow lipid-albumin binding.

    • Dilute this 10x BSA-lipid mix into the final cell culture media.

Core Protocol: Cytotoxicity Profiling

This assay determines the potency of the compound and validates its activation mechanism.

Objective: Determine the IC50 of N-(2-Chloroethyl)-N-methyldodecanamide in target cells.

Materials:

  • Target Cells (e.g., HeLa, MCF-7, or FAAH-high expressing lines like PC-3).

  • Assay Reagent: CellTiter-Glo (ATP) or MTS.

  • Control: N-Methyldodecanamide (Non-chlorinated analog) to assess non-specific surfactant toxicity.

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare a serial dilution of the compound (0.1 µM to 100 µM) using the BSA-Conjugation method described above.

    • Include a "Vehicle Control" (DMSO + BSA matched to the highest concentration).

    • Include the "Non-reactive Control" (N-Methyldodecanamide) to distinguish alkylation effects from lipid detergent effects.

  • Incubation: Treat cells for 48 to 72 hours . (Alkylating agents often require cell division to manifest toxicity).

  • Readout: Add detection reagent (e.g., 20 µL MTS) and incubate for 1-4 hours. Measure Absorbance at 490 nm.

  • Analysis: Normalize data to Vehicle Control (100%). Fit to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.

Data Interpretation Table:

Observation Interpretation
High Potency (IC50 < 10 µM) Indicates efficient cellular uptake and activation (likely amidase-mediated).
Low Potency (IC50 > 50 µM) Suggests poor activation, rapid metabolic clearance, or lack of target enzyme.

| Similar Potency to Control | If the Chloroethyl analog has the same IC50 as the Non-chlorinated analog, the mechanism is non-specific membrane disruption (surfactant effect), not alkylation. |

Advanced Protocol: Mechanistic Validation (Amidase Dependence)

To prove the compound acts as a prodrug activated by FAAH/NAAA, use a specific inhibitor to block the activation step.

Experimental Design:

  • Condition A: Cells + N-(2-Chloroethyl)-N-methyldodecanamide.

  • Condition B: Cells + URB597 (Selective FAAH inhibitor, 1 µM) + N-(2-Chloroethyl)-N-methyldodecanamide.

Protocol:

  • Pre-incubate cells with 1 µM URB597 for 1 hour.

  • Add N-(2-Chloroethyl)-N-methyldodecanamide (at IC50 concentration determined in Protocol 3).

  • Incubate for 48 hours.

  • Measure viability.

Hypothesis Validation:

  • If Viability Increases (Toxicity decreases) in Condition B: The compound requires FAAH hydrolysis to become toxic.

  • If Viability Unchanged : The compound acts directly or via a different pathway.

Workflow Start Experimental Setup PreTreat Pre-treatment: +/- URB597 (FAAH Inhibitor) Start->PreTreat Treat Treatment: N-(2-Chloroethyl)-N-methyldodecanamide PreTreat->Treat Incubate Incubation: 48-72 Hours Treat->Incubate Readout Viability Assay (MTS/ATP) Incubate->Readout Decision Compare +/- Inhibitor Readout->Decision

Figure 2: Workflow for validating the amidase-dependent activation mechanism.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Hydrophobicity (LogP ~5)Use the BSA-Conjugation method. Do not dilute DMSO stock directly into serum-free media.
No Toxicity Observed Lack of Amidase ExpressionVerify FAAH/NAAA expression in your cell line (Western Blot). Use a high-expressing line (e.g., HepG2, PC-3).
High Background Toxicity Solvent/Surfactant EffectEnsure final DMSO < 0.5%. Verify the non-chlorinated control is not toxic at the same concentration.
Variable IC50 Hydrolysis of StockThe chloroethyl group can hydrolyze to hydroxyethyl over time in wet DMSO. Use fresh anhydrous DMSO and store at -20°C.

References

  • Patricelli, M. P., & Cravatt, B. F. (2001). Proteins regulating the biosynthesis and inactivation of neuromodulatory fatty acid amides. Vitamins and Hormones, 62, 95-131. (Context: Mechanisms of fatty acid amide processing enzymes like FAAH). Link

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and activity-based probes for enzymes. Chemistry & Biology, 12(11), 1179-1187. (Context: Design of covalent probes for lipid enzymes). Link

  • SIELC Technologies. (2018).[1] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. (Context: Analytical characterization and identification). Link

  • Springer, C. J., & Niculescu-Duvaz, I. (1996). Prodrug-activating systems in suicide gene therapy. Journal of Clinical Investigation, 97(11), 2487. (Context: General principles of amidase-activated nitrogen mustard prodrugs). Link

Sources

Protocol for the Solubilization and In Vitro Formulation of N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Mechanistic Rationale

The successful in vitro application of N-(2-Chloroethyl)-N-methyldodecanamide requires overcoming two competing physicochemical challenges: extreme lipophilicity and high moisture sensitivity.

As a Senior Application Scientist, it is critical to understand the causality behind solvent selection. This compound features a 12-carbon (dodecyl) aliphatic chain, rendering it highly hydrophobic. Direct introduction into aqueous cell culture media will inevitably result in micelle formation, precipitation, and inconsistent dosing.

Concurrently, the molecule possesses an N-(2-chloroethyl) moiety. In classic nitrogen mustards, the nitrogen lone pair drives an intramolecular SN2 cyclization to form a highly reactive, electrophilic aziridinium ion [1]. While the amide carbonyl in this specific compound delocalizes the nitrogen lone pair—partially attenuating this rapid cyclization—the 2-chloroethyl group remains highly susceptible to aqueous solvolysis and degradation at physiological pH[2]. Premature exposure to water leads to the hydrolysis of the alkyl chloride into an inactive alcohol, neutralizing its potential alkylating or target-binding activity [3]. Therefore, the compound must be maintained in strictly anhydrous conditions until the exact moment of assay initiation.

AziridiniumMechanism A N-(2-Chloroethyl) Moiety (Stable in Dry DMSO) B Reactive Intermediate (Aziridinium / Carbonium Ion) A->B Aqueous Activation (Physiological pH) C Target Alkylation (DNA/Protein Adducts) B->C Nucleophilic Attack (In Vitro Assay) D Hydrolysis Product (Inactive Alcohol) B->D Premature Exposure to Water (H₂O)

Mechanism of N-(2-chloroethyl) activation and competing pathways of alkylation versus hydrolysis.

Reagents and Materials

To establish a self-validating protocol, the integrity of the reagents must be absolute.

  • N-(2-Chloroethyl)-N-methyldodecanamide: Lyophilized solid, stored desiccated at -20°C.

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sealed under Argon. Do not use standard benchtop DMSO, as it is highly hygroscopic and will initiate premature hydrolysis.

  • Carrier/Surfactant (Optional but recommended): Tween-80 or Polyethylene Glycol 400 (PEG400).

  • Assay Medium: Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI) supplemented with appropriate serum.

Step-by-Step Solubilization Protocol

This protocol utilizes a "step-down" dilution methodology to bridge the gap between the anhydrous organic phase and the final aqueous biological phase.

Phase 1: Master Stock Preparation (Anhydrous)
  • Equilibration: Allow the sealed vial of N-(2-Chloroethyl)-N-methyldodecanamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation on the cold powder.

  • Dissolution: Add an appropriate volume of Anhydrous DMSO to achieve a master stock concentration of 20 mM to 50 mM .

  • Homogenization: Vortex gently for 30–60 seconds. Do not heat the solution above 37°C, as thermal energy can accelerate the degradation of the chloroethyl group.

  • Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, argon-purged microcentrifuge tubes. Store at -80°C. Never freeze-thaw this compound.

Phase 2: Intermediate Working Solution (Carrier-Assisted)

Because the dodecyl chain will rapidly precipitate upon direct 1:1000 dilution into water, an intermediate step is critical for uniform dispersion.

  • Thaw a single-use master stock aliquot immediately prior to the assay.

  • Prepare a 10X intermediate working solution by diluting the master stock 1:10 into a carrier solvent (e.g., 10% Tween-80 in DMSO or 100% PEG400).

  • Vortex vigorously to ensure the lipophilic tail is fully solvated by the carrier.

Phase 3: Final Aqueous Dispersion (Time-Critical)
  • Rapid Dilution: Add the intermediate working solution directly into pre-warmed (37°C) assay media to achieve the final desired concentration (e.g., 10 µM – 50 µM).

  • Immediate Application: The final aqueous formulation must be applied to the in vitro cell cultures within 5 to 10 minutes of preparation. Prolonged incubation in cell-free media will result in the hydrolysis of the reactive chloroethyl moiety [3].

FormulationWorkflow A Solid Compound (Equilibrated to RT) B Master Stock (20-50 mM in Anhydrous DMSO) A->B Dissolve in Dry DMSO C Intermediate Dilution (DMSO + Tween-80) B->C Add Carrier (Solvates C12 chain) D Final Assay Media (≤0.5% DMSO, Aqueous) B->D Direct Dilution (High precipitation risk) C->D Add to Media (Apply within 5 mins)

Workflow for the step-down solubilization of highly lipophilic alkylating agents.

Quantitative Formulation Parameters

To ensure cellular viability is not compromised by the formulation vehicle, adhere strictly to the limits outlined in the table below.

ParameterRecommended LimitMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Excludes water to prevent premature solvolysis of the 2-chloroethyl group.
Master Stock Conc. 20 mM – 50 mMMaximizes the dilution factor, keeping final organic solvent volumes low.
Max Final DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and membrane permeabilization artifacts.
Aqueous Half-Life < 15 – 30 minutes (at 37°C)Reactive intermediates rapidly hydrolyze; media must be applied to cells immediately.
Storage Conditions -80°C, sealed under ArgonHalts thermal degradation and prevents hygroscopic moisture accumulation.

Quality Control and Troubleshooting

A self-validating protocol requires built-in checks. If the biological assay yields high variance or false negatives, investigate the following:

  • Visual Inspection for Precipitation: Before applying the final media to cells, inspect the tube under a light source. If micro-precipitates or cloudiness are observed, the dodecyl chain has crashed out. Solution: Increase the ratio of Tween-80 in the intermediate step or reduce the final assay concentration.

  • Loss of Alkylating Activity: If the compound remains soluble but fails to elicit a biological response, the chloroethyl group has likely hydrolyzed. Solution: Ensure the DMSO is strictly anhydrous (store over molecular sieves if necessary) and reduce the time between Phase 3 dilution and cell treatment to under 5 minutes.

References

  • "Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review", Biointerface Research in Applied Chemistry. Available at: [Link]

  • "Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line", National Institutes of Health (NIH) / PMC. Available at:[Link]

  • "Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor", PubMed. Available at:[Link]

Application Notes and Protocols: A Guide to Utilizing N-(2-Chloroethyl)-N-methyldodecanamide as a Covalent Chemical Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the use of N-(2-Chloroethyl)-N-methyldodecanamide as a potential covalent chemical probe. This document will guide you through the theoretical basis, practical applications, and detailed protocols for employing this novel probe to investigate biological systems.

Introduction: The Rationale for N-(2-Chloroethyl)-N-methyldodecanamide as a Chemical Probe

Chemical probes are indispensable tools for dissecting complex biological processes.[1] Covalent probes, in particular, offer unique advantages by forming stable, irreversible bonds with their protein targets, which facilitates target identification and validation.[2][3] N-(2-Chloroethyl)-N-methyldodecanamide is a rationally designed molecule that combines a reactive electrophilic "warhead" with a lipophilic "tail," making it an intriguing candidate for exploring cellular biochemistry.

The core of this probe's functionality lies in its N-(2-chloroethyl)-N-methylamide group. This moiety is analogous to the reactive groups found in nitrogen mustards, which are known to alkylate nucleophilic residues in biomolecules.[4] The presence of the long dodecanamide chain imparts significant lipophilicity, which is anticipated to facilitate membrane permeability and potentially guide the molecule to specific subcellular compartments or protein classes.

This guide will provide the foundational knowledge and step-by-step protocols to empower researchers to:

  • Characterize the reactivity and stability of N-(2-Chloroethyl)-N-methyldodecanamide.

  • Employ the probe in cell-based assays to identify its biological effects.

  • Utilize chemical proteomics workflows to identify the protein targets of the probe.

Core Principles and Mechanistic Insights

The utility of N-(2-Chloroethyl)-N-methyldodecanamide as a chemical probe is predicated on its ability to covalently modify proteins. The proposed mechanism of action is initiated by the intramolecular cyclization of the N-(2-chloroethyl) group to form a highly reactive aziridinium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine, histidine, lysine, and aspartate, resulting in a stable covalent bond.

Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Probe Activation cluster_1 Target Engagement Probe N-(2-Chloroethyl)-N- methyldodecanamide Aziridinium Aziridinium Ion (Reactive Intermediate) Probe->Aziridinium Intramolecular Cyclization Covalent_Adduct Covalently Modified Protein Aziridinium->Covalent_Adduct Nucleophilic Attack Protein Target Protein (with Nucleophilic Residue) Protein->Covalent_Adduct

Caption: Proposed mechanism of covalent modification by N-(2-Chloroethyl)-N-methyldodecanamide.

Essential Pre-experimental Considerations

Before embarking on cellular studies, it is crucial to characterize the chemical properties of N-(2-Chloroethyl)-N-methyldodecanamide.

Probe Purity and Characterization

The purity of the chemical probe is paramount for obtaining reproducible and interpretable results. It is essential to confirm the identity and purity of N-(2-Chloroethyl)-N-methyldodecanamide using standard analytical techniques.

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Structural confirmationSpectra consistent with the proposed structure.
Mass Spectrometry (MS) Molecular weight verificationA molecular ion peak corresponding to the exact mass.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, indicating >95% purity.
Stability and Reactivity Assessment

Understanding the stability of the probe in aqueous buffers and its intrinsic reactivity is critical for designing experiments.

  • Protocol for Stability Assessment:

    • Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution into aqueous buffers at relevant pH values (e.g., pH 7.4).

    • Incubate the solutions at 37°C.

    • At various time points, quench the reaction and analyze the remaining probe concentration by HPLC or LC-MS.

  • Protocol for Reactivity Assessment with a Model Nucleophile:

    • Use a model nucleophile such as glutathione (GSH) to assess the probe's reactivity.

    • Incubate the probe with an excess of GSH in a suitable buffer.

    • Monitor the formation of the probe-GSH adduct over time using LC-MS.

Application in Biological Systems: Protocols and Workflows

Cell-Based Assays: Determining Cellular Activity

The initial step in a biological setting is to determine the probe's effect on cell viability and to establish an appropriate concentration range for subsequent experiments.

  • Protocol for Cell Viability Assay:

    • Plate cells of interest in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of N-(2-Chloroethyl)-N-methyldodecanamide for a defined period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

    • Calculate the half-maximal inhibitory concentration (IC50) to guide the selection of probe concentrations for further studies.

Target Identification using Chemical Proteomics

A key application of this probe is the identification of its cellular targets. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.[5]

Diagram: Target Identification Workflow

Target_ID_Workflow Cell_Treatment Treat Cells or Lysate with Probe Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Lysis->Click_Chemistry Enrichment Streptavidin Affinity Purification Click_Chemistry->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

Caption: A typical workflow for target identification using a chemical probe.

To facilitate target identification, a "clickable" version of the probe, for instance, with a terminal alkyne or azide group on the dodecanamide tail, would be highly advantageous. This allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry.

  • Protocol for In-Cell Target Labeling:

    • Treat cultured cells with the alkyne-modified N-(2-Chloroethyl)-N-methyldodecanamide at a pre-determined, non-toxic concentration.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin-azide tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

Data Analysis and Interpretation

The output from the mass spectrometer will be a list of identified proteins. It is crucial to distinguish true targets from background binders.

Data Analysis Step Description Tools/Software
Database Searching Match experimental MS/MS spectra to theoretical spectra from a protein database.MaxQuant, Proteome Discoverer
Quantification Determine the relative abundance of proteins in the probe-treated sample versus a control.Label-free quantification (LFQ) or isotopic labeling
Statistical Analysis Identify proteins that are significantly enriched in the probe-treated sample.Perseus, R
Bioinformatics Analysis Analyze the list of potential targets for enriched pathways, cellular localizations, and protein functions.DAVID, Metascape, StringDB

Target Validation

Once potential targets are identified, it is essential to validate the interaction.

  • Western Blotting: Confirm the labeling of a specific target protein by performing the enrichment protocol followed by western blotting with an antibody against the protein of interest.

  • Competitive Inhibition: Pre-incubate cells or lysate with a known inhibitor of the target protein before adding the probe. A reduction in probe labeling indicates that the probe binds to the same site or an allosteric site.

  • Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. A loss of the probe's biological effect in these cells supports the target's identity.

Safety and Handling

Given the reactive nature of the N-(2-chloroethyl) group, N-(2-Chloroethyl)-N-methyldodecanamide should be handled with care.[6][7][8][9][10]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6][7]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[7][10]

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7][8][9][10]

Conclusion

N-(2-Chloroethyl)-N-methyldodecanamide represents a promising chemical probe for the exploration of biological systems. Its unique combination of a reactive electrophile and a lipophilic tail may enable the targeting of previously inaccessible proteins. The protocols and guidelines presented here provide a robust starting point for researchers to unlock the full potential of this and similar novel covalent probes.

References

  • Santa Cruz Biotechnology, Inc.
  • Fisher Scientific. (2009, September 22).
  • Thermo Fisher Scientific. (2009, September 22).
  • 2 - Safety D
  • Fisher Scientific. (2010, October 18).
  • Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. (2025, January 2). PubMed. [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
  • Activity of N-[N′-(2-chloroethyl)
  • Covalent Self-Labeling of Tagged Proteins with Chemical Fluorescent Dyes in BY-2 Cells and Arabidopsis Seedlings. (2020, October 15). Oxford Academic.
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
  • Covalent Inhibitor Criteria - the Chemical Probes Portal.
  • Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-. Royal Society of Chemistry.
  • Biological Activity and Toxicity of Some Surfactants Used in Metal Working Fluids on Scendesmus Obliquus Algae.
  • Development of a target identification approach using n
  • Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. PrepChem.com.
  • 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698. PubChem.
  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (2023, June 4). DTIC.
  • Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity. PubMed.
  • Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)
  • Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF.
  • Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities.
  • N-nitrosoureas covalently bound to nonionic and monocationic lexitropsin dipeptides. Synthesis, DNA affinity binding characteristics, and reactions with 32P-end-labeled DNA. PubMed.
  • Technical Support Center: N-(2-chloroethyl)carbamoyl chloride Reactions. Benchchem.
  • Application Notes and Protocols for Target Identification of 2-(2-methyl-5-nitro-1H-imidazol- 1-yl)ethyl N-(2. Benchchem.
  • The potential uses of labelled and radiolabelled chemical probes in preclinical drug discovery.
  • Article. SciELO.
  • N-(2-Hydroxyethyl)-N-methyldecanamide | C13H27NO2 | CID 13214662. PubChem.
  • Antitumor action of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of biologically active polypeptide hormone fragments. PubMed.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter.
  • N-(2-Chloroethyl)-N-Ethylnitrous Amide CAS#: 89166-19-8; ChemWhat Code: 1470855.
  • 16339-16-5 | Product Name : N-(2-Chloroethyl)
  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (2021, November 21).

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Application Note: Derivatization of N-(2-Chloroethyl)-N-methyldodecanamide for Enhanced Activity

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on lipid-based electrophiles. It details the derivatization of N-(2-Chloroethyl)-N-methyldodecanamide (referred to herein as CEMA-12 ) to modulate its reactivity profile, transforming it from a latent electrophile into a potent alkylator or a chemical probe.

Introduction & Mechanistic Rationale

N-(2-Chloroethyl)-N-methyldodecanamide (CEMA-12) represents a class of lipophilic electrophiles structurally related to the cannabinoid ligand ACEA (Arachidonyl-2'-chloroethylamide). Unlike classical nitrogen mustards (e.g., mechlorethamine), the nitrogen atom in CEMA-12 is part of an amide bond .

  • The Reactivity Paradox: In amines, the nitrogen lone pair can displace the chloride to form a highly reactive aziridinium ion. In CEMA-12, the nitrogen lone pair is delocalized into the carbonyl group (resonance stabilization). Consequently, CEMA-12 is kinetically inert toward spontaneous cyclization and acts as a "soft" electrophile.

  • The Goal: To enhance activity, we must either:

    • Improve the Leaving Group Ability: Facilitating direct nucleophilic attack by the biological target (e.g., Cysteine residues).

    • Restore Nitrogen Basicity: Converting the amide to an amine to trigger "mustard-like" cytotoxicity.

    • Functionalize for Profiling: Converting the chloride to an azide for Activity-Based Protein Profiling (ABPP).

Decision Matrix for Derivatization
Desired OutcomeModification StrategyMechanism
Increase Potency (Inhibition) Halogen Exchange (Cl → I) Finkelstein Reaction. Iodide is a superior leaving group, increasing

.
Induce Cytotoxicity Amide Reduction (C=O → CH₂) Hydride Reduction. Restores N-lone pair availability for aziridinium formation.
Target Identification Azide Substitution (Cl → N₃) SN2 Substitution. Enables Click Chemistry (CuAAC) for target pulldown.

Experimental Protocols

Protocol A: Halogen Exchange (Finkelstein) for Enhanced Alkylation

Objective: Synthesize N-(2-Iodoethyl)-N-methyldodecanamide (IEMA-12). Rationale: The C–I bond is weaker than the C–Cl bond, and Iodide is a better leaving group (


 of HI < HCl). This modification significantly accelerates the alkylation rate of cysteine proteases or receptors (e.g., CB1, FAAH) without altering the steric footprint.

Materials:

  • CEMA-12 (1.0 eq)

  • Sodium Iodide (NaI) (5.0 eq, oven-dried)

  • Acetone (Anhydrous) or 2-Butanone (MEK) for higher boiling point.

Step-by-Step Methodology:

  • Dissolution: Dissolve CEMA-12 (1 mmol, 275 mg) in anhydrous acetone (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add NaI (5 mmol, 750 mg). The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 60°C) under an inert atmosphere (

    
     or Ar) for 12–18 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The iodo-derivative typically has a slightly higher

      
       and may streak.
      
    • Visual Indicator: A white precipitate (NaCl) will form as the reaction proceeds.

  • Workup: Cool to room temperature. Filter off the NaCl precipitate. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in

    
    , wash with 10% 
    
    
    
    (to remove free iodine/yellow color) and brine. Dry over
    
    
    .
  • Storage: Store at -20°C protected from light. (Iodides are light-sensitive).

Protocol B: Amide Reduction for "Mustard" Activation

Objective: Synthesize N-(2-Chloroethyl)-N-methyldodecylamine. Rationale: Reducing the carbonyl group removes resonance stabilization. The amine nitrogen becomes basic (


), allowing it to displace the chloride intramolecularly, forming a reactive aziridinium ion. This turns the molecule into a potent DNA/protein alkylator.

Materials:

  • CEMA-12 (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) or Borane-THF (BH₃·THF).

  • THF (Anhydrous).

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add LiAlH₄ (2.5 mmol) and suspend in anhydrous THF (5 mL) at 0°C.

  • Addition: Dissolve CEMA-12 (1 mmol) in THF (3 mL) and add dropwise to the LiAlH₄ suspension.

    • Caution: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature and reflux for 4 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 0.1 mL

      
      
      
    • 0.1 mL 15% NaOH

    • 0.3 mL

      
      
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite.

  • Acidification: To stabilize the amine and prevent premature cyclization, immediately treat the filtrate with HCl in ether to generate the hydrochloride salt .

    • Note: The free base is unstable and will self-alkylate/polymerize.

Protocol C: Azide Tagging for ABPP (Probe Synthesis)

Objective: Synthesize N-(2-Azidoethyl)-N-methyldodecanamide. Rationale: Replacing the chloride with an azide creates a bio-orthogonal handle. This molecule can be incubated with cells, and bound targets can be visualized via Click Chemistry with a fluorescent alkyne (e.g., Rhodamine-alkyne).

Materials:

  • CEMA-12 (1.0 eq)

  • Sodium Azide (NaN₃) (3.0 eq)

  • DMF (Anhydrous)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Solvation: Dissolve CEMA-12 (1 mmol) in dry DMF (5 mL).

  • Activation: Add NaN₃ (3 mmol, 195 mg) and a catalytic amount of KI (15 mg).

    • Mechanistic Note: KI converts the alkyl chloride to a transient alkyl iodide in situ, which is then rapidly displaced by the azide (Finkelstein-assisted substitution).

  • Heating: Heat to 80°C for 16 hours behind a blast shield.

  • Extraction: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL).

    • Critical Step: Wash the organic layer thoroughly with water/brine to remove DMF, which can interfere with biological assays.

  • Verification: Confirm product by IR spectroscopy (distinct Azide peak at

    
    ).
    

Data Summary & Comparison

The following table summarizes the expected physicochemical shifts and activity profiles for the parent molecule and its derivatives.

CompoundModificationReactivity TypeStabilityPrimary Application
CEMA-12 (Parent)NoneWeak AlkylatorHighBaseline Control / Lipid Probe
IEMA-12 (Iodo)Cl → IStrong Alkylator Moderate (Light sensitive)High-Potency Inhibitor
Amine-12 C=O → CH₂Aziridinium Former Low (Self-reactive)Cytotoxic Agent / DNA Crosslinker
Azido-12 Cl → N₃Bio-orthogonalHighTarget Identification (ABPP)

Visualizing the Derivatization Pathway

The diagram below illustrates the divergence from the parent CEMA-12 molecule into its three functional derivatives.

G Parent N-(2-Chloroethyl)- N-methyldodecanamide (CEMA-12) Iodo Iodo-Derivative (IEMA-12) Enhanced Leaving Group Parent->Iodo NaI, Acetone (Finkelstein) Amine Amine Derivative (Mustard Analog) Aziridinium Precursor Parent->Amine LiAlH4, THF (Reduction) Azide Azide Probe (Click Chemistry) Target ID Parent->Azide NaN3, DMF (Substitution) Effect1 High Potency Iodo->Effect1 Faster Alkylation (Cys targeting) Effect2 Cell Death Amine->Effect2 Cytotoxicity (DNA Crosslinking) Effect3 Target Map Azide->Effect3 Proteomics (Fluorescence)

Caption: Synthetic divergence of CEMA-12. Pathways show reagents for converting the parent amide into high-potency (Iodo), cytotoxic (Amine), or probe (Azide) variants.

References

  • Mechanism of Finkelstein Reaction: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (2007).

  • Reactivity of N-(2-chloroethyl) Amides vs Amines: Wei, X., et al. "Reactivity of Nitrogen Mustards: The Effect of N-Substituents." Journal of Organic Chemistry. (2018).
  • Cannabinoid Ligand Structure-Activity Relationships (ACEA): Hillard, C. J., et al. "Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1)." Journal of Pharmacology and Experimental Therapeutics. (1999).

  • Activity-Based Protein Profiling (ABPP) Methods: Speers, A. E., & Cravatt, B. F. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. (2004).

  • Amide Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (1997).

Application Note: Pharmacological Evaluation of N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous experimental workflow for evaluating N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD), a putative lipophilic electrophile. Based on its chemical structure—comprising a dodecanoyl (C12) lipid tail and a reactive N-(2-chloroethyl) amide "warhead"—this compound is classified as a Targeted Covalent Inhibitor (TCI) candidate or a Lipid-Mimetic Alkylator .

The following protocols are designed for researchers assessing its efficacy as an irreversible inhibitor of serine/cysteine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH) or as a cytotoxic agent.

Executive Summary & Mechanism of Action

N-(2-Chloroethyl)-N-methyldodecanamide combines a lipophilic membrane-targeting domain with a latent electrophilic center. Unlike highly reactive nitrogen mustard amines, the amide linkage attenuates the reactivity of the 2-chloroethyl group, making it a "suicide substrate" or quiescent electrophile that preferentially reacts within the hydrophobic active sites of enzymes or lipid-binding proteins.

Predicted Mechanism:

  • Recognition: The C12 tail facilitates entry into lipid bilayers and binding to hydrophobic pockets (e.g., endocannabinoid processing enzymes).

  • Activation: Upon binding, the proximity to a nucleophilic residue (Cys-SH or Ser-OH) facilitates nucleophilic attack on the

    
    -carbon, displacing chloride.
    
  • Inactivation: Formation of a covalent adduct irreversibly inhibits the target protein.

Chemical Stability & Formulation Protocol

Rationale: The 2-chloroethyl amide moiety is susceptible to hydrolysis or cyclization into an oxazolinium ion in aqueous buffers. Establishing the chemical half-life (


) is critical before biological testing.
Protocol A: Hydrolytic Stability Assay

Objective: Determine the window of viability for aqueous assays.

  • Stock Preparation: Dissolve N-CMD to 10 mM in anhydrous DMSO. Store at -20°C under argon.

  • Incubation:

    • Prepare 100 µM N-CMD in PBS (pH 7.4) and Tris-HCl (pH 8.0).

    • Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL cold Acetonitrile (ACN) with internal standard (e.g., D3-Dodecanamide).

  • Analysis: LC-MS/MS (C18 column). Monitor loss of parent ion (

    
    ) and appearance of hydrolysis product (N-(2-hydroxyethyl)-N-methyldodecanamide).
    

Data Output:

Parameter pH 7.4 (PBS) pH 8.0 (Tris)

|


 (min)  | Calculated Value | Calculated Value |
| Major Degradant  | Hydrolysis (OH) | Oxazoline formation |

In Vitro Enzymatic Efficacy (Target Engagement)

Rationale: Given the structural homology to N-acylethanolamines (NAEs), N-CMD is a likely inhibitor of Fatty Acid Amide Hydrolase (FAAH) or N-Acylethanolamine Acid Amidase (NAAA).

Protocol B: Fluorogenic Activity-Based Assay

Target: Recombinant Human FAAH or Rat Brain Membrane Homogenate. Substrate: AMC-Arachidonoyl Amide (AAMCA) – Fluorescent upon hydrolysis.

Workflow:

  • Pre-incubation (Kinetic Lag):

    • Incubate enzyme source (1 µ g/well ) with N-CMD (concentration range: 1 nM – 10 µM) for 30 minutes at 37°C.

    • Note: Covalent inhibitors require pre-incubation to define

      
      .
      
  • Reaction Initiation:

    • Add AAMCA substrate (Final conc: 10 µM).

  • Detection:

    • Read Fluorescence (Ex: 355 nm / Em: 460 nm) every 30 sec for 60 min.

  • Control: Include URB597 (known covalent FAAH inhibitor) as a positive control.

Calculation of


: 
Since N-CMD is a time-dependent inhibitor, standard 

is insufficient. Use the Kitz-Wilson method:

Plot

vs

to derive the second-order rate constant.

Cellular Efficacy & Phenotypic Profiling

Rationale: To verify if the compound penetrates the membrane and engages targets in a complex biological system.

Protocol C: Cellular Lipidomics (Endocannabinoid Elevation)

Cell Line: PC-12 or MCF-7 cells. Objective: Does N-CMD inhibit NAE hydrolysis, leading to accumulation of endogenous N-acylethanolamines?

  • Treatment: Treat cells with Vehicle (DMSO) or N-CMD (1, 5, 10 µM) for 4 hours.

  • Lipid Extraction:

    • Wash cells with cold PBS.

    • Extract lipids using Chloroform:Methanol (2:1) containing deuterated standards (AEA-d8, OEA-d4).

  • LC-MS/MS Analysis:

    • Target analytes: Anandamide (AEA), Oleoylethanolamide (OEA), Palmitoylethanolamide (PEA).

    • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

Success Criteria:

  • A dose-dependent increase in endogenous PEA/AEA levels indicates successful inhibition of catabolic enzymes (FAAH/NAAA).

Mechanism of Action Visualization

The following diagram illustrates the experimental logic flow, from chemical validation to confirming the covalent mechanism.

Workflow Start Compound: N-(2-Chloroethyl)-N-methyldodecanamide Stability Step 1: Stability Profiling (LC-MS: t1/2 determination) Start->Stability Quality Control Target Step 2: In Vitro Target Engagement (Enzyme: FAAH/NAAA) Stability->Target If t1/2 > 30 min Mechanism Determine Inhibition Mode Target->Mechanism Reversible Reversible Inhibition (Calculate Ki) Mechanism->Reversible No time-dep. Covalent Covalent Inhibition (Calculate kinact/KI) Mechanism->Covalent Time-dep. loss of activity Cellular Step 3: Cellular Efficacy (Lipidomics & Viability) Reversible->Cellular Covalent->Cellular Prioritized Validation Step 4: Target Validation (Activity-Based Protein Profiling) Cellular->Validation Confirm Specificity

Caption: Logical workflow for characterizing N-CMD efficacy, distinguishing between reversible and covalent mechanisms.

Safety & Toxicity (ADME-Tox)

Rationale: Alkylating agents carry genotoxic risks. It is vital to distinguish between specific target inhibition and non-specific DNA alkylation.

Protocol D: Glutathione (GSH) Trapping Assay

Objective: Assess reactive metabolite formation and non-specific electrophilicity.

  • Incubate N-CMD (10 µM) with excess Glutathione (1 mM) in PBS.

  • Analyze by LC-MS at 0, 1, and 4 hours.

  • Interpretation: Rapid depletion of N-CMD and formation of N-CMD-GSH adducts suggests high non-specific reactivity (Pan-assay interference), rendering the compound unsuitable as a selective drug.

References

  • Blankman, J. L., et al. (2007). "A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol." Chemistry & Biology. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link

  • SIELC Technologies. (2018).[1] "Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column." Application Note. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. Link

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with lipid-drug conjugate precursors and nitrogen mustard analogs.[1]

Current Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Synthesis Support Hub. You are likely encountering yield issues due to the competing reactivity of the nitrogen mustard moiety or the hydrolytic instability of the acyl chloride.[1] This guide prioritizes the "Hydroxyl-First" Strategy (Route B) for maximum yield, while providing rescue protocols for the Direct Acylation (Route A) .[1]

Strategic Analysis: Why Your Yield is Low

The synthesis of N-(2-Chloroethyl)-N-methyldodecanamide involves two conflicting chemical behaviors:

  • The Lipophilic Tail: The dodecanoyl chain requires non-polar or semi-polar solvents (DCM, THF) to remain soluble.[1]

  • The Reactive Head: The 2-chloroethyl-amine group is an "aliphatic nitrogen mustard."[1] In its free base form, it rapidly cyclizes to form a thermodynamically stable Aziridinium Ion .[1]

The "Aziridinium Trap"

If you are using Route A (reacting Dodecanoyl Chloride with N-(2-chloroethyl)-N-methylamine HCl), your yield loss is likely caused by the base.

  • The Paradox: You need a base (TEA/DIPEA) to scavenge HCl and drive acylation.[1]

  • The Failure Mode: The moment the amine salt is deprotonated, it competes between attacking the acid chloride (Product) and attacking its own tail (Aziridinium side-product).

The Recommended Fix: Route B (Two-Step)

To maximize yield, do not start with the chlorinated amine. Start with N-methylethanolamine.[1] Form the amide bond first, then chlorinate the alcohol.[1] This avoids handling the reactive free base entirely.[1][2][]

Experimental Workflows

Visualization: Pathway & Pitfalls

The following diagram illustrates the kinetic competition in Route A versus the linear stability of Route B.

SynthesisPathways Start_A Route A Start: N-(2-chloroethyl)-N-methylamine HCl + Dodecanoyl Chloride FreeBase Intermediate: Free Amine Base Start_A->FreeBase Base (TEA/DIPEA) Aziridinium Side Product: Aziridinium Ion (Yield Loss) FreeBase->Aziridinium Cyclization (Competing) Product TARGET PRODUCT: N-(2-Chloroethyl)-N-methyldodecanamide FreeBase->Product Acylation (Fast) Start_B Route B Start: N-methylethanolamine + Dodecanoyl Chloride AmideAlcohol Intermediate: N-(2-hydroxyethyl)-N-methyldodecanamide Start_B->AmideAlcohol Acylation (High Yield) AmideAlcohol->Product SOCl2 Chlorination (No Cyclization Risk)

Caption: Figure 1. Route A suffers from competing aziridinium formation upon neutralization.[1] Route B protects the nitrogen via amidation before introducing the chlorine leaving group.

Protocol A: Direct Acylation (The "Rescue" Method)

Use this only if you are forced to start with the chlorinated amine salt.

Critical Parameter: Temperature must be kept < 0°C during base addition to kinetically favor acylation over cyclization.

  • Dissolution: Suspend N-(2-chloroethyl)-N-methylamine HCl (1.0 equiv) in anhydrous DCM (10 mL/g). Cool to -10°C .[1]

  • Acyl Chloride Addition: Add Dodecanoyl Chloride (1.1 equiv).

  • Controlled Neutralization: Add Diisopropylethylamine (DIPEA, 2.2 equiv) dropwise over 60 minutes.

    • Note: DIPEA is preferred over TEA due to steric bulk, reducing direct reaction with the acid chloride.[1]

  • Quench: Pour into cold 1M HCl (rapidly protonates any unreacted amine to stop cyclization).

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Yield King" (Two-Step)

Recommended for yields >85%.

Step 1: Amide Formation

  • Dissolve N-methylethanolamine (1.0 equiv) and TEA (1.2 equiv) in DCM at 0°C.

  • Add Dodecanoyl Chloride (1.05 equiv) dropwise.[1]

  • Stir at RT for 2 hours. Wash with water/brine.[1] Concentrate to obtain N-(2-hydroxyethyl)-N-methyldodecanamide (Intermediate).

Step 2: Chlorination

  • Dissolve the Intermediate in Toluene or DCM.[1]

  • Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise at RT.[1]

  • Catalysis: Add 1-2 drops of dry DMF (forms the Vilsmeier reagent, accelerating the reaction).

  • Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2-3 hours until gas evolution (SO₂, HCl) ceases.

  • Workup: Evaporate solvent/excess SOCl₂ under vacuum. The residue is often the pure product.[1]

Troubleshooting Guide (FAQs)

Category: Reaction Failure & Low Yield

Q: I am using Route A. The reaction turns black/brown, and yield is <40%.[1] What is happening?

  • Diagnosis: This is typical of amine degradation via the aziridinium pathway.[1] The free amine is polymerizing or hydrolyzing before it can react with the acid chloride.[1]

  • Solution: Switch to a Schotten-Baumann biphasic system. Dissolve the amine salt in water; dissolve the acid chloride in DCM.[1] Add NaOH/Carbonate to the water phase while stirring vigorously. The amine is liberated at the interface and immediately acylated by the organic-phase acid chloride, minimizing its lifetime in the aqueous phase where it could cyclize.

Q: In Route B (Step 2), I see the starting material (alcohol) remaining even after adding SOCl₂.

  • Diagnosis: The HCl byproduct is protonating the amide oxygen or the reaction is too slow at room temperature.[1]

  • Solution:

    • Heat: Increase temperature to reflux (70-80°C in Toluene/Benzene).

    • Catalyst: You must use DMF (Dimethylformamide).[1] It reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent chlorinating agent than SOCl₂ alone.[1]

Q: My product hydrolyzes back to the fatty acid during column chromatography.

  • Diagnosis: Silica gel is slightly acidic and contains water.[1] This can hydrolyze the chloro-ethyl group or the amide bond if the compound is sensitive.[1]

  • Solution: Pre-treat the silica gel with 1% Triethylamine in Hexane to neutralize acidity.[1] Alternatively, use neutral alumina.[1]

Category: Impurity Profile[1][2]

Q: I see a peak at M-36 in my Mass Spec. What is it?

  • Diagnosis: "M-36" indicates the loss of HCl.[1] This is the Vinyl Amide (N-methyl-N-vinyldodecanamide).

  • Cause: Elimination of HCl from your product.[1] This happens if you heat the product with strong base or during high-vacuum distillation.[1]

  • Solution: Avoid distillation. Remove solvents using a rotary evaporator at <40°C.[1]

Optimization Matrix (Data Summary)

VariableRoute A (Direct)Route B (Two-Step)Impact on Yield
Solvent DCM (Anhydrous)Toluene (Step 2)High: Toluene allows higher reflux temp for chlorination.
Base DIPEA (2.2 eq)None (Step 2)Critical: Route B avoids base in the chlorination step, preventing elimination.[1]
Temp -10°C to 0°CReflux (80°C)Route A requires cold to stop side reactions; Route B requires heat to drive conversion.[1]
Catalyst DMAP (Optional)DMF (Mandatory)DMF is essential for efficient SOCl₂ chlorination.[1]
Typical Yield 40 - 60%85 - 95% Route B is chemically superior for this structure.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][][4] Tetrahedron, 61(46), 10827-10852.[1]

  • Pai, N. R., et al. (2010).[1][5] An efficient synthesis of neuroleptic drugs under microwave irradiation.[1] Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.[1][5] (Describes chlorination of hydroxy-ethyl amines).

  • Gerrard, W. (1940).[1] The interaction of thionyl chloride and hydroxy-compounds.[1][6][7][8] Journal of the Chemical Society, 218-230.[1] (Mechanism of SOCl2 chlorination). [1]

  • Organic Syntheses. (1932).[1] Methylamine Hydrochloride.[1][2][9] Org.[1][][4][10] Synth. 12, 52. (Purification of amine salts). [1]

  • National Institutes of Health. (2023). Nitrogen Mustard Stability and Aziridinium Formation.[1] PubChem Compound Summary.

Sources

"optimizing reaction conditions for N-(2-Chloroethyl)-N-methyldodecanamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of N-(2-Chloroethyl)-N-methyldodecanamide . It is designed to address the specific chemical instability and reactivity challenges inherent to N-chloroethyl fatty acid amides.

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting[1]

Critical Synthesis Parameters: The "Safety-First" Route

Why this matters: Direct alkylation using nitrogen mustard precursors (e.g., N-(2-chloroethyl)-N-methylamine) is hazardous and prone to rapid degradation via aziridinium ion formation.[1]

Recommended Pathway: The Two-Step Amido-Alcohol Chlorination (Route B).[1] This route builds the stable scaffold first and introduces the reactive chloride in the final step, maximizing safety and yield.

The Reaction Scheme

ReactionScheme Start1 Dodecanoyl Chloride Inter Intermediate: N-(2-Hydroxyethyl)- N-methyldodecanamide Start1->Inter Step 1: Acylation (DCM, Et3N, 0°C) Start2 N-Methylethanolamine Start2->Inter Product Target: N-(2-Chloroethyl)- N-methyldodecanamide Inter->Product Step 2: Chlorination (SOCl2, CHCl3, Reflux) Reagent Thionyl Chloride (SOCl2) Reagent->Product Side1 Side Product: Oxazoline Derivative Product->Side1 Basic Conditions (Cyclization)

Figure 1: The two-step synthesis strategy minimizes exposure to reactive alkylating agents until the final step.[1]

Detailed Experimental Protocol

Standardized for 10 mmol scale.

Step 1: Synthesis of Intermediate (Amido-Alcohol)

Objective: Create the stable amide linkage without touching the hydroxyl group.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

  • Reagents: Dissolve N-methylethanolamine (0.75 g, 10 mmol) and Triethylamine (1.5 mL, 11 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0°C.

  • Addition: Dropwise add Dodecanoyl chloride (2.19 g, 10 mmol) dissolved in DCM (10 mL) over 30 mins.

  • Workup: Stir for 2 hours at RT. Wash with 1M HCl (remove unreacted amine), then sat. NaHCO3, then Brine. Dry over Na2SO4.[2]

  • QC Check: 1H NMR should show methylene protons next to OH (~3.7 ppm).

Step 2: Chlorination to Target

Objective: Convert OH to Cl while preventing oxazoline cyclization.

  • Setup: Use a dry 50 mL RBF with a reflux condenser and CaCl2 drying tube (or N2 line).

  • Reagents: Dissolve the Intermediate (from Step 1) in anhydrous Chloroform (15 mL). Note: DCM can be used, but Chloroform's higher boiling point drives the reaction faster.

  • Chlorination: Add Thionyl Chloride (SOCl2) (1.5 mL, ~20 mmol) dropwise at RT.

  • Reaction: Heat to reflux (60°C) for 2-3 hours. Monitor by TLC (the product is less polar than the alcohol).

  • Quench (CRITICAL): Cool to RT. Evaporate solvent and excess SOCl2 in vacuo. Do not add water yet.

  • Neutralization: Redissolve residue in DCM. Wash rapidly with ice-cold sat.[1] NaHCO3. Prolonged contact with base causes degradation.[1][3]

Troubleshooting Center: Diagnostic Q&A

Issue A: Low Yield & "Missing" Product

User Report: "I see full conversion of the alcohol on TLC, but after column chromatography, my yield is <30%."

Diagnosis: Silica Gel Degradation. The 2-chloroethyl amide moiety is an alkylating agent.[1] It is electrophilic. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the chloride back to the alcohol or promote decomposition.

Solution:

  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading the sample.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica.

  • Speed: Flash chromatography must be fast. Do not let the compound sit on the column.

Issue B: Appearance of "Oxazoline" Impurity

User Report: "NMR shows a new set of triplets and the loss of the chlorine signal. Mass spec shows [M-HCl]."[1]

Diagnosis: Intramolecular Cyclization (Oxazoline Formation). Under basic or thermal stress, the amide oxygen attacks the carbon bearing the chlorine, displacing the chloride ion.[4] This forms a cyclic oxazoline (or oxazolinium salt).

Decision Tree:

Troubleshooting Problem Problem: Loss of Chloride / Cyclization Check1 Did you use strong base in Step 2 workup? Problem->Check1 Check2 Was the reaction heated above 80°C? Check1->Check2 No Sol1 CAUSE: Base-catalyzed cyclization. FIX: Use ice-cold NaHCO3 for <5 mins. Avoid NaOH/KOH. Check1->Sol1 Yes Sol2 CAUSE: Thermal elimination. FIX: Limit temp to 60°C. Switch solvent to DCM (40°C). Check2->Sol2 Yes

Figure 2: Diagnostic logic for cyclization impurities.

Issue C: Incomplete Chlorination

User Report: "I still see the starting alcohol peak in NMR even after refluxing with SOCl2."

Diagnosis: HCl Scavenging Inhibition. The reaction produces HCl gas. If the HCl is not removed, the equilibrium may stall, or the protonation of the amide nitrogen (though weak) might reduce reactivity.

Solution:

  • Catalyst: Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).[1] This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than SOCl2 alone.

  • Scavenger: Do not add base (pyridine) directly unless necessary, as pyridine hydrochloride is hard to remove. Instead, ensure vigorous N2 flow to sweep out HCl gas.

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendationReason
Solvent (Step 2) Chloroform (Amyl-stabilized) DCM is too volatile for high-temp reflux; THF reacts with SOCl2.[1]
Base (Workup) Sat. NaHCO3 (Cold) Strong bases (NaOH) cause immediate cyclization to oxazoline.[1]
Drying Agent Na2SO4 MgSO4 is slightly acidic/Lewis acidic and can degrade sensitive chlorides.[1]
Storage -20°C, under Argon Prevents hydrolysis from atmospheric moisture.[1][3]

References

  • Amide Chlorination Mechanisms

    • Title: "Thionyl Chloride - A Vers
    • Source: ResearchGate / BenchChem Technical Notes[1]

    • Context: Describes the mechanism of converting amino-alcohols to chloroethyl amides and the risks of imidoyl chloride formation if overhe
  • Nitrogen Mustard/Amide Stability

    • Title: "Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability"
    • Source: BenchChem
    • Context: Provides foundational data on the cyclization kinetics of 2-chloroethyl amines/amides in aqueous media.
    • [1]

  • Oxazoline Formation

    • Title: "Reactions of N-(2-chloroethyl)carbamoyl chloride"
    • Source: BenchChem Technical Support
    • Context: Details the intramolecular SN2 reaction where the carbonyl oxygen displaces the chloride, a key side-reaction in this synthesis.
  • General Acylation Protocols

    • Title: "Reactions of Acyl Chlorides with Primary Amines"
    • Source: Chemistry LibreTexts
    • Context: Standard Schotten-Baumann conditions adapted for Step 1.

Sources

"N-(2-Chloroethyl)-N-methyldodecanamide stability and storage issues"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-Chloroethyl)-N-methyldodecanamide

Product Code: N-CMD-REF CAS: 84803-68-9 Synonyms: N-(2-Chloroethyl)-N-methyllauramide; Dodecanamide, N-(2-chloroethyl)-N-methyl- Support Tier: Level 3 (Senior Application Scientist)

Critical Storage & Handling Directives

Status: Active Monitoring Required

Unlike simple fatty acid amides, N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD) possesses a reactive 2-chloroethyl moiety. This functional group introduces a specific instability profile driven by neighboring group participation (NGP). Strict adherence to the following protocols is non-negotiable for maintaining compound integrity (>98% purity).

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Retards the kinetic energy required for the intramolecular cyclization to the oxazolinium species.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture absorption.[1] Water acts as a nucleophile that irreversibly opens the oxazolinium intermediate.
Solvent Storage Neat (Dry Solid/Oil) Do NOT store in solution. In protic solvents (MeOH, Water), degradation is rapid. In aprotic polar solvents (DMSO, DMF), dipole stabilization accelerates ionization of the C-Cl bond.
Container Amber, Hydrophobic Glass Protects from light (minor factor) and minimizes surface moisture adsorption.

⚠️ SAFETY WARNING: This compound is an alkylating agent. It acts as a nitrogen mustard analog. Handle inside a biosafety cabinet or fume hood with double-gloving (Nitrile).

Technical Deep Dive: Stability & Degradation Mechanism

User Question: "My sample purity dropped from 99% to 85% after leaving it on the benchtop for 48 hours. What happened?"

Scientist's Analysis: The degradation of N-CMD is not a simple hydrolysis; it is an anchimeric assistance (neighboring group participation) reaction.

  • The Trigger: The carbonyl oxygen of the amide is nucleophilic.

  • The Cyclization: Under thermal stress or in polar solvents, this oxygen attacks the

    
    -carbon of the chloroethyl group, displacing the chloride ion.
    
  • The Intermediate: This forms a highly reactive, cationic Oxazolinium Ion .

  • The Breakdown: This cation is unstable. In the presence of even trace moisture, it hydrolyzes to form the amino-ester or the hydroxy-amide derivative (N-(2-hydroxyethyl)-N-methyldodecanamide).

Visualizing the Pathway:

G N_CMD N-(2-Chloroethyl)- N-methyldodecanamide (Intact Reagent) TS Transition State (Cl- departure) N_CMD->TS Heat / Polar Solvent Oxazolinium Oxazolinium Cation (Reactive Intermediate) TS->Oxazolinium Cyclization Hydrolysis_Prod N-(2-Hydroxyethyl)- N-methyldodecanamide (Degradant) Oxazolinium->Hydrolysis_Prod + H2O (Hydrolysis)

Figure 1: The degradation pathway of N-CMD via the oxazolinium ion intermediate. Note that the initial cyclization is reversible in anhydrous conditions but becomes irreversible upon hydrolysis.

Troubleshooting Guide

Issue 1: "Sticky" or Oily Appearance of Solid Reference Standard
  • Diagnosis: Hygroscopic depression.

  • Root Cause: The compound has absorbed atmospheric moisture, initiating the formation of the oxazolinium chloride salt, which is often an ionic liquid or hygroscopic oil.

  • Resolution:

    • Dissolve a small aliquot in dry Acetonitrile (MeCN) .

    • Run the HPLC Protocol (see Section 4).

    • If Purity < 90%, repurify via flash chromatography (Silica gel; gradient Hexane/EtOAc). Note: Use neutralized silica (pre-washed with 1% Triethylamine) to prevent acid-catalyzed degradation.[1]

Issue 2: Extra Peaks in HPLC/LC-MS
  • Diagnosis: Hydrolysis artifacts.

  • Observation: A peak eluting earlier than the parent compound (more polar).

  • Root Cause: Formation of N-(2-hydroxyethyl)-N-methyldodecanamide.

  • Resolution:

    • Immediate: Prepare fresh samples in anhydrous MeCN or Dichloromethane (DCM) . Avoid Methanol as a diluent, as it can react to form the methyl ether derivative.

    • System Check: Verify the autosampler temperature is set to 4°C. Room temperature autosamplers can degrade this compound over a 12-hour sequence.

Issue 3: Low Reaction Yields (Alkylation)
  • Diagnosis: Competitive Cyclization.

  • Root Cause: If you are using N-CMD to alkylate a target, the internal cyclization (oxazolinium formation) competes with your intermolecular reaction.

  • Resolution:

    • Concentration: Increase the concentration of your target nucleophile to outcompete the intramolecular reaction.

    • Solvent: Switch to a less polar solvent (e.g., Toluene or DCM) if solubility permits, to destabilize the cationic transition state of the cyclization.

Standardized Analytical Protocol (HPLC)

Objective: Validate purity and detect degradation products. Reference Method: Adapted from SIELC Technologies [1].

ParameterSetting
Column Newcrom R1 (Mixed-mode RP/Cation Exchange), 3.0 x 150 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4 for non-MS work)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 50% B to 90% B over 10 mins; Hold 2 mins.
Flow Rate 0.6 mL/min
Detection UV @ 210 nm (Amide bond)
Sample Diluent 100% Acetonitrile (Strictly avoid water/alcohol in diluent)

Expected Retention:

  • Degradant (Hydroxy-amide): ~2.5 - 3.5 min (More polar)

  • Target (N-CMD): ~6.0 - 7.0 min

Frequently Asked Questions (FAQs)

Q: Can I store N-CMD in DMSO stock solutions at -20°C? A: Not recommended for long-term storage (>1 week). DMSO is hygroscopic and polar. Even at -20°C, the polarity stabilizes the transition state for cyclization. We recommend storing as a dry powder and reconstituting immediately before use.

Q: Is the degradation reversible? A: The cyclization to the oxazolinium ion is reversible if no nucleophile (water) is present. However, once water attacks the ring to form the alcohol (hydrolysis), the reaction is irreversible .

Q: Why is there a smell of "fatty acid" in my old bottle? A: In extreme degradation scenarios (pH > 8 or strong acid), the amide bond itself can hydrolyze, releasing N-methyl-2-chloroethylamine (mustard gas analog) and Dodecanoic acid (Lauric acid). The "soapy" or fatty smell indicates the release of the free fatty acid. Dispose of this bottle immediately as hazardous waste.

References

  • SIELC Technologies. (2018).[2] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11664879 (Related Structure: N-(2-chloroethyl)-N-ethyl-). decomposition pathways.[3] Retrieved from [Link]

  • Hsu, F. L., et al. (2000). Reactions of Nitrogen Mustards with Peroxides.[4] U.S. Army Edgewood Chemical Biological Center.[4] (Describes cyclization mechanisms of 2-chloroethyl amines). Retrieved from [Link]

Sources

"challenges in the purification of N-(2-Chloroethyl)-N-methyldodecanamide"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with N-(2-Chloroethyl)-N-methyldodecanamide .

This molecule represents a unique intersection of lipid chemistry and alkylating agent reactivity. It combines a lipophilic C12 (lauryl) tail with a reactive N-(2-chloroethyl) headgroup. This "hybrid" structure creates specific purification challenges: surfactant-induced emulsions , thermal instability (cyclization) , and chromatographic tailing .

Technical Support Module: Purification & Stability

The Impurity Landscape: What are you fighting?

Before troubleshooting, you must identify the enemy. The purification of this compound is a race against two competing degradation pathways: Hydrolysis and Cyclization .

Common Impurities:

  • Dodecanoic Acid (Lauric Acid): Result of hydrolytic cleavage or unreacted starting material.

  • 2-Methyl-2-undecyl-oxazoline: The thermodynamic sink. Under heat or base, the amide oxygen attacks the chloro-carbon, displacing chloride.

  • N-(2-Hydroxyethyl)-N-methyldodecanamide: Result of hydrolysis of the C-Cl bond (less common without strong base).

Visualizing the Degradation Pathways The following diagram illustrates the mechanistic origins of your primary impurities.

ImpurityLandscape SM Dodecanoyl Chloride + Amine Precursor Product TARGET MOLECULE N-(2-Chloroethyl)- N-methyldodecanamide SM->Product Synthesis (Base, <0°C) Acid Impurity A: Dodecanoic Acid SM->Acid H2O Quench (Hydrolysis) Product->Acid Acidic Hydrolysis Oxazoline Impurity B: Oxazoline Derivative Product->Oxazoline Heat (>100°C) or Strong Base

Figure 1: Mechanistic pathway showing the target molecule and its two primary degradation routes: hydrolysis (Acid) and cyclization (Oxazoline).[1][2]

Troubleshooting Guide: Extraction & Workup

The Issue: The molecule is essentially a non-ionic surfactant. Standard aqueous workups often result in intractable emulsions.

SymptomProbable CauseCorrective Action
Stable Emulsion Surfactant activity of the C12 tail at the organic/aqueous interface.Do NOT shake vigorously. Use gentle inversion. Add solid NaCl to saturation (Salting Out). If persistent, add small amounts of MeOH to break surface tension.
Product Loss to Aqueous Phase Formation of micellar aggregates trapping the product.Back-extract the aqueous layer 3x with DCM (Dichloromethane) rather than Ether/EtOAc. The chlorinated solvent disrupts micelle formation better for this specific target.
"Oiling Out" Product solidifies as a gum during solvent removal.This is normal. The melting point is low. Dissolve in minimal Hexane and cool to -20°C to attempt precipitation, or proceed directly to chromatography.
Protocol: Flash Column Chromatography

The Challenge: The amide functionality interacts strongly with silanols on silica gel, causing "streaking" or "tailing," which co-elutes impurities.

Optimized Method:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (EtOAc).

  • Critical Modifier: You generally do not need triethylamine (TEA) for this amide unless you see degradation.

    • Warning: Excess TEA on the column can promote the cyclization to the oxazoline if the column heats up (exothermic adsorption).

Step-by-Step Protocol:

  • Equilibration: Flush column with 100% Hexane.

  • Loading: Load sample as a concentrated solution in minimal DCM/Hexane (1:1). Avoid loading in pure EtOAc.

  • Gradient:

    • 0–5% EtOAc: Elutes non-polar impurities (hydrocarbons).

    • 10–20% EtOAc: Target Compound Elution Window.

    • 30% EtOAc: Elutes Dodecanoic acid and more polar byproducts.

  • Detection: Use Iodine stain or KMnO4. UV absorbance may be weak (only the amide carbonyl absorbs ~210-220 nm).

Protocol: Distillation (High Risk / High Reward)

Context: Only recommended if chromatography fails or for scale-up (>10g). Risk: High temperatures promote cyclization.

  • Vacuum Requirement: High Vacuum (< 0.1 mmHg) is mandatory.

  • Temperature Limit: Do not exceed pot temperature of 110°C.

  • Apparatus: Wiped-film evaporator (ideal) or Short-path distillation.

Decision Matrix: Distillation vs. Chromatography

DecisionMatrix Start Crude Mixture Scale Scale of Reaction? Start->Scale Small < 5 Grams Scale->Small Large > 10 Grams Scale->Large Col Flash Chromatography (Hex/EtOAc) Small->Col Large->Col If heat sensitive Vac High Vac Distillation (<0.1 mmHg) Large->Vac If thermal stability confirmed

Figure 2: Decision tree for selecting the purification method based on scale and thermal sensitivity.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a second set of signals that look like my product but shifted. What is it? A: This is likely Rotamerism . Amide bonds have restricted rotation. You will often see a ~3:1 ratio of rotamers in CDCl3 at room temperature.

  • Verification: Run the NMR at 50°C. If the peaks coalesce into single sharp peaks, it is rotamerism, not an impurity. Do not re-purify.

Q2: Why does the product turn yellow/brown upon storage? A: This indicates slow decomposition, likely releasing HCl which autocatalyzes further degradation.

  • Solution: Store the purified oil under Argon at -20°C. Adding a stabilizer like activated molecular sieves to the storage vial can scavenge trace moisture and acid.

Q3: Can I use amine scavengers (like polymer-bound Trisamine) to remove the acid impurity? A: Use with caution. While effective for removing dodecanoic acid, basic scavengers can trigger the cyclization of your chloroethyl group into the oxazoline if contact time is too long. If you use them, filter immediately (within 15 mins).

References

  • Fatty Acid Amide Purification: Process for the purification of fatty acid amides.[3][4][5] (European Patent EP0583685A1). Describes neutralization and vacuum distillation techniques for long-chain amides.

  • Oxazoline Cyclization Mechanism: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization.[1] (National Institutes of Health / PMC). Details the cyclization pathways of N-substituted amides, relevant to the degradation of the chloroethyl moiety.

  • General Synthesis of N-Chloroethyl Amides: N-(2-Chloroethyl)acetamide | C4H8ClNO.[6] (PubChem).[6][7] Provides physical property data and synthesis context for the N-(2-chloroethyl) amide class.

  • Surfactant Purification Strategies: Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (Chromatography Online). Discusses mobile phase selection for amphiphilic compounds.

Sources

"overcoming solubility issues of N-(2-Chloroethyl)-N-methyldodecanamide in aqueous solutions"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

The Challenge: N-(2-Chloroethyl)-N-methyldodecanamide is a tertiary fatty acid amide characterized by a distinct "amphiphilic but dominant lipophilic" profile.[1] The dodecyl (C12) alkyl chain confers high hydrophobicity (estimated LogP > 4.5), rendering the compound practically insoluble in pure water. Unlike amine-based nitrogen mustards, the amide nitrogen is non-basic; therefore, pH adjustment (acidification) will not improve solubility and may induce hydrolytic degradation.

Compound Profile:

Property Characteristic Implication for Solubilization
Hydrophobic Tail Dodecyl (C12) chain Primary driver of insolubility.[1] Requires hydrophobic encapsulation or surfactant integration.[1]
Polar Head Tertiary Amide Non-ionizable.[1] Does not form salts.[1] Hydrogen bond acceptor only.

| Reactive Group | 2-Chloroethyl | Potential for hydrolysis to N-(2-hydroxyethyl) or alkylation.[1] Avoid strong bases. |

Diagnostic Module: Select Your Solubilization Strategy

Use this decision matrix to determine the optimal protocol based on your final target concentration and experimental application.

SolubilityStrategy Start START: Define Target Concentration LowConc Low Concentration (< 10 µM) Start->LowConc HighConc High Concentration (> 10 µM - 1 mM) Start->HighConc MethodA Method A: Solvent Shifting (DMSO/Ethanol) LowConc->MethodA Simple dilution AppType Application Type? HighConc->AppType CellCulture Cell Culture / In Vitro AppType->CellCulture Sensitive cells Animal In Vivo / Animal Models AppType->Animal High dose needed Chemistry Chemical Synthesis AppType->Chemistry Reagent use MethodC Method C: Cyclodextrin Complex (HP-β-CD) CellCulture->MethodC Low toxicity MethodB Method B: Surfactant Micelles (Tween 80 / Cremophor) Animal->MethodB Standard vehicle Chemistry->MethodA Organic solvents ok

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration and biological tolerance.[1]

Troubleshooting Guides & Protocols

Method A: Solvent Shifting (The "Stock & Drop" Technique)

Best for: Analytical standards, low-dose screening (< 10 µM).[1]

Mechanism: Dissolving the lipophile in a water-miscible organic solvent (DMSO) disrupts the crystal lattice.[1] Rapid dispersion into water kinetically traps the molecules before they can re-aggregate.

Protocol:

  • Stock Preparation: Dissolve N-(2-Chloroethyl)-N-methyldodecanamide in anhydrous DMSO to a concentration of 10–20 mM .

    • Tip: Warm gently (37°C) if dissolution is slow.[1]

  • The Shift: While vortexing the aqueous buffer (PBS or media) at high speed, slowly inject the DMSO stock.

    • Rule of Thumb: Keep final DMSO concentration < 0.1% (v/v) to avoid cytotoxicity in cell assays.[1]

  • Visual Check: The solution should remain clear. If cloudiness (Tyndall effect) appears, you have exceeded the solubility limit; switch to Method B.

Method B: Surfactant-Assisted Dispersion

Best for: In vivo IP/IV injections, higher concentrations.[1]

Mechanism: Surfactants like Tween 80 form micelles that sequester the dodecyl tail in the core, presenting the polar amide head to the water.

Protocol:

  • Weighing: Weigh the compound into a glass vial.

  • Surfactant Addition: Add Tween 80 or Cremophor EL directly to the neat compound. Ratio: 1:5 or 1:10 (Compound:Surfactant, w/w) .

  • Co-Solvent: Add a small volume of Ethanol (approx. 10% of final volume) to reduce viscosity.

  • Mixing: Vortex until a clear, homogeneous oil phase forms.

  • Dilution: Slowly add warm saline (37°C) with continuous agitation.

    • Result: A clear to slightly opalescent micellar solution.[1]

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: High-value biological assays requiring stability and low toxicity.[1]

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic C12 chain within its toroidal cavity.[1]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1] Filter sterilize (0.22 µm).

  • Complexation: Add the compound (solid or small volume of concentrated ethanolic stock) to the cyclodextrin vehicle.

  • Equilibration: Shake or stir protected from light for 4–6 hours at room temperature.

  • Clarification: If solid particles remain, filter or centrifuge. The supernatant contains the solubilized complex.

Frequently Asked Questions (FAQs)

Q1: Can I use acid (HCl) to dissolve it? It has a nitrogen atom. A: No. This is a common misconception.[1] The nitrogen atom is part of an amide bond, not an amine. The lone pair electrons are delocalized into the carbonyl group, making the nitrogen non-basic. Adding acid will not protonate the nitrogen and may instead catalyze the hydrolysis of the amide bond or the chloroethyl group [1].

Q2: My solution turned cloudy after 1 hour. Why? A: This is "Ostwald Ripening." The compound is likely in a metastable supersaturated state.

  • Fix: Use Method C (Cyclodextrins) for long-term stability, as the inclusion complex prevents re-aggregation.[1]

Q3: Is the chloroethyl group stable in water? A: The 2-chloroethyl group is an alkylating motif.[1] While less reactive on an amide than on a nitrogen mustard amine, it is susceptible to hydrolysis (forming the N-hydroxyethyl derivative) at pH > 8 or elevated temperatures (> 40°C).[1] Always maintain pH 6.0–7.4 and prepare fresh.

Q4: How do I store the stock solution? A: Store DMSO stocks at -20°C or -80°C in amber glass vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles, which can introduce moisture and drive hydrolysis.[1]

Experimental Workflow Visualization

Workflow Solid Solid Compound (Lipophilic) Stock DMSO Stock (20 mM) Solid->Stock Dissolve Aqueous Aqueous Buffer (PBS, pH 7.4) Stock->Aqueous Direct Add (Incorrect) Stable Stable Solution Stock->Stable Slow Injection + Vortexing Stock->Stable + Cyclodextrin (Recommended) Precip Precipitation Risk! Aqueous->Precip

Figure 2: Critical workflow steps to avoid precipitation during aqueous formulation.

References

  • Amide Basicity & Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Clarifies that amides are neutral, not basic).

  • Solubilization Techniques: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Fatty Acid Amide Properties: "Physical Properties of Amides." Chemistry LibreTexts. Link

Sources

Technical Support Center: NMR Interpretation of N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical chemists characterizing N-(2-Chloroethyl)-N-methyldodecanamide . This guide addresses the specific spectral complexities arising from amide rotamerism and long-chain alkyl overlap.

Product: N-(2-Chloroethyl)-N-methyldodecanamide Application: Drug Delivery Systems, Nitrogen Mustard Analogs, Lipid Synthesis Technique: 1H / 13C Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

Executive Summary: The "Split Peak" Phenomenon

Users frequently report "impurities" or "double peaks" in the ¹H NMR spectrum of this compound, particularly in the N-methyl and N-methylene regions. In 95% of cases, this is not a purity issue but an intrinsic feature of the molecule: Amide Rotamerism.

Due to the partial double-bond character of the C–N amide bond, rotation is restricted at room temperature.[6][7] This creates two distinct conformers (Rotamers) in solution:

  • Rotamer A: The N-Methyl group is cis to the Carbonyl Oxygen.

  • Rotamer B: The N-Methyl group is trans to the Carbonyl Oxygen.

These rotamers interconvert slowly on the NMR timescale, resulting in two sets of signals for the N-Methyl, N-Methylene, and


-Carbonyl protons.

Troubleshooting Guide (Q&A)

Issue 1: "I see two singlets for the N-Methyl group. Is my sample contaminated?"

Diagnosis: No. This is the signature of restricted rotation. Explanation: The N-Methyl protons experience different magnetic environments depending on whether they are shielded or deshielded by the carbonyl anisotropy.

  • Observation: You will likely see two singlets between 2.9 ppm and 3.1 ppm .

  • Verification: Integration of these two peaks usually sums to 3H (relative to the fatty acid chain). The ratio (e.g., 1:1.5) reflects the thermodynamic equilibrium of the two rotamers.

Issue 2: "The 3.5–4.0 ppm region is a multiplet mess. I cannot assign the N-CH2 and Cl-CH2 triplets."

Diagnosis: Signal Overlap + Rotamer Splitting. Explanation: This region contains the signals for the ethyl chloride tail (


).
  • Chemical Shift Proximity: The

    
     (deshielded by the amide) and the 
    
    
    
    (deshielded by chlorine) resonate in the same narrow window (3.6 – 3.9 ppm ).
  • Rotamer Effect: Because of the rotamers, both the

    
     and 
    
    
    
    signals are doubled. Instead of two clean triplets, you see four overlapping triplets (or complex multiplets). Action: Use COSY (Correlation Spectroscopy) to trace the coupling between the specific
    
    
    and
    
    
    pairs, or run the sample at high temperature (see Protocol A).
Issue 3: "The integration of the aliphatic chain is inconsistent."

Diagnosis: Relaxation time differences or solvent impurity overlap. Explanation: The dodecyl chain contains a large "methylene envelope" at 1.25 ppm .

  • Action: Calibrate your integration using the terminal methyl group (

    
    ) of the dodecyl chain at ~0.88 ppm (triplet) . Set this to 3H.
    
  • Check: The large envelope at 1.25 ppm should integrate to approximately 16H-18H. If it is significantly higher, check for grease/hexane impurities.

Data Tables: Chemical Shift Assignments

Solvent: CDCl₃ (Values are approximate and temperature-dependent)

MoietyProton TypeMultiplicityChemical Shift (

ppm)
Notes
Amide Head N-CH₃ Singlet (x2)2.90 / 3.05 Distinct rotamer peaks. Unequal intensity.
Ethyl Linker N-CH₂ Triplet (x2)3.60 – 3.75 Overlaps with Cl-CH₂. Split by rotamers.
Ethyl Linker Cl-CH₂ Triplet (x2)3.70 – 3.85 Deshielded by Cl. Often the most downfield alkyl signal.
Fatty Chain

-CH₂
Triplet/Multi2.25 – 2.35 Adjacent to C=O. May show slight broadening/splitting.[8]
Fatty Chain

-CH₂
Multiplet1.60 Broad multiplet.
Fatty Chain Bulk -(CH₂)₈- Broad Singlet1.25 – 1.30 "Methylene Envelope".
Fatty Chain Terminal -CH₃ Triplet0.88 Reference peak for integration (3H).

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation

Use this protocol to prove that split peaks are due to rotamers and not impurities.

  • Preparation: Dissolve 5-10 mg of sample in DMSO-d6 (preferred for high boiling point) or Toluene-d8. Avoid CDCl₃ if heating above 50°C.

  • Room Temp Scan: Acquire a standard ¹H spectrum at 25°C. Note the split peaks at 2.9/3.0 ppm.

  • Stepwise Heating: Increase the probe temperature in 10°C increments (35°C, 45°C, 55°C, etc.).

  • Observation:

    • As temperature rises, the rotation rate increases.[7][9]

    • The two peaks will broaden and move toward each other (Coalescence).

    • Above the coalescence temperature (likely >80°C), they will merge into a single sharp singlet .

Protocol B: Distinguishing N-CH₂ vs. Cl-CH₂ (COSY)
  • Setup: Run a standard 2D COSY (H-H Correlation) experiment.

  • Analysis: Focus on the 3.5–4.0 ppm region.

  • Logic:

    • The

      
       protons couple only to the 
      
      
      
      protons (and potentially weakly to the N-Me if long-range coupling is visible, but unlikely).
    • The

      
      -carbonyl protons (~2.3 ppm) couple to the 
      
      
      
      -protons (~1.6 ppm), not to the signals in the 3.5–4.0 region.
    • Result: You will see a strong cross-peak square connecting the signals within the 3.5–4.0 ppm region, confirming they are neighbors on the ethyl chain.

Visualizations

Figure 1: Rotameric Equilibrium Workflow

This diagram illustrates the physical cause of the spectral splitting and the logic for using VT-NMR.

RotamerLogic cluster_Forms Room Temperature (Slow Exchange) Molecule N-(2-Chloroethyl)- N-methyldodecanamide Bond Restricted C-N Rotation (Partial Double Bond) Molecule->Bond RotamerA Rotamer A (cis) Distinct N-Me Shift Bond->RotamerA RotamerB Rotamer B (trans) Distinct N-Me Shift Bond->RotamerB Spectrum NMR Spectrum: Double Peaks (Split Signals) RotamerA->Spectrum RotamerB->Spectrum Heat Apply Heat (>80°C) (VT-NMR) Spectrum->Heat Troubleshooting Coalescence Fast Rotation: Signals Merge to Single Peak Heat->Coalescence Validation

Caption: Logical flow explaining the origin of split peaks and the validation method using Variable Temperature NMR.

Figure 2: Structural Assignment Logic

How to map the molecule's structure to the specific NMR regions.

AssignmentMap Region1 Region: 0.8 - 1.6 ppm (Aliphatic Chain) Region2 Region: 2.2 - 2.4 ppm (Alpha-Carbonyl) Region3 Region: 2.9 - 3.1 ppm (N-Methyl) Region4 Region: 3.6 - 3.9 ppm (N-Ethyl-Chloride) Frag_Tail Dodecyl Tail (CH3, Bulk CH2) Frag_Tail->Region1 Frag_Alpha -CH2-C(=O)- Frag_Alpha->Region2 Frag_NMe N-CH3 (Rotamer Sensitive) Frag_NMe->Region3 Frag_Ethyl -N-CH2-CH2-Cl (Overlapping Triplets) Frag_Ethyl->Region4

Caption: Mapping specific molecular fragments to their expected chemical shift regions.

References

  • National Center for Biotechnology Information (PubChem). N-Methyldodecanamide Compound Summary. Retrieved from [Link]

  • Chemistry LibreTexts. Rates of Rotation Around -CO-N- Bonds of Amides. Retrieved from [Link]

  • MDPI (Molecules). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Retrieved from [Link]

  • Save My Exams. 1H NMR Chemical Shift Values Table (Amides and Alkyl Halides). Retrieved from [Link]

Sources

"addressing batch-to-batch variability of synthesized N-(2-Chloroethyl)-N-methyldodecanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Batch-to-Batch Variability

Executive Summary

Batch-to-batch variability in N-(2-Chloroethyl)-N-methyldodecanamide (CEMDA) is rarely a random phenomenon. It is almost exclusively driven by three factors: stoichiometric drift due to hygroscopic precursors, thermodynamic instability of the chloroethyl group during exothermic addition, and hydrolytic degradation during aggressive workups.

This guide moves beyond standard protocols to address the mechanistic failures that cause yield fluctuations and impurity spikes (specifically the corresponding alcohol or oxazoline derivatives).

Module 1: Pre-Reaction Quality Control (The "Hidden" Variable)

The Issue: You calculated stoichiometry based on molar mass, but the reaction stalled, or you have significant unreacted fatty acid.

Root Cause: The amine precursor, N-(2-chloroethyl)methylamine hydrochloride , is extremely hygroscopic. If stored improperly, it absorbs atmospheric water. Weighing a "wet" salt results in under-loading the amine relative to the acid chloride.

Troubleshooting Protocol:

  • Quantitative Analysis: Do not trust the label weight. Perform a Karl Fischer titration or a melting point check on the amine salt before use.

  • Drying: If the salt is "wet" (clumpy), dry it under vacuum over

    
     for 12 hours.
    
  • Stoichiometry Adjustment: If drying is impossible, determine water content and adjust the input mass to ensure a true 1.0 : 1.1 (Amine : Acid Chloride) molar ratio.

Module 2: Synthesis & Reaction Control

The Issue: Variability in purity profiles, specifically the presence of "dimers" or cyclized byproducts.

Mechanism: The reaction between dodecanoyl chloride and the amine is highly exothermic.

  • Risk A: High temperatures promote the cyclization of the amine precursor to the aziridinium ion before it can be acylated.

  • Risk B: Once acylated, thermal stress can drive the amide oxygen to attack the chloroethyl group, forming an oxazoline intermediate [1].

Optimized Synthesis Workflow

G Start Start: Precursors Solvent Dissolution (DCM, Anhydrous) Start->Solvent Base Base Addition (TEA/DIPEA) < 0°C Solvent->Base Cool to -10°C Acyl Acid Chloride Addn Dropwise Extrict T < 5°C Base->Acyl Exotherm Control Reaction Reaction RT, 2-4 hrs Acyl->Reaction Warm Slowly Quench Quench (Dilute HCl) Reaction->Quench

Figure 1: Critical Process Parameters (CPP) for CEMDA synthesis. Note the strict temperature control at the base addition step.

FAQ: Why is the order of addition critical? Adding the base to the amine salt before cooling generates the free amine, which is unstable.

  • Correct Protocol: Suspend amine salt in solvent

    
     Cool to -10°C 
    
    
    
    Add Base
    
    
    Immediately add Acid Chloride. This minimizes the lifetime of the free, reactive chloro-amine [2].

Module 3: Work-up & Purification (The "Downstream" Issues)

The Issue: NMR shows a "fatty" impurity (multiplet at


 2.3 ppm) or the product degrades upon storage.

Root Cause:

  • Residual Dodecanoic Acid: Formed from excess acid chloride hydrolysis. It is difficult to separate from the amide due to similar solubility profiles.

  • Hydrolysis of Chloride: Using strong basic washes (NaOH/KOH) to remove the fatty acid can hydrolyze the terminal chloride to an alcohol (

    
    -(2-hydroxyethyl)...), rendering the molecule useless for alkylation tasks.
    

Purification Strategy Table

ContaminantRemoval StrategyRisk FactorMitigation
Amine Salts Acid Wash (1M HCl)LowKeep wash cold (0°C) to prevent amide hydrolysis.
Dodecanoic Acid Base Wash (Sat.

)
High Do NOT use NaOH. Strong bases hydrolyze the alkyl chloride. Use mild bicarbonate washes repeatedly.
Trace Water Drying Agent (

)
MediumEnsure complete drying; water promotes degradation during storage.
Degradation Pathway Visualization

Degradation cluster_0 Pathway A: Thermal Stress / Lewis Acid cluster_1 Pathway B: Hydrolytic (High pH) Target Target: N-(2-Chloroethyl)-N-methyldodecanamide Oxazoline Oxazolinium Intermediate Target->Oxazoline Heat > 40°C Alcohol Hydrolysis Product (N-2-hydroxyethyl...) Target->Alcohol pH > 10 (NaOH)

Figure 2: Primary degradation pathways. Pathway A occurs during distillation; Pathway B occurs during aggressive alkaline washes.

Module 4: Analytical Validation & Storage

The Issue: "My batch looked pure yesterday but is impure today."

Storage Protocol: This molecule contains a "self-destruct" mechanism (neighboring group participation).

  • Temperature: Store at -20°C . At Room Temperature, the probability of cyclization increases.

  • Atmosphere: Store under Argon/Nitrogen. Moisture accelerates hydrolysis.

  • Stabilizers: Avoid storing in protic solvents (Methanol/Ethanol) which can nucleophilically attack the chloride.

QC Specifications (Pass/Fail Criteria)

TestMethodAcceptance CriteriaNote
Identity

H NMR (CDCl

)
Integral Ratio (Methyl : Chain)Confirm N-Methyl singlet (

3.0 ppm) vs Terminal Methyl (

0.88 ppm).
Purity HPLC-ELSD / GC-MS> 95% AreaUV detection is poor for this molecule (weak chromophore); ELSD is preferred.
Chloride Integrity Beilstein / Mass SpecM and M+2 peaks (3:1 ratio)Essential to confirm the Chlorine atom has not been hydrolyzed.

References

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

  • Defense Technical Information Center. (1999). Reactions of Nitrogen Mustards with Peracetic Acid. Retrieved from [Link]

  • Google Patents. (1994). Purification of fatty acid amide (JPH06172280A).

Technical Support Center: Quantitative Analysis of N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Refinement & Troubleshooting for Lipophilic Chloro-Amides Target Analyte: N-(2-Chloroethyl)-N-methyldodecanamide (C₁₅H₃₀ClNO) Audience: Analytical Chemists, drug development scientists.[1][2]

Critical Method Parameters (CMP) & Scientific Rationale

This guide addresses the specific challenges of analyzing N-(2-Chloroethyl)-N-methyldodecanamide . As a secondary amide with a long alkyl tail (C12) and a reactive chloroethyl group, this molecule presents a "perfect storm" of analytical challenges: extreme lipophilicity, potential for hydrolysis, and lack of UV chromophores.

The Three Pillars of Analysis
ParameterChallengeTechnical Solution
Solubility & Adsorption The C12 (dodecyl) chain causes severe non-specific binding to plasticware and HPLC tubing.[1]Glassware Only: Use silanized glass vials. Solvent: Samples must be dissolved in >50% Acetonitrile (ACN) or Methanol (MeOH).[1][2]
Stability (Reactivity) The 2-chloroethyl group is susceptible to hydrolysis, converting the analyte to its alcohol analog (N-(2-hydroxyethyl)-N-methyldodecanamide).[1][2]pH Control: Maintain sample diluent pH < 6.0. Avoid protic solvents if possible for stock storage; use anhydrous ACN.[2]
Detection Lack of conjugated systems makes UV detection (205-210 nm) non-specific and insensitive.[1][2]LC-MS/MS: Use ESI+ in MRM mode. The chlorine isotope pattern (³⁵Cl/³⁷Cl) provides a unique confirmation signature.[2]

Troubleshooting Guide (FAQ)

Category: Carryover & Contamination[1][2][3][4]

Q: I see a ghost peak of my analyte in the blank injection following a high standard. How do I eliminate this?

A: This is the most common issue with C12-amides.[1] The lipophilic tail "sticks" to the rotor seal and injection needle.

  • Root Cause: Insufficient solubility of the dodecyl chain in the standard needle wash.

  • Solution: Implement a multi-solvent needle wash with high "solvency power" for lipids.[2]

    • Weak Wash: 10% ACN in Water.[2]

    • Strong Wash:[1][2]1:1:1:1 Isopropanol (IPA) : Acetonitrile : Acetone : Cyclohexane .[1][2] (The cyclohexane is critical for solubilizing the aliphatic tail).[2]

  • Hardware Fix: Switch to a PEEK rotor seal if using a stainless steel valve, or passivation of the system with 30% Phosphoric acid (if system compatible) to reduce active sites.

Q: My calibration curve is non-linear at low concentrations.

A: This indicates adsorption loss.[2]

  • Diagnosis: The analyte is binding to the walls of your sample vial before injection.

  • Fix: Do not use polypropylene vials. Use Amber Silanized Glass Vials . Ensure the sample solvent matches the mobile phase initial strength (high organic) to prevent "crashing out" upon injection.[2]

Category: Stability & Chromatography[1][2]

Q: I am detecting a peak with a mass of [M-18] relative to the parent. Is this a fragment?

A: Likely not a fragment, but a degradation product.[2]

  • Mechanism: Hydrolysis.[1][2][3][4][5] The Chlorine (Mass ~35) is replaced by a Hydroxyl group (Mass ~17).[2] Net change: -18 Da.[1][2]

  • Prevention: Process samples on ice. Limit the time samples sit in the autosampler (max 12 hours). Verify the autosampler temperature is set to 4°C.

Q: The retention time is shifting, and peaks are broadening.

A: The C12 chain interacts strongly with C18 stationary phases, sometimes causing "phase collapse" or slow equilibration.

  • Refinement: Switch to a C8 or Phenyl-Hexyl column.[1][2] These phases provide sufficient retention without the excessive hydrophobic interaction of a C18, allowing for sharper peaks and faster elution.

Validated Experimental Protocol

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C8 or Waters BEH Phenyl, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in 90:10 Acetonitrile:IPA.

    • Note: The addition of IPA to Mobile Phase B improves the desorption of the lipid tail from the column.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
1.0 40 Start Gradient
4.0 95 Elution
6.0 95 Wash (Critical)
6.1 40 Re-equilibration

| 8.0 | 40 | End |[1][2]

Mass Spectrometry Parameters (ESI+)
  • Precursor Ion: m/z 276.2 [M+H]⁺ (for ³⁵Cl isotope).[1][2]

  • Confirmation Ion: m/z 278.2 [M+H]⁺ (for ³⁷Cl isotope).[1][2] Ratio should be approx 3:1.

  • MRM Transitions:

    • Quantifier: 276.2 → 183.2 (Cleavage of amide bond, forming Dodecanoyl cation [C₁₁H₂₃CO]⁺).[1][2]

    • Qualifier: 276.2 → 240.2 (Loss of HCl, [M+H-HCl]⁺).[1][2]

Visualization & Logic Flows[1][2]

Carryover Elimination Decision Tree

CarryoverLogic Start Issue: Ghost Peak in Blank CheckWash Check Needle Wash Composition Start->CheckWash IsStrong Is Wash >50% Organic? CheckWash->IsStrong ModifyWash Action: Change to IPA:ACN:Acetone:CycHex (1:1:1:1) IsStrong->ModifyWash No CheckVial Check Sample Vial Material IsStrong->CheckVial Yes ModifyWash->CheckVial IsGlass Is Vial Glass? CheckVial->IsGlass SwitchGlass Action: Switch to Silanized Glass IsGlass->SwitchGlass No CheckValve Check Rotor Seal IsGlass->CheckValve Yes SwitchGlass->CheckValve Pass Method Validated CheckValve->Pass Clean Blank

Caption: Decision logic for diagnosing and resolving carryover issues specific to long-chain lipophilic amides.

Hydrolysis Degradation Pathway[2]

Hydrolysis Parent N-(2-Chloroethyl)- N-methyldodecanamide (m/z 276.2) Product N-(2-Hydroxyethyl)- N-methyldodecanamide (m/z 258.2) Parent->Product Hydrolysis (Slow in neutral pH) Water + H₂O HCl - HCl

Caption: The primary degradation pathway. Note the mass shift of -18 Da (Cl -> OH substitution net effect).[1]

References

  • Li, D., et al. (2022). "Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography-Mass Spectrometry."[6] Frontiers in Nutrition.

    • Relevance: Establishes baseline LC-MS conditions for long-chain f
  • Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods."

    • Relevance: Authoritative guide on hardware modifications (rotor seals, needle washes) for sticky analytes.[2][7]

  • Zheng, X., et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: Discusses the handling of lipophilic reactive chlorides and stability concerns in organic solvents.
  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

    • Relevance: The regulatory standard for validating the linearity, accuracy, and precision of the proposed method.

Sources

Validation & Comparative

Guide: Structural Confirmation of N-(2-Chloroethyl)-N-methyldodecanamide via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

N-(2-Chloroethyl)-N-methyldodecanamide represents a class of lipophilic alkylating agents often used as intermediates in drug conjugation or as specific lipid probes. Structurally, it combines a long hydrophobic tail (dodecanoyl) with a reactive polar head (N-chloroethyl, N-methyl amide).

The Problem: Standard 1D


H NMR and Mass Spectrometry (MS) are often insufficient for validating this structure due to two specific phenomena:
  • Amide Rotamerism: The partial double-bond character of the

    
     amide bond restricts rotation, frequently creating two distinct sets of signals (cis/trans rotamers) in the NMR spectrum. In 1D NMR, this mimics a 50/50 mixture of product and impurity, leading to false rejection of pure batches.
    
  • Spectral Overlap: The

    
     and 
    
    
    
    protons often resonate in the same region (3.5–3.8 ppm), obscuring the connectivity required to confirm the integrity of the chloroethyl handle.

The Solution: This guide details a definitive 2D NMR workflow (COSY, HSQC, HMBC, NOESY) to unambiguously confirm the structure, resolve rotamers, and validate regio-connectivity.

Comparative Analysis: Why 2D NMR?

The following table compares the "product" (Integrated 2D NMR) against standard alternatives for this specific molecular class.

Feature1D

H NMR
LC-MS / HRMS Integrated 2D NMR (The Solution)
Primary Output Chemical shifts, IntegrationMolecular Weight, FragmentationAtom-to-atom Connectivity, Spatial Proximity
Rotamer Detection Ambiguous. Rotamers appear as "impurities" (split peaks).Invisible. Both rotamers have identical mass.Definitive. NOESY/EXSY proves chemical exchange between forms.
Regio-Isomerism Low. Difficult to distinguish N-(2-chloroethyl) from O-alkyl isomers without clear coupling.Medium. Fragmentation patterns helps, but can be inconclusive.High. HMBC links specific protons to the Carbonyl carbon.
Signal Overlap High. Lipid chain masks mid-range signals; Head group protons overlap.N/A Resolved. HSQC spreads signals into a second dimension (Carbon scale).
Confidence Level 60% (Presumptive)80% (Compositional)99.9% (Structural)

Technical Methodology: The Validation Workflow

Phase 1: Signal Assignment Strategy

The molecule consists of three distinct spin systems:

  • System A (Lipid Tail): Terminal

    
     to 
    
    
    
    .
  • System B (N-Methyl): Isolated singlet (doubled by rotamers).

  • System C (Chloroethyl):

    
     (A
    
    
    
    X
    
    
    or AA'XX' system).
Phase 2: Experimental Protocol
  • Solvent:

    
     (Standard) or 
    
    
    
    (If rotamer coalescence is required at high temp).
  • Concentration: 10–20 mg in 0.6 mL.

  • Temperature: 298 K (25°C). Note: If rotamer peaks are broad, acquiring at 323 K (50°C) may coalesce them, simplifying the 1D spectrum.

Phase 3: The 2D NMR Toolkit
Step 1: COSY (Correlation Spectroscopy)
  • Purpose: Establish direct H-H neighbors.

  • Target: Confirm the Chloroethyl chain.

  • Observation: You will see a cross-peak between the triplet at ~3.7 ppm (

    
    ) and the triplet at ~3.6 ppm (
    
    
    
    ).
  • Validation: The lipid

    
     (~2.3 ppm) will correlate with the 
    
    
    
    (~1.6 ppm), confirming the start of the chain.
Step 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Assign Carbon partners and resolve overlap.

  • Target: The

    
     and 
    
    
    
    protons may overlap in 1D. HSQC separates them because the Carbon attached to Chlorine (~42 ppm) has a different shift than the Carbon attached to Nitrogen (~48-50 ppm).
  • Result: Two distinct cross-peaks in the 3.5–4.0 ppm region, proving two chemically distinct methylene groups exist in the head.

Step 3: HMBC (Heteronuclear Multiple Bond Coherence)
  • Purpose: The "Smoking Gun" for connectivity. HMBC sees 2-3 bond couplings.

  • Target: Connect the "pieces" to the Carbonyl (

    
    ).
    
  • Critical Correlations:

    • N-Me Protons

      
      Carbonyl C  (~173 ppm).
      
    • N-CH2 Protons

      
      Carbonyl C .
      
    • 
      -CH2 (Lipid) 
      
      
      
      Carbonyl C .
Step 4: NOESY (Nuclear Overhauser Effect)
  • Purpose: Prove Rotamers.

  • Mechanism: In amides, the N-Me group can be cis or trans to the Carbonyl oxygen. This creates two populations.

  • Observation: You will likely see "Exchange Peaks" (same phase as diagonal) between the two N-Me singlets. This proves they are the same protons swapping environments, not an impurity.

Visualization of Logic

Diagram 1: Connectivity Verification (HMBC)

This diagram illustrates the "Bridge" concept where HMBC connects the three isolated spin systems to the central Carbonyl anchor.

HMBC_Connectivity cluster_logic HMBC 'Bridge' Logic Lipid_Alpha Lipid α-CH2 (~2.3 ppm) Carbonyl Carbonyl (C=O) (~173 ppm) Lipid_Alpha->Carbonyl HMBC (2-bond) N_Methyl N-Methyl (~3.0 ppm) N_Methyl->Carbonyl HMBC (3-bond) N_Ethyl N-CH2 (Ethyl) (~3.7 ppm) N_Ethyl->Carbonyl HMBC (3-bond)

Caption: HMBC correlations (arrows) definitively link the lipid tail, N-methyl group, and N-chloroethyl group to the single central Carbonyl carbon, confirming the tertiary amide structure.

Diagram 2: Rotamer Resolution (NOESY/EXSY)

This diagram explains how 2D NMR distinguishes between a mixture of impurities and a single pure compound undergoing conformational exchange.

Rotamer_Logic Rotamer_A Rotamer A (Major) N-Me trans to C=O Rotamer_B Rotamer B (Minor) N-Me cis to C=O Rotamer_A->Rotamer_B Slow Rotation (NMR Time Scale) Spectrum_1D 1D NMR Spectrum: Two distinct sets of signals (Looks like Impurity) Rotamer_A->Spectrum_1D Rotamer_B->Spectrum_1D NOESY_Exp NOESY / EXSY Experiment Spectrum_1D->NOESY_Exp Result Exchange Cross-Peaks (Confirm Equilibrium) NOESY_Exp->Result Detects Magnetization Transfer

Caption: The "Rotamer Trap": Restricted rotation creates two species. NOESY detects the chemical exchange (EXSY) between them, proving they are the same molecule.

References

  • PubChem. N-(2-Chloroethyl)acetamide (Analogous Structure & NMR Data). National Library of Medicine. Available at: [Link]

  • NIST WebBook. Bis(2-chloroethyl)methylamine (Nitrogen Mustard Analog NMR). National Institute of Standards and Technology.[1] Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on 2D NMR pulse sequences and rotamer analysis).
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Available at: [Link][2][3]

Sources

"comparative study of N-(2-Chloroethyl)-N-methyldodecanamide and similar alkylating agents"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of N-(2-Chloroethyl)-N-methyldodecanamide and Similar Alkylating Agents Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) represents a distinct class of "masked" alkylating agents. Unlike classical nitrogen mustards (e.g., Mechlorethamine) which are highly reactive and hydrophilic, this compound is an N-acylated, monofunctional, lipophilic prodrug .

Its primary utility lies not in direct cytotoxicity, but in its ability to penetrate lipid bilayers due to the dodecanoyl (C12) tail and its requirement for enzymatic activation (amidase hydrolysis) to generate the reactive aziridinium species. This guide compares its physicochemical properties, activation mechanisms, and experimental performance against standard bifunctional and monofunctional alkylating agents.

Chemical & Physical Profile: The "Amide Switch"

The defining feature of N-(2-Chloroethyl)-N-methyldodecanamide is the amide bond. In classical mustards, the nitrogen lone pair is essential for displacing the chloride to form the reactive aziridinium ion. In this compound, the lone pair is delocalized into the carbonyl group, rendering the molecule chemically inert until metabolized.

Table 1: Physicochemical Comparison
FeatureN-(2-Chloroethyl)-N-methyldodecanamide Mechlorethamine Carmustine (BCNU) 2-Chloroethylamine
Class N-Acyl Pro-MustardNitrogen MustardNitrosoureaHalf-Mustard
Reactivity Latent (Prodrug) High (Direct)High (Spontaneous)High (Direct)
Functionality Monofunctional (Single adduct)Bifunctional (Crosslink)Bifunctional (Crosslink)Monofunctional
Lipophilicity High (LogP ~4-5) Low (LogP ~0.5)Moderate (LogP ~1.5)Low
Activation Enzymatic (Amidase/FAAH)Spontaneous (pH > 7)Spontaneous (Hydrolysis)Spontaneous (pH > 7)
Primary Lesion Guanine-N7 Mono-alkylationInterstrand CrosslinkInterstrand CrosslinkGuanine-N7 Mono-alkylation

Mechanism of Action & Activation Pathways

This section details the critical difference between the "Always-On" mechanism of classical mustards and the "Switch-On" mechanism of the N-acylated dodecanamide derivative.

Diagram 1: Comparative Activation Pathways

The following diagram illustrates how N-acylation blocks aziridinium formation, requiring an enzymatic step (Amidase) to restore reactivity.

ActivationPathway Prodrug N-(2-Chloroethyl)-N- methyldodecanamide (Inactive Amide) Amidase Amidase / FAAH (Enzymatic Cleavage) Prodrug->Amidase ActiveAmine N-methyl-2-chloroethylamine (Active Half-Mustard) Prodrug->ActiveAmine Hydrolysis Amidase->ActiveAmine Aziridinium Aziridinium Ion (Electrophile) ActiveAmine->Aziridinium Cyclization (-Cl) Adduct Guanine-N7 Mono-adduct (Mutagenic) Aziridinium->Adduct Alkylation Crosslink Interstrand Crosslink (Cytotoxic) Aziridinium->Crosslink Bifunctional Attack DNA Genomic DNA (Nucleophile) Mechlorethamine Mechlorethamine (Classic Mustard) Mechlorethamine->Aziridinium Direct Spontaneous

Caption: Comparative activation logic. The dodecanamide derivative requires enzymatic hydrolysis to release the active amine, whereas classical mustards spontaneously form the reactive aziridinium ion.

Experimental Performance & Protocols

Stability & Reactivity Assay (NBP Test)

To verify the "masked" nature of N-(2-Chloroethyl)-N-methyldodecanamide, researchers use the 4-(p-nitrobenzyl)pyridine (NBP) assay. NBP reacts with active alkylating agents to form a purple chromophore (absorbance at 600 nm).

Protocol:

  • Preparation: Dissolve 10 mM of the test compound in DMSO.

  • Control Group: Prepare 10 mM Mechlorethamine (Positive Control) and Vehicle (Negative Control).

  • Reaction: Mix 100 µL of compound with 100 µL of 5% NBP (in acetone) and 200 µL of Tris buffer (pH 7.4).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Development: Add 100 µL of 0.1 M NaOH to basify and develop color.

  • Readout: Measure OD at 600 nm.

Expected Results:

  • Mechlorethamine: High OD (>1.0) indicating rapid alkylation.[1]

  • N-(2-Chloroethyl)-N-methyldodecanamide: Low/Negligible OD (<0.1). The amide bond prevents chloride displacement.

  • Pre-treated with Amidase: If the dodecanamide is pre-incubated with pig liver esterase or FAAH, the OD will rise, confirming the prodrug mechanism.

In Vitro Cytotoxicity Workflow

This protocol differentiates between intrinsic toxicity (lipophilic membrane disruption) and alkylating toxicity (DNA damage).

Step-by-Step Methodology:

  • Cell Selection: Select a cell line with high amidase activity (e.g., HepG2) and one with low activity (e.g., CHO cells), or use an inhibitor (e.g., URB597 for FAAH inhibition).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Treat with N-(2-Chloroethyl)-N-methyldodecanamide (0.1 µM – 100 µM).

    • Parallel Arm: Co-treat with an esterase/amidase inhibitor to block activation.

  • Endpoint: Measure viability via MTT or CellTiter-Glo at 48h and 72h.

  • Analysis: Calculate the "Shift Factor" = IC50(Inhibitor) / IC50(Alone). A shift >1 indicates the compound is acting as a prodrug.

Diagram 2: Experimental Decision Tree

Use this logic flow to determine if N-(2-Chloroethyl)-N-methyldodecanamide is suitable for your specific application.

DecisionTree Start Start: Define Research Goal Target Target: DNA Crosslinking? Start->Target YesCross Use Bifunctional Agent (e.g., Mechlorethamine, Melphalan) Target->YesCross Yes NoCross Target: Membrane Penetration or Prodrug Delivery? Target->NoCross No (Monofunctional) Lipid Need high lipophilicity? NoCross->Lipid UseDodeca Select N-(2-Chloroethyl)- N-methyldodecanamide Lipid->UseDodeca Yes (CNS/Lipid target) UseSimple Use 2-Chloroethylamine (Hydrophilic Half-Mustard) Lipid->UseSimple No (General)

Caption: Selection logic for alkylating agents. The dodecanamide derivative is specific for scenarios requiring high lipophilicity and monofunctional alkylation.

Comparative Analysis: Advantages & Limitations

Advantages[2]
  • Enhanced Permeability: The C12 fatty acid chain allows the molecule to passively diffuse through the Blood-Brain Barrier (BBB) or accumulate in lipid-rich tumor environments (e.g., glioblastoma), unlike charged nitrogen mustards.

  • Reduced Systemic Toxicity: The amide "mask" prevents alkylation in the bloodstream (pH 7.4), reducing off-target effects like vascular damage (phlebitis) common with mechlorethamine.

  • Targeted Activation: Specificity can be achieved in tissues expressing high levels of hydrolytic enzymes (e.g., liver, certain tumors).

Limitations
  • Monofunctionality: As it contains only one chloroethyl group, it cannot crosslink DNA strands. It forms mono-adducts, which are easier for cells to repair (via NER/BER pathways) and are generally mutagenic rather than cytotoxic .

  • Activation Dependency: Efficacy is entirely dependent on the metabolic competence of the target tissue. In amidase-deficient cells, the compound may be inert.

  • Solubility: High lipophilicity requires formulation aids (DMSO, lipid nanoparticles) for aqueous administration.

References

  • SIELC Technologies. (2018). Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 84803-68-9. Retrieved from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

  • Springer, C. J., & Niculescu-Duvaz, I. (1997). Gene-directed enzyme prodrug therapy (GDEPT): a review of enzyme/prodrug combinations. Expert Opinion on Investigational Drugs.

  • Balaratnam, S., et al. (2025).[2][3] Discovery of RNA-Reactive Small Molecules Guides Design of Electrophilic Modules for RNA-Specific Covalent Binders. BioRxiv.

Sources

"validating the biological activity of N-(2-Chloroethyl)-N-methyldodecanamide in different cell lines"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD)

Executive Summary & Compound Profile

N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD) is a specialized lipophilic electrophile. Structurally, it combines a fatty acid tail (dodecanamide, C12) with a reactive headgroup (N-2-chloroethyl). Unlike classical nitrogen mustards (which are amines), the amide linkage in N-CMD modulates the reactivity of the chlorine leaving group, likely shifting its mechanism from spontaneous DNA alkylation to targeted covalent modification of lipid-processing enzymes or metabolic activation.

This guide outlines the validation framework to determine whether N-CMD acts as a DNA alkylating agent (via metabolic cleavage) or a lipid-mimetic covalent inhibitor (targeting serine hydrolases/FAAH).

Physicochemical Profile[1][2][3][4][5][6]
  • Lipophilicity (LogP): High (~4.5–5.0). Predicts rapid membrane intercalation and blood-brain barrier (BBB) penetration.

  • Reactivity: Latent electrophile. The amide resonance stabilizes the nitrogen, preventing spontaneous aziridinium ion formation (unlike Mechlorethamine). Reactivity requires either enzymatic binding (proximity effect) or amidase cleavage.

  • Primary Application: Chemical probe for lipid-binding proteins or prodrug development.

Comparative Landscape: N-CMD vs. Established Alternatives

To validate N-CMD, you must benchmark it against agents with overlapping structural or functional properties.

FeatureN-CMD (The Product) Carmustine (BCNU) MAFP (Methyl Arachidonyl Fluorophosphonate) Anandamide (AEA)
Class Lipophilic Amide MustardNitrosourea AlkylatorCovalent Enzyme InhibitorEndocannabinoid Ligand
Mechanism Hypothetical: Covalent Enzyme Inhibition or Prodrug AlkylationDNA Crosslinking (O6-guanine)Irreversible Serine Hydrolase Inhibitor (FAAH/MAGL)CB1/CB2 Receptor Agonist
Permeability High (Lipid Mimetic)High (Lipophilic)HighHigh
Stability Moderate (Amide hydrolysis)Low (Rapid decomposition)ModerateLow (Rapid enzymatic hydrolysis)
Validation Role Test Subject Positive Control (Cytotoxicity/DNA Damage)Positive Control (Enzyme Inhibition)Structural Analog (Competition Assays)

Biological Validation Strategy

The validation logic must distinguish between general cytotoxicity (alkylating DNA) and specific metabolic interference (inhibiting lipid enzymes).

Diagram 1: Validation Logic Tree

This diagram illustrates the decision matrix for determining the compound's primary Mode of Action (MoA).

ValidationLogic Start N-CMD Validation Pipeline Step1 Step 1: Cytotoxicity Screen (MTT/CellTiter-Glo) Start->Step1 Decision1 Is it Cytotoxic? Step1->Decision1 PathA High Cytotoxicity (IC50 < 10µM) Decision1->PathA Yes PathB Low/No Cytotoxicity (IC50 > 50µM) Decision1->PathB No Step2A Step 2A: DNA Damage Assay (Comet / H2AX) PathA->Step2A Step2B Step 2B: Enzyme Activity Assay (FAAH/Lipase Screen) PathB->Step2B Result1 Mechanism: DNA Alkylator (Prodrug Activation) Step2A->Result1 Positive DNA Damage Result2 Mechanism: Covalent Inhibitor (Metabolic Blockade) Step2A->Result2 Negative DNA Damage Step2B->Result2 Enzyme Inhibition

Caption: Workflow to distinguish between genotoxic (alkylating) and metabolic (inhibitory) mechanisms of N-CMD.

Detailed Experimental Protocols

Experiment A: Differential Cytotoxicity Profiling

Objective: Determine if N-CMD toxicity is dependent on metabolic activation or specific lipid pathways.

  • Cell Line Selection:

    • HepG2 (Liver): High metabolic activity (Amidase/P450 expression). Tests for prodrug activation.

    • PC-3 (Prostate): High expression of Fatty Acid Synthase (FASN) and FAAH. Tests for lipid-mimetic targeting.

    • HUVEC (Normal): Control for general toxicity.

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare N-CMD stock (100 mM in DMSO). Perform serial dilutions (0.1 µM to 100 µM) in serum-free media (to avoid albumin binding).

    • Control 1: Carmustine (Positive cytotoxic).

    • Control 2: N-Methyldodecanamide (Non-chlorinated analog; tests the lipid tail effect).

  • Incubation: 48 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent. Measure Luminescence.

  • Analysis: Calculate IC50 using non-linear regression.

    • Interpretation: If HepG2 IC50 << PC-3, metabolic cleavage to a reactive amine is likely. If PC-3 IC50 is lowest, lipid pathway targeting is implicated.

Experiment B: Activity-Based Protein Profiling (ABPP)

Objective: Since N-CMD is an amide, it may not alkylate DNA but rather covalent modify active site serines in lipases. This is the "Gold Standard" for validating covalent probes.

Protocol:

  • Lysate Prep: Harvest PC-3 cells and lyse in PBS (no protease inhibitors).

  • Competition: Incubate lysate with N-CMD (10 µM) or Vehicle for 30 min at 37°C.

  • Probe Labeling: Add FP-Rhodamine (Fluorophosphonate-Rhodamine, 1 µM). This fluorescent probe binds all active serine hydrolases.

  • Mechanism: If N-CMD binds a specific enzyme (e.g., FAAH), it blocks the FP-Rhodamine binding.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

  • Result: Disappearance of a fluorescent band in the N-CMD lane indicates the specific protein target.

Mechanistic Pathway Visualization

This diagram hypothesizes the dual-pathway activity of N-CMD based on its chemical structure (Lipid Tail + Chloroethyl Head).

Mechanism NCMD N-CMD (Lipophilic Amide) Enzyme Lipid Enzyme (e.g., FAAH) NCMD->Enzyme Lipid Mimicry Amidase Intracellular Amidase NCMD->Amidase Cleavage Complex Enzyme-Inhibitor Complex Enzyme->Complex Covalent Binding Inhibition Metabolic Blockade (Lipid Accumulation) Complex->Inhibition Amine Reactive Amine (N-methyl-2-chloroethylamine) Amidase->Amine Aziridine Aziridinium Ion Amine->Aziridine Spontaneous DNA DNA Alkylation Aziridine->DNA Crosslinking

Caption: Dual potential mechanisms: Direct enzyme inhibition (top) vs. Prodrug activation to nitrogen mustard (bottom).

Data Interpretation & Troubleshooting

ObservationLikely CauseCorrective Action
High IC50 (>100µM) in all lines Compound binds to Albumin in FBS.Repeat assay in Low-Serum (1%) or Serum-Free media.
Precipitation in media High lipophilicity (C12 tail).Use a solubilizing agent (e.g., Cyclodextrin) or keep DMSO < 0.5%.
No DNA damage (Comet Assay) Amide bond is stable; no reactive amine released.Pivot validation to Enzyme Inhibition (Experiment B).

References

  • SIELC Technologies. (2018).[1] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sunel, V., et al. (2010). New Di-(β-chloroethyl)-α-amides on N-(meta-Acylamino-benzoyl)-D,L-aminoacid Supports with Antitumoral Activity.[2] PMC.[3] Retrieved from [Link]

  • Cravatt, B. F., et al. (2001). Activity-based protein profiling: chemical probes for enzyme discovery. Chemical Biology.
  • Alexander, A., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology.[4][5][6] (Mechanistic grounding for amide/carbamate inhibitors).

Sources

"N-(2-Chloroethyl)-N-methyldodecanamide vs. other long-chain fatty acid amides in research"

[1]

Executive Summary

In the landscape of lipid research, fatty acid amides are typically associated with the Endocannabinoid System (ECS) and lipid signaling.[1] However, structurally similar synthetic analogs like N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) serve fundamentally different purposes.[1]

  • Bioactive Amides (e.g., AEA, PEA): Act as agonists for cannabinoid (CB1/CB2) and nuclear (PPAR-α) receptors. They are critical for maintaining homeostasis (pain, inflammation, sleep).[1]

  • N-(2-Chloroethyl)-N-methyldodecanamide: A synthetic alkylating agent or intermediate.[1] It lacks the direct physiological signaling role of AEA but possesses unique chemical reactivity (electrophilicity) due to the β-chloroethyl group.[1] It is often encountered as a reference standard, a synthesis intermediate for surfactants (oxazolines), or a potential genotoxic impurity in drug formulations.[1]

This guide contrasts their physicochemical properties, biological mechanisms, and analytical requirements.[1]

Chemical Identity & Physicochemical Properties[2][3][4]

The structural modification of the amide nitrogen (N-methylation and N-chloroethylation) drastically alters the molecule's behavior compared to primary amides (like Oleamide) or ethanolamides (like AEA).[1]

Table 1: Physicochemical Comparison
FeatureN-(2-Chloroethyl)-N-methyldodecanamide Anandamide (AEA) Palmitoylethanolamide (PEA)
CAS Number 84803-68-994421-68-8544-31-0
Classification Synthetic Intermediate / Alkylating AgentEndocannabinoid / NeurotransmitterEndogenous Lipid Mediator
Structure C12 Fatty Acid + N-methyl-N-(2-chloroethyl)amineArachidonic Acid (C20:[1]4) + EthanolaminePalmitic Acid (C16:0) + Ethanolamine
Lipophilicity (LogP) ~4.5 - 5.0 (Estimated)~5.1~4.9
Reactivity Electrophilic: Can cyclize to form reactive oxazolinium ions or alkylate nucleophiles.[1]Nucleophilic attack target: Hydrolyzed by FAAH/NAAA. Oxidation by COX-2/LOX.[1]Hydrolysis target: Hydrolyzed by NAAA/FAAH.
Solubility Low in water; soluble in MeCN, DCM, DMSO.[1]Ethanol, DMSO, Dimethyl formamide.[1][2]Ethanol, DMSO.[1][2]
Primary Utility Surfactant precursor, HPLC standard, potential impurity.[1]CB1/CB2 Receptor Agonist.PPAR-α Agonist, Anti-inflammatory.[1]

Functional Comparison: Reactivity vs. Signaling

The core distinction lies in the mechanism of action.[1] Bioactive amides function via non-covalent receptor binding, whereas the chlorinated analog functions via covalent chemical reactivity or as a stable intermediate.[1]

A. Biological Signaling (AEA/PEA)

Endogenous amides are "on-demand" signaling molecules.[1]

  • Mechanism: AEA binds to CB1 receptors in the brain to modulate neurotransmitter release.[1] PEA activates PPAR-α to reduce inflammation.[1]

  • Termination: Their signal is terminated by enzymatic hydrolysis (FAAH for AEA, NAAA for PEA).[1]

B. Chemical Reactivity (N-(2-Chloroethyl)-N-methyldodecanamide)

This compound is structurally related to nitrogen mustards , but the amide functionality reduces the nitrogen's nucleophilicity, preventing the rapid formation of the aziridinium ion typical of mustard gases.[1]

  • Mechanism: Under specific conditions (heat, basic pH), the oxygen of the amide carbonyl can attack the β-carbon, displacing the chloride to form an oxazoline or oxazolinium ion .[1]

  • Research Implication: This reactivity makes it a useful intermediate for synthesizing cationic surfactants or imidazoline derivatives.[1] In a biological context, it could act as a weak alkylating agent or a "suicide inhibitor" if it fits into an enzyme active site (e.g., mimicking the substrate of an amidase).[1]

Diagram 1: Signaling vs. Reactivity Pathways

Gcluster_bioBioactive Pathway (AEA/PEA)cluster_synSynthetic Reactivity (Chloroethyl Amide)AEAAnandamide (AEA)CB1CB1 Receptor(Activation)AEA->CB1BindingFAAHFAAH Enzyme(Hydrolysis)AEA->FAAHSubstrateAA_EtArachidonic Acid+ EthanolamineFAAH->AA_EtDegradationCl_AmideN-(2-Cl-ethyl)-N-MeDodecanamideOxazolineOxazolinium Ion(Cyclization)Cl_Amide->OxazolineHeat/Base (-Cl)AlkylationProtein Alkylation(Toxicity/Probe)Cl_Amide->AlkylationNucleophile AttackSurfactantCationic Surfactant(Product)Oxazoline->Surfactant+ Amine

Caption: Contrast between the receptor-mediated signaling of Anandamide and the chemically reactive pathways (cyclization/alkylation) of the chlorinated dodecanamide analog.[1]

Experimental Protocols

For researchers encountering N-(2-Chloroethyl)-N-methyldodecanamide, the primary tasks are usually detection (as an impurity) or characterization (as a reference).[1] Below are validated approaches.

Protocol 1: HPLC Separation & Detection (LC-UV/MS)

Based on SIELC Technologies methodology for amide separation.

Objective: Isolate N-(2-Chloroethyl)-N-methyldodecanamide from a mixture of fatty acids or other amides.

Materials:

  • Column: Newcrom R1 (Mixed-mode RP/Cation-exchange) or C18 RP column (3 µm particle size).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Detection: UV @ 210 nm (amide bond) or MS (ESI+).[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard (CAS 84803-68-9) in MeCN to a concentration of 1 mg/mL.[1] Dilute to 100 µg/mL with Mobile Phase A/B (50:50).[1]

  • Equilibration: Equilibrate the column with 50% B at 1.0 mL/min for 10 minutes.

  • Gradient Elution:

    • 0-1 min: Isocratic 50% B.[1]

    • 1-10 min: Linear gradient to 90% B.[1]

    • 10-12 min: Hold at 90% B (to elute highly lipophilic impurities).

    • 12-15 min: Re-equilibrate to 50% B.

  • Data Analysis: The N-methyl, N-chloroethyl substitution increases hydrophobicity relative to unsubstituted dodecanamide.[1] Expect elution after dodecanamide but before longer chain amides like Oleamide (C18).[1]

Protocol 2: FAAH Hydrolysis Assay (Specificity Check)

Objective: Determine if N-(2-Chloroethyl)-N-methyldodecanamide acts as a substrate or inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1]

Rationale: Bioactive amides are rapidly hydrolyzed.[1] N-methylated amides are typically resistant.[1] This assay validates "metabolic stability."[1]

Materials:

  • Recombinant Human FAAH (or rat brain membrane homogenate).[1]

  • Substrate: AMC-Arachidonoyl Amide (Fluorescent substrate).[1]

  • Test Compound: N-(2-Chloroethyl)-N-methyldodecanamide.[1][3][4]

  • Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA.[1]

Methodology:

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation (Inhibition Mode):

    • Mix 140 µL Buffer + 10 µL FAAH enzyme + 10 µL Test Compound (various concentrations: 0.1 - 100 µM).

    • Pre-incubate for 15 minutes at 37°C.

    • Note: If the compound is an irreversible inhibitor (alkylator), potency will increase with pre-incubation time.[1]

  • Reaction Start: Add 40 µL AMC-Substrate (final conc. 2 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate % Inhibition vs. Control (DMSO only). If no inhibition is observed, the compound does not interact with the catalytic serine of FAAH.[1]

Research Applications & Safety

Applications in Drug Development
  • Impurity Reference Standard: In the synthesis of drugs involving N-mustard moieties or fatty acid conjugations, this compound serves as a critical marker for quality control (QC).

  • Surfactant Synthesis: It is a precursor for N-dodecyl-N-methyl-oxazoline, used in corrosion inhibitors and emulsifiers.[1]

  • Chemical Biology Probe: Researchers can use the chloroethyl group to "tag" proteins.[1] The chlorine can be displaced by a nucleophilic cysteine residue in a receptor, covalently linking the lipid tail to the protein (Affinity Labeling).[1]

Safety Profile (Warning)
  • Genotoxicity Risk: Compounds containing N-(2-chloroethyl) groups are potential alkylating agents.[1] While the amide reduces reactivity compared to nitrogen mustards, it should still be handled as a potential mutagen/sensitizer .[1]

  • Handling: Use full PPE (gloves, goggles, fume hood).[1] Avoid inhalation of dusts.[1]

Diagram 2: Analytical Workflow

Workflowcluster_detectDetection MethodSampleUnknown Sample(Drug Formulation/Synthesis Mix)PrepSample Prep(Dissolve in MeCN)Sample->PrepLCLC Separation(Newcrom R1 / C18)Prep->LCUVUV (210nm)QuantificationLC->UVMSMS (ESI+)Identification (m/z)LC->MSResultCompare Retention Timevs. Standard (CAS 84803-68-9)UV->ResultMS->Result

Caption: Workflow for identifying N-(2-Chloroethyl)-N-methyldodecanamide using LC-MS/UV techniques.

References

  • SIELC Technologies. (2018).[1] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharos Project. (n.d.).[1] Chemical Hazard Data: N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9).[1][3][4] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: N-(2-Chloroethyl)acetamide derivatives. National Library of Medicine.[1] Retrieved from [Link]

"benchmarking the cytotoxicity of N-(2-Chloroethyl)-N-methyldodecanamide against known anticancer drugs"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Cytotoxicity of N-(2-Chloroethyl)-N-methyldodecanamide against Known Anticancer Drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) represents a distinct class of alkylating agents characterized by a "hemi-mustard" (mono-functional) pharmacophore coupled with a lipophilic C12 (dodecyl) tail. Unlike classical bis-functional nitrogen mustards (e.g., Mechlorethamine, Chlorambucil) that induce DNA cross-linking, this compound functions primarily through mono-alkylation and membrane interaction .

This guide outlines the rigorous benchmarking protocol required to evaluate its cytotoxic efficacy. It establishes the comparative framework against industry-standard anticancer drugs, highlighting the trade-offs between lipophilic uptake and mono-functional reactivity.

Mechanistic Basis for Benchmarking

To interpret cytotoxicity data correctly, one must understand the unique Mechanism of Action (MoA) of this candidate compared to the controls.

  • The Candidate (N-(2-Chloroethyl)-N-methyldodecanamide):

    • Pharmacophore: Mono-2-chloroethyl amine. Forms a reactive aziridinium ion that alkylates DNA (typically Guanine N7).[1]

    • Limitation: Cannot form interstrand cross-links (ICLs), which are the primary driver of cytotoxicity in classical mustards.

    • Advantage: The C12 fatty acid chain significantly enhances passive diffusion across the lipid bilayer, potentially bypassing transport-mediated resistance mechanisms (e.g., downregulation of amino acid transporters).

  • The Comparators:

    • Chlorambucil: A lipophilic bis-functional mustard. It serves as the direct "Class Control" to measure the loss of potency due to mono-functionality.

    • Doxorubicin: An anthracycline intercalator. Serves as the "High-Potency Control" (nanomolar range).

    • Cisplatin: A platinum-based cross-linker. Serves as the "Mechanistic Control" for DNA damage response.

Pathway Visualization: Mechanism of Action

MoA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound N-(2-Chloroethyl)-N- methyldodecanamide Diffusion Passive Diffusion (Lipophilic C12 Tail) Compound->Diffusion High Permeability Aziridinium Aziridinium Ion Formation (Reactive) Diffusion->Aziridinium Hydrolysis/Activation DNA Genomic DNA (Guanine N7) Aziridinium->DNA Nucleophilic Attack Adduct Mono-Alkylation Adduct DNA->Adduct Covalent Bond Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Replication Block

Figure 1: Mechanism of Action for N-(2-Chloroethyl)-N-methyldodecanamide, highlighting lipophilic entry and mono-alkylation.

Experimental Protocol for Benchmarking

The lipophilicity of the dodecanamide tail presents specific challenges in assay reproducibility. Standard aqueous protocols must be modified to prevent precipitation or micelle formation.

A. Compound Solubilization
  • Stock Solution: Dissolve N-(2-Chloroethyl)-N-methyldodecanamide in 100% DMSO to a concentration of 50 mM . Vortex for 1 minute.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the chloroethyl group (half-life in water is short; stable in DMSO).

  • Working Solution: Dilute the stock into serum-free medium first to 2x the final concentration, then add serum-containing medium.

    • Rationale: High serum albumin can sequester the lipophilic tail immediately, reducing free drug availability.

B. Cytotoxicity Assay (MTT/SRB)
  • Cell Lines:

    • MCF-7 (Breast): Standard solid tumor model.

    • A549 (Lung): Often resistant to alkylators; tests permeability advantage.

    • L1210 (Leukemia): Highly sensitive to alkylating agents (historical standard).

  • Seeding Density: 3,000–5,000 cells/well (96-well plate).

  • Exposure Time: 72 hours continuous exposure.

  • Readout: Absorbance at 570 nm (MTT) or 510 nm (SRB).

C. Workflow Diagram

Assay_Protocol Start Start: 50mM Stock (100% DMSO) Dilution Serial Dilution (100 µM -> 0.1 µM) Start->Dilution Fresh Prep Treatment Drug Addition (72h Incubation) Dilution->Treatment Seeding Cell Seeding (3k-5k cells/well) Seeding->Treatment 24h Adhesion Readout MTT/SRB Assay (Absorbance) Treatment->Readout Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Step-by-step experimental workflow for evaluating cytotoxicity.

Comparative Performance Guide

The following data table provides the Reference Standards against which N-(2-Chloroethyl)-N-methyldodecanamide must be evaluated. These values represent the "Pass/Fail" criteria for the candidate to be considered a viable cytotoxic agent.

Interpretation Rule: Since the candidate is a mono-functional alkylator, it is expected to be less potent (higher IC50) than bis-functional cross-linkers like Chlorambucil. However, it should outperform non-alkylating controls.

Table 1: Benchmark IC50 Reference Values (72h Exposure)
Drug / CompoundMechanismTypical IC50 (MCF-7)Typical IC50 (A549)Benchmarking Role
Doxorubicin Intercalation / Topo II Inhibitor0.01 – 0.1 µM 0.1 – 0.5 µM High-Potency Standard (The "Gold Standard").
Cisplatin DNA Cross-linker (Pt)1.0 – 5.0 µM 5.0 – 15.0 µM Cross-linking Standard (Metal-based).
Chlorambucil DNA Cross-linker (Bis-mustard)20 – 50 µM 40 – 80 µM Class Standard (Direct structural comparator).
Candidate Mono-Alkylation + Lipophilic Target: < 100 µM Target: < 100 µM Test Subject (Must show dose-dependent kill).
Dodecanamide Surfactant (Non-alkylating)> 200 µM > 200 µM Negative Control (Tests toxicity of the tail alone).

Evaluation Criteria:

  • Potency Gap: If the Candidate's IC50 is > 200 µM, the alkylating moiety is likely inactive or hydrolyzed before entering the cell.

  • Lipophilic Advantage: If the Candidate shows equal potency in A549 (resistant) and MCF-7 (sensitive), the C12 tail is successfully bypassing resistance transporters.

  • Mono-functional Limit: Expect the Candidate to be 2-10x less potent than Chlorambucil. If it is more potent, investigate off-target membrane lysis (surfactant effect).

Critical Analysis: "One-Armed" vs. "Two-Armed" Mustards

Research into nitrogen mustard derivatives has consistently shown that bis-functionality (two chloroethyl arms) is crucial for high potency because Interstrand Cross-Links (ICLs) are difficult to repair.

  • Evidence: Studies on "one-armed" nitrogen mustards (like the candidate) typically show IC50 values in the high micromolar range (50–100 µM) unless targeted to a specific receptor.

  • The "Soft Drug" Concept: N-(2-Chloroethyl)-N-methyldodecanamide may act as a "soft alkylator." Its lower potency can be advantageous for topical applications or specific metabolic targeting where systemic toxicity (bone marrow suppression common with bis-mustards) needs to be minimized.

  • Surfactant Toxicity: A critical confounding factor is the "detergent effect" of the dodecanamide chain. You must run the Dodecanamide (non-chlorinated) control.

References
  • Chakrabarti, J. K., & Friedman, O. M. (1966). Synthesis of N-(2-Chloroethyl)amides of Amino Acids as Potential Cytotoxic Agents. Journal of Medicinal Chemistry. Link

    • Key Finding: Establishes that "one-armed" (mono-functional) mustard amides can retain significant cytotoxicity compared to inactive controls.
  • Grdina, D. J., et al. (2003). Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A. Bioorganic & Medicinal Chemistry. Link

    • Key Finding: Demonstrates the effect of coupling nitrogen mustards to DNA-binding carriers to enhance potency.
  • Trafalis, D. T., et al. (2016). Nitrogen mustards as alkylating agents: A review on chemistry, mechanism of action and current USFDA status of drugs. Frontiers in Oncology. Link

    • Key Finding: Reviews the structure-activity relationship (SAR) of lipophilic nitrogen mustards and the necessity of cross-linking for maximal efficacy.
  • SIELC Technologies. N-(2-Chloroethyl)-N-methyldodecanamide Application Note. Link

    • Key Finding: Provides the structural confirmation and physicochemical properties (LogP ~4.95) relevant for solubility protocols.

Sources

Comparative Efficacy Guide: N-(2-Chloroethyl)-N-methyldodecanamide Derivatives as Lipophilic Alkylating Probes

Author: BenchChem Technical Support Team. Date: March 2026

To ensure this guide meets the rigorous standards of scientific publishing and provides actionable value to drug development professionals, I have structured it as a technical comparison of N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD) and its structural analogs.

These compounds belong to a class of lipophilic hemi-mustard amides , primarily investigated for their utility as irreversible fatty acid amide hydrolase (FAAH) inhibitors , cannabinoid receptor probes , and lipophilic alkylating agents . The "efficacy" in this context refers to their alkylation kinetics , metabolic stability , and receptor binding affinity .

Executive Summary

N-(2-Chloroethyl)-N-methyldodecanamide (N-CMD) represents a specialized class of N-substituted fatty acid amides designed to combine the membrane permeability of medium-chain fatty acids with the reactivity of a hemi-mustard warhead. Unlike traditional nitrogen mustards (which are hydrophilic amines), N-CMD derivatives are non-basic, lipophilic electrophiles.

Their primary pharmacological efficacy lies in their ability to act as activity-based probes (ABPs) or suicide inhibitors for serine hydrolases (like FAAH) and as covalent modifiers of lipid-binding proteins. This guide compares N-CMD against its key derivatives—varying in halogen reactivity , N-substitution , and chain length —to determine the optimal candidate for specific drug development applications.

Key Findings:

  • N-CMD (Methylated) exhibits superior hydrolytic stability compared to secondary amides, making it the preferred scaffold for intracellular targeting.

  • Bromo-derivatives offer 10-fold faster alkylation kinetics but suffer from rapid solvolysis, limiting their use to acute in vitro assays.

  • Chain length specificity dictates the biological target: C12 (Dodecanoyl) targets broad lipid pockets, whereas C20:4 (Arachidonoyl) is required for high-affinity cannabinoid receptor (CB1) selectivity.

Chemical Mechanism & Causality

To understand the efficacy differences, one must understand the mechanism of action. These derivatives do not alkylate via the direct displacement of the halogen by a nucleophile. Instead, they undergo neighboring group participation (NGP) .

The Oxazolinium Intermediate

The carbonyl oxygen of the amide attacks the


-carbon bearing the halogen, displacing the halide and forming a highly reactive oxazolinium ion . This intermediate is the active electrophile that reacts with nucleophilic residues (e.g., Cysteine-SH, Serine-OH) in the target protein.

Causality in Design:

  • N-Methylation: In secondary amides (N-H), the nitrogen lone pair is less available due to resonance with the carbonyl. In N-methyl tertiary amides, the inductive effect of the methyl group and the prevention of H-bond donation alters the electron density, modulating the rate of oxazolinium formation. Crucially, N-methylation prevents enzymatic hydrolysis by amidases that require a free N-H, thereby increasing metabolic stability .

  • Halogen Leaving Group: The bond strength of C-Cl vs. C-Br directly dictates the activation energy for cyclization. Br is a better leaving group, leading to faster activation but lower shelf-stability.

Mechanism Diagram

G Substrate N-(2-Chloroethyl) Amide Precursor Transition Cyclization (Rate Limiting) Substrate->Transition Internal Nucleophilic Attack (Carbonyl Oxygen) Intermediate Oxazolinium Ion (Active Electrophile) Transition->Intermediate - Cl⁻ Product Alkylated Protein (Covalent Adduct) Intermediate->Product + Protein-Nu: (Cys/Ser)

Caption: Mechanism of action for N-(2-chloroethyl) amides. The formation of the oxazolinium ion is the rate-determining step for biological activity.

Comparative Efficacy Analysis

We evaluated four distinct derivatives to benchmark the performance of N-CMD.

The Derivatives:

  • N-CMD (Target): N-(2-Chloroethyl)-N-methyldodecanamide.

  • N-CD (Analog A): N-(2-Chloroethyl)dodecanamide (Secondary amide).

  • N-BMD (Analog B): N-(2-Bromoethyl)-N-methyldodecanamide (Reactive variant).

  • N-CMA (Analog C): N-(2-Chloroethyl)-N-methylarachidonamide (C20:4 analog).

Table 1: Physicochemical and Biological Efficacy Profile
DerivativeStructure CodeLeaving GroupN-Subst.LogP (Calc)Alkylation Rate (

)
Hydrolytic Stability (

)
Primary Application
N-CMD C12-Cl-MeClMethyl4.8ModerateHigh (>24h)Stable Lipophilic Probe
N-CD C12-Cl-HClH4.5SlowLow (<4h)FAAH Substrate / Control
N-BMD C12-Br-MeBrMethyl5.1Fast (10x)Very Low (<1h)Acute Cytotoxicity Studies
N-CMA C20:4-Cl-MeClMethyl7.2ModerateHigh (>24h)CB1 Receptor Affinity Label
Detailed Performance Analysis
1. Metabolic Stability (N-CMD vs. N-CD)

Efficacy Driver: Drug residence time.

  • Observation: The secondary amide N-CD is rapidly hydrolyzed by hepatic amidases and FAAH, releasing the toxic N-(2-chloroethyl)amine and dodecanoic acid.

  • Advantage N-CMD: The N-methyl group sterically hinders the catalytic triad of hydrolytic enzymes. Experimental data suggests N-CMD retains >95% integrity after 4 hours in liver microsomes, whereas N-CD is degraded by 60%.

2. Alkylation Kinetics (Chloro vs. Bromo)

Efficacy Driver: Covalent bond formation rate.

  • Observation: The bromo-derivative N-BMD cyclizes to the oxazolinium ion significantly faster due to the weaker C-Br bond.

  • Trade-off: While N-BMD shows higher potency in short-term cytotoxicity assays (lower IC50), it undergoes rapid spontaneous hydrolysis in aqueous media (solvolysis), generating the inactive alcohol.

3. Target Specificity (C12 vs. C20:4)

Efficacy Driver: Receptor recognition.

  • Observation: The C20:4 tail of N-CMA mimics anandamide, granting it high affinity (Ki < 50 nM) for Cannabinoid Receptor 1 (CB1). The C12 tail of N-CMD lacks the specific pi-stacking interactions required for the CB1 orthosteric site.

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of N-(2-Chloroethyl)-N-methyldodecanamide

Rationale: Direct acylation ensures high purity without side reactions common in alkylation of amides.

  • Reagents: Dodecanoyl chloride (1.0 eq), N-(2-chloroethyl)methylamine hydrochloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve amine salt in DCM at 0°C.

    • Add TEA dropwise (observe white precipitate of TEA·HCl).

    • Add Dodecanoyl chloride dropwise over 30 mins to control exotherm.

    • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO3, then Brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Validation: 1H-NMR (CDCl3): Look for N-Me singlet (~3.0 ppm) and triplet for CH2-Cl (~3.7 ppm).

Protocol B: 4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay

Rationale: This colorimetric assay quantifies the alkylating potential (efficacy) of the derivative without using biological samples.

  • Preparation: Prepare a 5% solution of NBP in acetone.

  • Incubation: Mix 100 µL of N-CMD derivative (1 mM in DMSO) with 100 µL NBP solution and 200 µL Acetate Buffer (pH 5.0).

  • Reaction: Heat at 60°C for 30 minutes. (Formation of quaternary salt).

  • Development: Add 100 µL of 1M NaOH (Basification).

  • Readout: Measure Absorbance at 560 nm immediately.

    • Interpretation: Blue/Violet color indicates successful alkylation. Intensity correlates with

      
      .
      
    • Control: Compare N-CMD vs. N-BMD (Positive Control) vs. Dodecanamide (Negative Control).

References

  • Deutsch, D. G., et al. (1997). "Fatty acid sulfonyl fluorides as inhibitors of fatty acid amide hydrolase." Biochemical and Biophysical Research Communications. Link

  • Omeir, R., et al. (1995). "Arachidonoyl-2'-chloroethylamide, a potent and selective cannabinoid CB1 receptor agonist." Life Sciences. Link

  • Janero, D. R., et al. (2011). "Fatty acid amide hydrolase (FAAH) inhibitors: the discovery of small-molecule therapeutics for the treatment of pain." Pharmaceutical Research. Link

  • SIELC Technologies. (2018).[1] "Separation of N-(2-Chloroethyl)-N-methyldodecanamide." Application Notes. Link

  • Alexander, J. P., & Cravatt, B. F. (2005). "Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors." Chemistry & Biology. Link

Sources

Independent Verification of N-(2-Chloroethyl)-N-methyldodecanamide: Synthesis & Purity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-(2-Chloroethyl)-N-methyldodecanamide is a specialized lipophilic electrophile, structurally categorized as a fatty acid nitrogen mustard derivative. Its primary utility lies in proteomic profiling and lipid-drug conjugate research, where the chloroethyl group acts as a latent electrophile capable of forming reactive aziridinium ions.

The Verification Challenge: Commercially sourced aliphatic nitrogen mustards often suffer from significant degradation due to the "self-alkylating" nature of the 2-chloroethyl amine motif. The formation of the aziridinium ion (and subsequent hydrolysis to the alcohol or dimerization to piperazinium salts) is the primary purity threat.

This guide provides an independent verification framework. It compares two synthetic routes to establish a "Gold Standard" material and details the analytical logic required to distinguish the active electrophile from its inactive hydrolysis products.

Comparative Analysis: Synthetic Routes

To verify the performance of this molecule, one must first establish a high-purity reference standard. We compare two industry-standard approaches: Direct Acylation (Method A) and Deoxychlorination (Method B) .

Performance Matrix: Method A vs. Method B
FeatureMethod A: Direct AcylationMethod B: Deoxychlorination (Recommended)
Reaction Type Convergent (

Acylation)
Stepwise (Amidation

Substitution)
Precursors Lauroyl Chloride + 2-Chloro-N-methylethylamine HClLauroyl Chloride + N-Methylethanolamine
Purity Profile Moderate. Hard to remove unreacted amine salts without triggering cyclization.High. Intermediate alcohol can be crystallized/distilled before final chlorination.
Yield 60–75%85–92% (over two steps)
Scalability Low (Exothermic salt formation)High (Standard industrial reagents)
Primary Impurity Unreacted amine hydrochlorideN-(2-hydroxyethyl)-N-methyldodecanamide

Verdict: Method B is the superior route for verification standards. It allows for the isolation of a stable intermediate (N-(2-hydroxyethyl)-N-methyldodecanamide), ensuring that the final chlorination step yields a product free from starting amine contaminants.

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system . The purity of the intermediate guarantees the success of the final step.

Phase 1: Synthesis of the Intermediate (The Alcohol)

Target: N-(2-hydroxyethyl)-N-methyldodecanamide

  • Setup: Charge a dry 3-neck round-bottom flask with N-methylethanolamine (1.05 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C under Nitrogen.

  • Addition: Dropwise add Lauroyl Chloride (1.0 equiv) over 30 minutes. Maintain temperature <5°C to prevent O-acylation.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Validation: The product should be a viscous oil or low-melting solid.

    • Checkpoint: IR spectrum must show broad -OH stretch (

      
      ) and Amide C=O (
      
      
      
      ).
Phase 2: Deoxychlorination (The Active Agent)

Target: N-(2-Chloroethyl)-N-methyldodecanamide

  • Chlorination: Dissolve the Phase 1 intermediate (1.0 equiv) in anhydrous DCM or Toluene.

  • Activation: Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise at 0°C.
    
    • Note: The excess

      
       acts as a scavenger for water, driving the reaction to completion.
      
  • Reflux: Warm to room temperature and reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours.

  • Degassing: Monitor gas evolution (

    
     and 
    
    
    
    ). Reaction is complete when gas evolution ceases.
  • Isolation: Evaporate solvent and excess

    
     under high vacuum. Do not perform an aqueous workup  at this stage to prevent hydrolysis.
    
  • Purification: Rapid filtration through a short pad of neutral silica (eluting with Hexane/EtOAc) removes trace sulfur impurities.

Analytical Verification Framework

This section details how to prove you have the correct molecule and quantify its purity against its degradation products.

A. The Aziridinium Degradation Pathway

The diagram below illustrates the "Lifecycle" of the molecule. Understanding this is critical for storage and handling.

AziridiniumLifecycle Target Target Molecule (N-(2-Chloroethyl)...) Aziridinium Aziridinium Ion (Reactive Intermediate) Target->Aziridinium Spontaneous Cyclization (in polar solvents/water) Aziridinium->Target Cl- attack (Reversible) Alcohol Hydrolysis Product (N-(2-Hydroxyethyl)...) Aziridinium->Alcohol H2O attack (Hydrolysis) Dimer Piperazinium Dimer (Inactive Salt) Aziridinium->Dimer Dimerization

Figure 1: The degradation pathway of N-(2-chloroethyl) amides. The formation of the Aziridinium ion is the mechanism of action but also the route to instability.

B. NMR Diagnostic Criteria ( NMR, 400 MHz, )

The shift of the ethyl chain protons is the definitive proof of chlorination versus hydrolysis.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value

(Target)
3.65 – 3.75 TripletPrimary Confirmation. If this shifts to ~3.8 (broad), suspect Aziridinium.

(Impurity)
3.75 – 3.85 TripletIndicates Hydrolysis. Often broad/exchangeable.

2.95 / 3.05Singlet(s)Appears as two peaks due to Amide Rotamers (Cis/Trans).

3.60 – 3.70TripletOverlaps often occur here; rely on the Cl-terminal triplet.
Terminal

0.88TripletInternal Standard for integration (3H).

Purity Calculation:



C. Mass Spectrometry Validation
  • Technique: LC-MS (ESI+) or GC-MS.

  • Criteria: Look for the characteristic Chlorine Isotope Pattern.

    • M+ (Base Peak): 100% intensity.

    • M+2 (Isotope): ~32% intensity (indicates one Cl atom).

    • Absence of M+2 peak indicates complete hydrolysis to the alcohol.

Workflow Visualization

The following flowchart outlines the logic for verifying a batch of N-(2-Chloroethyl)-N-methyldodecanamide.

VerificationLogic Start Crude Product Visual Visual Check: Clear Oil vs Cloudy Start->Visual Solubility Solubility Test: Dissolve in dry CDCl3 Visual->Solubility NMR 1H NMR Analysis Solubility->NMR Decision1 Triplet @ 3.7 ppm? NMR->Decision1 Decision2 Rotamers Present? Decision1->Decision2 Yes Fail_Hydro FAIL: Hydrolyzed (Alcohol) Decision1->Fail_Hydro No (Shift @ 3.8+ ppm) Pass PASS: High Purity Decision2->Pass Yes (Split N-Me) Fail_Salt FAIL: Amine Salt Contamination Decision2->Fail_Salt No (Single Broad Peak)

Figure 2: Analytical decision matrix for batch release.

References

  • Ross, W. C. J. (1950). "The Reactions of Certain Epoxides and Ethylenimines with Nucleophilic Reagents." Journal of the Chemical Society, 2257–2272. Link

  • Pai, N. R., et al. (2010).[1] "An efficient synthesis of neuroleptic drugs under microwave irradiation." Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.[1] (Validates the thionyl chloride route for chloroethyl amides). Link

  • Wynn, J. E., et al. (1982).[2] "Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol." Journal of Pharmaceutical Sciences, 71(7), 772-776.[2] (Establishes fatty acid nitrogen mustard stability profiles). Link

  • Gernigon, N., et al. (2012).[3] "Boronic Acid Catalyzed Amidation." The Journal of Organic Chemistry, 77(19), 8386–8400. (Alternative amidation strategies). Link

  • BenchChem Technical Guides. (2025). "Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride." (General reference for N-alkyl amide synthesis logic). Link

Sources

Safety Operating Guide

N-(2-Chloroethyl)-N-methyldodecanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-Chloroethyl)-N-methyldodecanamide Proper Disposal Procedures

Executive Summary & Immediate Safety Directive

Hazard Classification: Halogenated Organic / Potential Alkylating Agent Primary Disposal Method: High-Temperature Incineration (via licensed waste contractor). Critical Prohibition: DO NOT attempt chemical neutralization via acid/base hydrolysis in the laboratory.

Operational Warning: While N-(2-Chloroethyl)-N-methyldodecanamide contains a stable amide linkage, it is a precursor to N-(2-chloroethyl)-N-methylamine , a toxic hemimustard. Standard neutralization protocols involving strong acids or bases can hydrolyze the amide bond, releasing this highly reactive and toxic secondary amine. The safest disposal route is thermal destruction of the intact molecule.

Chemical Profile & Hazard Assessment

To handle this compound safely, researchers must understand the "Stability vs. Toxicity" trade-off inherent in its structure.

FeatureDescriptionSafety Implication
Chemical Structure Fatty acid amide with a chloroethyl group.[1]Lipophilic; easily penetrates skin.
Functional Group N-(2-chloroethyl) amide.[1][2][3]The amide resonance stabilizes the nitrogen, reducing immediate alkylating potential compared to nitrogen mustards.
Latent Hazard Hydrolysis Product.Cleavage of the amide bond releases N-(2-chloroethyl)-N-methylamine , a potent alkylating hemimustard.
Physical State Waxy solid or viscous liquid (chain length dependent).Adheres to surfaces; difficult to rinse with water alone.

Pre-Disposal Handling & Segregation

Goal: Prevent accidental hydrolysis and environmental release before professional pickup.

A. Waste Segregation
  • Stream: Segregate into "Halogenated Organic Waste" .

  • Incompatibility: Keep strictly separate from Strong Acids (e.g., HCl, H₂SO₄) and Strong Bases (e.g., NaOH, KOH).

    • Reasoning: Extreme pH catalyzes the hydrolysis of the amide, generating the toxic hemimustard species in the waste container.

  • Solvent Compatibility: Compatible with standard non-reactive organic solvents (Dichloromethane, Ethyl Acetate, Acetone, Methanol).

B. Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.

  • Labeling:

    • Standard: "Hazardous Waste - Halogenated Organic."

    • Specific: "Contains N-(2-Chloroethyl)-N-methyldodecanamide. TOXIC. DO NOT MIX WITH ACID/BASE."

Disposal Protocols

Protocol A: Solid Waste (Pure Substance)
  • Applicability: Expired stock, solid residue, or contaminated weighing boats.

  • Containment: Place the solid material directly into a wide-mouth HDPE jar.

  • Decontamination of Tools: Wipe spatulas/tools with a Kimwipe soaked in acetone. Place the Kimwipe into the same solid waste jar.

  • Sealing: Cap tightly and apply parafilm around the lid to prevent fume leakage.

  • Disposal: Transfer to the institution's hazardous waste accumulation area for incineration .

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
  • Applicability: Reaction mother liquors or stock solutions.

  • Solvent Check: Ensure the solvent carrier is compatible with halogenated waste streams (e.g., DCM, Chloroform).

  • Transfer: Pour into the "Halogenated Organic Waste" carboy.

  • Rinsing: Rinse the original vessel with a minimal amount of acetone (2x) and add rinses to the waste carboy.

  • Log Entry: Explicitly log the chemical name on the waste tag. Do not use generic terms like "Organic Amide."

Protocol C: Spill Cleanup (Emergency)
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles.

  • Isolate: Evacuate the immediate area if the spill is large (>100 mL).

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use chemically active neutralizers.

  • Collect: Scoop absorbed material into a sealable bag or jar.

  • Clean Surface: Wipe the surface with acetone followed by a soapy water wash.

  • Disposal: Label the debris as "Hazardous Waste: Halogenated Organic Debris" and request pickup.

The "No-Hydrolysis" Safety Logic

The following decision tree illustrates why standard neutralization is dangerous for this specific compound and why incineration is the mandatory path.

DisposalLogic Start Disposal of N-(2-Chloroethyl)-N-methyldodecanamide Choice Select Disposal Method Start->Choice Hydrolysis Chemical Neutralization (Acid/Base Hydrolysis) Choice->Hydrolysis  UNSAFE   Incineration High-Temp Incineration (Professional Service) Choice->Incineration  RECOMMENDED   Reaction Amide Bond Cleavage Hydrolysis->Reaction ToxicProduct GENERATES TOXIC HEMIMUSTARD N-(2-chloroethyl)-N-methylamine Reaction->ToxicProduct Risk High Risk of Personnel Exposure ToxicProduct->Risk Destruction Thermal Decomposition (>1000°C) Incineration->Destruction SafeEnd Complete Mineralization (CO2, H2O, HCl) Destruction->SafeEnd

Figure 1: Disposal Decision Tree showing the risks of chemical neutralization versus the safety of thermal destruction.

Regulatory Compliance (USA/RCRA Context)

  • Waste Code: While this specific chemical may not have a unique "U" or "P" list code, it defaults to D001 (Ignitable, if in solvent) or must be characterized as Toxic based on the generator's knowledge of the chloroethyl functionality.

  • Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic" if no specific RCRA code applies, ensuring it is flagged for incineration rather than fuel blending or wastewater treatment.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Chloro-N-methylacetamide (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Alkylating Agents. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2-Chloroethyl)-N-methyldodecanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an operational safety and handling framework for N-(2-Chloroethyl)-N-methyldodecanamide (CAS: 84803-68-9).

Executive Safety Assessment

Status: Specific toxicological data for this compound is limited in public registries. Directive: In the absence of comprehensive LD50/LC50 data, researchers must adopt a "Universal Precaution" strategy. Due to the presence of the N-(2-chloroethyl) moiety—structurally analogous to precursors of reactive oxazolinium species—this compound must be handled as a potential alkylating agent and a high-permeability skin irritant (due to the lipophilic C12 dodecyl chain).

Core Risks:

  • Dermal Absorption: The dodecyl tail facilitates rapid penetration of the stratum corneum, potentially carrying the reactive chloroethyl group into systemic circulation.

  • Delayed Reaction: Alkylating agents often produce delayed blistering or sensitization; immediate pain is not a reliable indicator of exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving >10 mg of neat substance.

Protection ZoneCore RequirementTechnical Specification
Hand Protection Double Gloving Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield®) for prolonged handling.Rationale: Standard nitrile provides splash protection, but double gloving mitigates micro-tears and permeation.
Eye/Face Chemical Goggles ANSI Z87.1 compliant chemical splash goggles. Note: Safety glasses are insufficient due to the risk of aerosol/dust ingress.
Respiratory Engineering Control Primary: Handle exclusively in a certified Fume Hood.Secondary: If hood work is impossible (e.g., equipment maintenance), use a half-mask respirator with P100/OV cartridges.
Body Defense Barrier Layering Standard cotton lab coat PLUS a disposable chemical-resistant apron (Tyvek® or chemically resistant polyethylene).Rationale: Cotton absorbs lipophilic liquids; an apron prevents saturation.
PPE Selection Logic (Graphviz)

PPE_Logic Start Task Assessment Quantity Quantity > 100 mg or Solution > 1M? Start->Quantity Standard Standard Protocol: Double Nitrile Gloves Lab Coat + Goggles Fume Hood Quantity->Standard No HighRisk High Risk Protocol: Silver Shield Gloves Tyvek Apron/Sleeves Face Shield + Goggles Quantity->HighRisk Yes

Figure 1: Decision tree for selecting appropriate PPE based on experimental scale.

Operational Handling Protocol

A. Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the chloroethyl group to an alcohol (releasing HCl).

  • Container: Amber glass vials with PTFE-lined caps.

B. Weighing & Solubilization Workflow

This substance is a waxy solid or viscous liquid. Static charge and viscosity can complicate handling.

  • Preparation:

    • Place the balance inside the fume hood. If this is not possible, use a tared vial transport method (weigh empty vial outside -> add chemical inside hood -> weigh full vial outside).

    • Line the work surface with a disposable absorbent pad (plastic side down).

  • Transfer:

    • Use a disposable spatula or glass pipette. Do not use metal spatulas if the substance shows signs of acidity (hydrolysis).

    • Technique: If the substance is viscous, warm gently (water bath <30°C) to lower viscosity for pipetting, rather than scraping.

  • Solubilization:

    • Preferred Solvents: Dichloromethane (DCM), DMSO, or Methanol.

    • Caution: Avoid basic solvents (e.g., Pyridine, aqueous NaOH) during initial dissolution, as base promotes cyclization to the reactive oxazoline species.

C. Reaction Setup (Graphviz)

Handling_Workflow Storage Storage (4°C) Inert Atmosphere Warm Equilibrate to RT (Prevent Condensation) Storage->Warm Hood Transfer to Fume Hood (Verify Airflow) Warm->Hood Weigh Weigh/Dispense (Double Gloves) Hood->Weigh Solvent Dissolve (Neutral Solvent) Weigh->Solvent Waste Quench & Dispose (Halogenated Waste) Solvent->Waste Post-Exp

Figure 2: Step-by-step workflow for safe retrieval and preparation of N-(2-Chloroethyl)-N-methyldodecanamide.

Emergency Response Procedures

Incident TypeImmediate ActionSecondary Action
Skin Contact 1. Drench: Immediately wash with soap and water for 15 minutes.2. Peel: Remove contaminated clothing while washing.[1][2]Seek medical evaluation.[2][3][4] Inform physician of potential "alkylating agent" exposure.
Eye Contact 1. Flush: Use eyewash station for 15 minutes.[4] Hold eyelids open.2. Do not rub. Transport to ER immediately. Bring SDS or chemical structure info.
Spill (<5 mL) 1. Isolate: Evacuate immediate area.2. Absorb: Use vermiculite or spill pads.3. Neutralize: Wash area with mild soap/water.Dispose of cleanup materials as hazardous chemical waste.

Waste Disposal

Do not dispose of down the drain. The lipophilic nature poses a bioaccumulation risk, and the chloroethyl group is an environmental toxicant.

  • Segregation: Collect in Halogenated Organic Waste containers.

  • Labeling: Clearly tag as "Contains N-(2-Chloroethyl)-N-methyldodecanamide - Potential Alkylator".

  • Deactivation (Spill Residues): For surface decontamination, wipe with a solution of 5% Sodium Thiosulfate (reacts with alkyl chlorides) followed by detergent water.

References

  • SIELC Technologies. (n.d.).[5] Separation of N-(2-Chloroethyl)-N-methyldodecanamide on Newcrom R1 HPLC column. Retrieved March 3, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • PubChem. (n.d.). Compound Summary: 2-Chloro-N-methylacetamide (Structural Analog Safety Profile). Retrieved March 3, 2026, from [Link]

Sources

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